molecular formula C5H8N5O4P B1330050 Adenine phosphate CAS No. 52175-10-7

Adenine phosphate

Katalognummer: B1330050
CAS-Nummer: 52175-10-7
Molekulargewicht: 233.12 g/mol
InChI-Schlüssel: CCHNOBQMQBSRHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenine phosphate is a useful research compound. Its molecular formula is C5H8N5O4P and its molecular weight is 233.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

phosphoric acid;7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHNOBQMQBSRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200206
Record name Adenine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52175-10-7, 70700-30-0
Record name 1H-Purin-6-amine, phosphate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52175-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenine phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adenine phosphate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Adenine Phosphate: The Cornerstone of Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is integral to a vast array of cellular processes. In its phosphorylated forms—adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP)—it plays a central role in cellular energy metabolism, signal transduction, and, most critically, as a direct precursor for the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). This technical guide provides a comprehensive overview of the metabolic pathways that generate adenine nucleotides and their subsequent utilization in nucleic acid synthesis, with a focus on quantitative data, experimental methodologies, and the intricate regulatory networks that govern these essential processes.

Adenine Nucleotide Biosynthesis: De Novo and Salvage Pathways

Cells employ two primary strategies to maintain a sufficient pool of adenine nucleotides: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis: This pathway builds the purine ring from simple molecular precursors, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate. The process is energetically expensive, consuming multiple ATP molecules to produce inosine monophosphate (IMP), the common precursor for both AMP and GMP.[1]

Salvage Pathway: In contrast, the salvage pathway is an energy-conserving route that recycles pre-existing purine bases and nucleosides derived from the diet or the breakdown of nucleic acids.[2] The key enzyme in the adenine salvage pathway is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine to AMP in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP).[3]

Regulatory Mechanisms

The biosynthesis of adenine nucleotides is tightly regulated to meet the cell's metabolic and proliferative needs. Key regulatory enzymes are subject to feedback inhibition by adenine and guanine nucleotides, ensuring a balanced supply of purine precursors.

  • Ribose-phosphate diphosphokinase (PRPP Synthetase): This enzyme catalyzes the synthesis of PRPP, a crucial substrate for both de novo and salvage pathways. It is allosterically inhibited by ADP and GDP.[4]

  • Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the first committed step of de novo purine synthesis and is a primary site of regulation. It is subject to synergistic feedback inhibition by AMP, ADP, ATP, GMP, GDP, and GTP.[5]

  • IMP Dehydrogenase (IMPDH): Positioned at the branch point from IMP, this enzyme controls the flux towards guanine nucleotide synthesis and is allosterically regulated by ATP and GTP.

Adenine Phosphate as a Precursor for DNA and RNA Synthesis

Adenosine triphosphate (ATP) is a direct substrate for RNA polymerase during transcription. For DNA synthesis, ATP is first converted to its deoxy-form, deoxyadenosine triphosphate (dATP), by the enzyme ribonucleotide reductase. Both DNA and RNA polymerases utilize the high-energy phosphate bonds in (d)ATP to drive the polymerization reaction.

Beyond its role as a building block, ATP is also the primary energy source for many enzymatic activities essential for DNA replication and transcription:

  • Helicases: These enzymes unwind the DNA double helix, a process that requires the energy from ATP hydrolysis.

  • DNA Ligases: ATP is crucial for the function of DNA ligases, which join DNA fragments by forming phosphodiester bonds. The ligase enzyme utilizes ATP to adenylate itself, which is then transferred to the 5' phosphate of the DNA strand to facilitate ligation.

  • Chromatin Remodeling: ATP-dependent chromatin remodeling complexes use the energy of ATP hydrolysis to alter the structure of chromatin, making the DNA more accessible for transcription and replication.

Quantitative Data

The intracellular concentrations of adenine nucleotides are tightly regulated and can vary depending on the cell type and metabolic state. The following tables summarize representative quantitative data for adenine nucleotide and deoxyadenosine triphosphate pools.

NucleotideConcentration Range (mM) in Mammalian CellsReference(s)
ATP1 - 10
ADPVaries, with an ATP/ADP ratio of ~1000
AMPVaries

Table 1: Intracellular Concentrations of Adenine Nucleotides.

Cell TypedATP Concentration (µM)Reference(s)
Mouse Balb/3T3 fibroblasts (log phase)~0.005
Human HeLa cellsVaries depending on cell cycle phase
Human Jurkat cellsVaries

Table 2: Intracellular Concentrations of Deoxyadenosine Triphosphate (dATP).

Note: The exact concentrations can vary significantly based on the specific cell line, growth conditions, and analytical methods used.

Experimental Protocols

Quantification of Intracellular Deoxynucleoside Triphosphates (dNTPs) by HPLC-MS/MS

This method allows for the sensitive and specific quantification of dNTPs in cellular extracts.

1. Cell Lysis and Extraction: a. Harvest cells and wash with ice-cold PBS. b. Extract nucleotides by adding a cold extraction solution (e.g., 60-80% methanol). c. Incubate on ice to precipitate proteins. d. Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotides.

2. Chromatographic Separation: a. Use a suitable HPLC column, such as a porous graphitic carbon column, for separation of dNTPs. b. Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometric Detection: a. Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in negative ion mode. b. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each dNTP, ensuring high selectivity and sensitivity.

4. Quantification: a. Generate a standard curve using known concentrations of dNTP standards. b. Normalize the results to the initial cell number or total protein content.

Measurement of RNA Synthesis Rate using Transcription Run-On (TRO) Assay

The TRO assay measures the rate of ongoing transcription by allowing nascent RNA chains to be extended in the presence of labeled nucleotides.

1. Cell Permeabilization: a. Harvest cells and wash with a suitable buffer. b. Permeabilize the cells using a mild detergent (e.g., Sarkosyl) to allow the entry of nucleotides while keeping the transcriptional machinery intact.

2. In Vitro Transcription: a. Incubate the permeabilized cells in a transcription buffer containing ATP, CTP, GTP, and a labeled UTP analog (e.g., Br-UTP or ³²P-UTP). b. Allow transcription to proceed for a short period, during which the labeled UTP will be incorporated into newly synthesized RNA.

3. RNA Isolation and Purification: a. Stop the transcription reaction and isolate the total RNA. b. If a non-radioactive label like Br-UTP was used, affinity-purify the labeled RNA using antibodies against BrdU.

4. Analysis: a. Quantify the amount of labeled RNA using appropriate methods (e.g., scintillation counting for ³²P or quantitative PCR after reverse transcription for Br-UTP). b. The amount of incorporated label is proportional to the rate of transcription.

Measurement of DNA Synthesis Rate using Bromodeoxyuridine (BrdU) Incorporation

This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog BrdU into newly replicated DNA.

1. BrdU Labeling: a. Incubate proliferating cells with BrdU, which will be incorporated into the DNA of cells undergoing S-phase.

2. Cell Fixation and Permeabilization: a. Harvest the cells and fix them with a suitable fixative (e.g., formaldehyde). b. Permeabilize the cells to allow antibody access to the nucleus.

3. DNA Denaturation: a. Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.

4. Immunodetection: a. Incubate the cells with a primary antibody specific for BrdU. b. Follow with a fluorescently labeled secondary antibody.

5. Analysis: a. Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells, which represents the proportion of cells actively synthesizing DNA.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

purine_biosynthesis cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion cluster_synthesis Nucleic Acid Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP 10 steps (ATase is first) IMP_inter IMP IMP->IMP_inter Adenine Adenine AMP_salvage AMP Adenine->AMP_salvage APRT PRPP_salvage PRPP PRPP_salvage->AMP_salvage AMP Adenosine Monophosphate (AMP) IMP_inter->AMP Adenylosuccinate Synthetase ADP Adenosine Diphosphate (ADP) AMP->ADP Adenylate Kinase ATP Adenosine Triphosphate (ATP) ADP->ATP ATP Synthase dATP dATP ATP->dATP Ribonucleotide Reductase RNA RNA ATP->RNA RNA Polymerase DNA DNA dATP->DNA DNA Polymerase

Caption: Overview of adenine nucleotide biosynthesis and its role in nucleic acid synthesis.

regulation_pathway PRPP_Synthetase PRPP Synthetase ATase Amidophosphoribosyl- transferase (ATase) IMP_DH IMP Dehydrogenase ADP ADP ADP->PRPP_Synthetase inhibits GDP GDP GDP->PRPP_Synthetase inhibits AMP AMP AMP->ATase inhibits ATP_reg ATP ATP_reg->ATase inhibits GMP GMP GMP->ATase inhibits GTP_reg GTP GTP_reg->ATase inhibits GTP_reg->IMP_DH inhibits ATP_act ATP ATP_act->IMP_DH activates

Caption: Allosteric regulation of key enzymes in purine biosynthesis.

dntp_quantification_workflow start Start: Cultured Cells harvest Harvest and Wash Cells start->harvest extract Extract Nucleotides (e.g., cold methanol) harvest->extract separate Separate dNTPs (HPLC) extract->separate detect Detect and Quantify (MS/MS) separate->detect analyze Data Analysis and Normalization detect->analyze end End: dNTP Concentrations analyze->end

Caption: Experimental workflow for dNTP quantification by HPLC-MS/MS.

Conclusion

Adenine phosphates are indispensable molecules that serve a dual function as energy currency and as essential precursors for the synthesis of DNA and RNA. The intricate network of de novo and salvage pathways, coupled with tight allosteric regulation, ensures a balanced supply of these vital building blocks for cellular proliferation and maintenance. The experimental protocols outlined in this guide provide robust methods for investigating the dynamics of adenine nucleotide metabolism and its impact on nucleic acid synthesis. A thorough understanding of these processes is fundamental for researchers in molecular biology and is of paramount importance for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell growth, such as cancer.

References

Adenine phosphate's function in signal transduction pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of Adenine Phosphates in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical roles adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—play in cellular signaling. It details the primary signal transduction pathways they modulate, presents quantitative data on receptor and enzyme interactions, outlines key experimental methodologies, and provides visual diagrams of the core mechanisms.

Introduction: Adenine Phosphates as Signaling Molecules

Adenine phosphates are fundamental to cellular bioenergetics. Beyond this central role, they have emerged as pivotal signaling molecules. Extracellularly, ATP and ADP act as potent signaling agents by activating a dedicated family of purinergic receptors.[1][2] Intracellularly, the relative levels of AMP and ATP serve as a critical indicator of the cell's energy status, primarily through the activation of AMP-activated protein kinase (AMPK).[3] Furthermore, ATP serves as the precursor for the synthesis of the ubiquitous second messenger, cyclic AMP (cAMP).[4] This guide explores these distinct but interconnected signaling functions.

Extracellular Signaling: Purinergic Receptors

Extracellular ATP and ADP are recognized by two main classes of purinergic receptors: P2X and P2Y receptors. These receptors are widely expressed and mediate a vast array of physiological processes, including neurotransmission, inflammation, platelet aggregation, and muscle contraction.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are trimeric, ATP-gated, non-selective cation channels. The binding of ATP induces a conformational change that opens an intrinsic ion channel, allowing the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux leads to membrane depolarization and the initiation of calcium-dependent signaling events. There are seven mammalian P2X subtypes (P2X1-7), each with distinct biophysical properties and tissue distribution.

The activation of P2X receptors is a direct and rapid process. The binding of three ATP molecules at the subunit interfaces is thought to be required to trigger the conformational change that opens the channel pore.

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor (Trimer) Ca_Influx Ca²⁺ Influx P2X->Ca_Influx Channel Opening Na_Influx Na⁺ Influx P2X->Na_Influx ATP Extracellular ATP ATP->P2X Binding Depolarization Membrane Depolarization Downstream Downstream Ca²⁺-dependent Signaling Ca_Influx->Downstream Na_Influx->Depolarization

Caption: P2X Receptor Activation Pathway. (Max Width: 760px)
P2Y Receptors: G-Protein Coupled Receptors (GPCRs)

The P2Y receptor family consists of eight distinct GPCRs in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are activated by a range of adenine and uridine nucleotides. Based on their G-protein coupling, they are broadly classified into two subfamilies:

  • Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): These receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi-coupled receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Gs-coupled receptor (P2Y₁₁): This receptor is unique in that it can couple to Gs to stimulate adenylyl cyclase, increasing cAMP, in addition to its coupling to Gq.

P2Y_Gq_Signaling cluster_membrane Plasma Membrane P2Y_R P2Y Receptor (e.g., P2Y₁) Gq Gαq P2Y_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand ADP / ATP Ligand->P2Y_R ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response Ca_Release->Response PKC->Response

Caption: Gq-Coupled P2Y Receptor Signaling. (Max Width: 760px)

P2Y_Gi_Signaling cluster_membrane Plasma Membrane P2Y12_R P2Y₁₂ Receptor Gi Gαi P2Y12_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand ADP Ligand->P2Y12_R ATP_node ATP ATP_node->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Cellular Response PKA->Response

Caption: Gi-Coupled P2Y Receptor Signaling. (Max Width: 760px)

Intracellular Signaling: Energy Homeostasis and Second Messengers

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a heterotrimeric enzyme complex that acts as a master sensor of cellular energy status. It is activated under conditions of metabolic stress that increase the intracellular AMP:ATP ratio, such as glucose deprivation or hypoxia. Activation involves both allosteric regulation by AMP binding and phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases, most notably LKB1.

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. It stimulates catabolic pathways that generate ATP (e.g., fatty acid oxidation, glucose uptake) and inhibits anabolic, ATP-consuming processes (e.g., protein, lipid, and glycogen synthesis).

AMPK_Signaling cluster_stress Metabolic Stress Stress Low Glucose, Hypoxia, etc. AMP_ATP_Ratio ↑ AMP:ATP Ratio Stress->AMP_ATP_Ratio AMPK_inactive AMPK (Inactive) AMP_ATP_Ratio->AMPK_inactive Allosteric Activation AMPK_active AMPK-P (Active) Catabolic ↑ ATP-Producing Catabolic Pathways (e.g., Glycolysis, FAO) AMPK_active->Catabolic Promotes Anabolic ↓ ATP-Consuming Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK_active->Anabolic Inhibits LKB1 LKB1 LKB1->AMPK_inactive Phosphorylates (Thr172) AMPK_Assay_Workflow A 1. Prepare Reaction Mix - Purified AMPK - SAMS Peptide Substrate - Kinase Assay Buffer - Test Compound / Vehicle B 2. Initiate Reaction Add [γ-³²P]-ATP Assay Cocktail A->B C 3. Incubate 30°C for 15-30 minutes B->C D 4. Terminate Reaction Spot mixture onto P81 phosphocellulose paper C->D E 5. Wash Paper Wash 3x with 1% phosphoric acid to remove unbound [γ-³²P]-ATP D->E F 6. Quantify Measure radioactivity (cpm) of ³²P-labeled peptide using a scintillation counter E->F cAMP_Assay_Workflow A 1. Cell Plating & Stimulation - Plate cells in a multi-well plate - Treat with test compounds (agonists/antagonists) - For Gi, co-stimulate with Forskolin B 2. Cell Lysis Lyse cells to release intracellular cAMP A->B C 3. Competitive Binding - Add labeled cAMP (tracer) and a specific anti-cAMP antibody - Intracellular cAMP competes with tracer for antibody binding B->C D 4. Detection Measure signal (e.g., HTRF, fluorescence polarization). Signal is inversely proportional to cAMP concentration. C->D E 5. Quantification Calculate cAMP concentration using a standard curve D->E

References

Adenine Phosphates in Purinergic Signaling: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the critical role of adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and their derivatives—in the complex world of purinergic signaling. It is designed to serve as a core reference for researchers actively engaged in elucidating these pathways and for professionals in the pharmaceutical industry seeking to modulate them for therapeutic benefit. This document details the molecular components, signaling cascades, quantitative pharmacology, and essential experimental methodologies central to the field.

The Landscape of Purinergic Signaling

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides.[1] Initially recognized for its role in non-adrenergic, non-cholinergic neurotransmission, it is now understood that ATP acts as a cotransmitter in nearly all nerves and as a primary signaling molecule for non-neuronal cells, including immune, endothelial, and epithelial cells.[1] This system is pivotal in a vast array of physiological processes, from neurotransmission and inflammation to platelet aggregation and cell proliferation, and its dysregulation is implicated in numerous pathological conditions.[1][2]

The signaling cascade is initiated by the release of nucleotides like ATP into the extracellular space, often in response to cellular stress, damage, or mechanical stimulation.[3] Once released, these molecules act as ligands for specific purinergic receptors on the same or neighboring cells. The signal is terminated by a cascade of cell-surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP and ADP down to adenosine, which itself is a potent signaling molecule.

Core Ligands: Adenine Phosphates and Adenosine

The primary signaling molecules in this system are the adenine phosphates and their ultimate breakdown product, adenosine.

  • Adenosine Triphosphate (ATP): Long known as the intracellular energy currency, ATP is a key extracellular signaling molecule. It is released from cells via multiple mechanisms, including vesicular exocytosis and through channels like pannexins. Extracellular ATP can signal tissue damage and stress, acting as a "danger signal" to initiate inflammatory and immune responses.

  • Adenosine Diphosphate (ADP): ADP is generated in the extracellular space by the hydrolysis of ATP or can be released directly from cells, most notably from the dense granules of activated platelets. It is a critical mediator of thrombosis and hemostasis.

  • Adenosine: Produced by the enzymatic breakdown of ATP/ADP/AMP by ectonucleotidases, adenosine acts on a separate class of purinergic receptors (P1 receptors). Its effects are often modulatory and can be immunosuppressive and anti-inflammatory, providing a crucial feedback mechanism to counterbalance the pro-inflammatory effects of ATP.

The metabolism of these signaling molecules is tightly controlled by ectonucleotidases, primarily CD39 (which hydrolyzes ATP/ADP to AMP) and CD73 (which hydrolyzes AMP to adenosine), ensuring a dynamic and context-dependent signaling environment.

Purinergic Receptors: The Signaling Gateways

The effects of extracellular adenine phosphates and adenosine are mediated by three main families of receptors.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are ATP-gated, non-selective cation channels. Seven subtypes (P2X1-P2X7) have been identified, which assemble as homo- or heterotrimeric channels. Upon binding ATP, these receptors undergo a conformational change, opening a channel pore permeable to Na+, K+, and Ca2+. This influx of cations leads to rapid membrane depolarization and activation of calcium-dependent signaling pathways. They are crucial in fast synaptic transmission, smooth muscle contraction, and inflammation. The P2X7 receptor is notable for its low affinity for ATP and its ability to form a larger, non-selective pore upon prolonged activation, triggering profound cellular responses including inflammasome activation.

P2X_Signaling_Pathway cluster_membrane Plasma Membrane P2X P2X Receptor (Trimeric Ion Channel) Ion_Influx Na+ / Ca2+ Influx P2X->Ion_Influx Channel Opening ATP Extracellular ATP ATP->P2X Binding & Activation Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Ion_Influx->Ca_Signaling Cell_Response Cellular Response (e.g., Contraction, Neurotransmission) Depolarization->Cell_Response Ca_Signaling->Cell_Response P2Y_Signaling_Pathways cluster_membrane Plasma Membrane P2Y_Gq P2Y(1,2,4,6,11) Receptor Gq Gq/11 P2Y_Gq->Gq Activates P2Y_Gi P2Y(12,13,14) Receptor Gi Gi/o P2Y_Gi->Gi Activates PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG AC Adenylyl Cyclase cAMP_Dec ↓ cAMP AC->cAMP_Dec Ligand_Gq ATP / ADP UTP / UDP Ligand_Gq->P2Y_Gq Ligand_Gi ADP Ligand_Gi->P2Y_Gi Gq->PLC Activates Gi->AC Inhibits Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cell_Response_Gq Cellular Response Ca_Release->Cell_Response_Gq PKC_Activation->Cell_Response_Gq Cell_Response_Gi Cellular Response (e.g. Platelet Aggregation) cAMP_Dec->Cell_Response_Gi Adenosine_Signaling_Pathway cluster_membrane Plasma Membrane A1_A3 A1 / A3 Receptor Gi Gi/o A1_A3->Gi Activates A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs Activates AC Adenylyl Cyclase cAMP_Dec ↓ cAMP cAMP_Inc ↑ cAMP AC->cAMP_Inc Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Gi->AC Inhibits Gs->AC Stimulates Response_Gi Cellular Response (e.g., Anti-inflammatory) cAMP_Dec->Response_Gi Response_Gs Cellular Response (e.g., Vasodilation) cAMP_Inc->Response_Gs Radioligand_Assay_Workflow Start Start Membrane_Prep Prepare Receptor Source (e.g., Cell Membranes) Start->Membrane_Prep Incubation Incubate Membranes with: 1. Radioligand (L*) 2. Competitor (I) Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration (Separate Bound from Free L*) Incubation->Filtration Washing Wash Filters (Remove Non-specifically Bound L*) Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (Calculate IC₅₀ / Kᵢ) Counting->Analysis End End Analysis->End

References

Non-Enzymatic Degradation of Adenine Phosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP), the primary energy currency of the cell, along with its derivatives adenosine diphosphate (ADP) and adenosine monophosphate (AMP), are crucial molecules in cellular metabolism, signaling, and nucleic acid synthesis. While their enzymatic turnover is well-understood, the non-enzymatic degradation of these labile phosphoanhydride bonds is a critical consideration in experimental design, pre-analytical sample handling, and the formulation of nucleotide-based therapeutics. This technical guide provides an in-depth overview of the core chemical principles governing the non-enzymatic hydrolysis of adenine phosphates, detailing the influence of key environmental factors, outlining established experimental protocols for their study, and discussing the implications for research and drug development.

Introduction

Adenine phosphates are characterized by high-energy phosphoanhydride bonds linking the phosphate groups. The hydrolysis of these bonds, particularly the terminal γ-phosphate of ATP, is a highly exergonic process that releases substantial free energy, which is harnessed to drive numerous biological processes.[1] However, these bonds are also susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions.[2] The rate of this degradation is highly dependent on environmental conditions, including temperature, pH, and the presence of metal ions.

Understanding the kinetics and mechanisms of this non-enzymatic decay is paramount for:

  • Researchers in metabolomics and cell biology to ensure sample integrity and prevent analytical artifacts.[3][4][5]

  • Scientists studying bioenergetics or purinergic signaling, where extracellular nucleotide concentrations are key signaling cues.

  • Drug development professionals formulating nucleotide analogs or designing high-throughput screening (HTS) assays where substrate stability is essential for reliable results.

This guide will systematically explore the degradation pathway, the factors that modulate its rate, and the methodologies used for its quantification.

The Chemical Pathway of Degradation

The non-enzymatic degradation of adenine phosphates is a stepwise hydrolysis process. The primary reaction is the cleavage of the terminal phosphoanhydride bond, followed by the hydrolysis of the subsequent bond.

The sequential degradation proceeds as follows: ATP + H₂O → ADP + Pᵢ (inorganic phosphate) + H⁺ ADP + H₂O → AMP + Pᵢ (inorganic phosphate) + H⁺

AMP is significantly more stable than ATP or ADP due to the absence of high-energy phosphoanhydride bonds; its degradation involves the much slower hydrolysis of the phosphate ester bond to yield adenosine and inorganic phosphate.

G ATP Adenosine Triphosphate (ATP) ADP Adenosine Diphosphate (ADP) ATP->ADP + H₂O (fast hydrolysis) Pi1 Pᵢ AMP Adenosine Monophosphate (AMP) ADP->AMP + H₂O (slower hydrolysis) Pi2 Pᵢ Ado Adenosine AMP->Ado + H₂O (very slow hydrolysis)

Factors Influencing Degradation Rates

The stability of adenine phosphates is not intrinsic but is profoundly influenced by the chemical environment. The interplay of pH, temperature, and metal ion catalysts dictates the half-life of these molecules, which can range from minutes to days.

Effect of pH

The pH of the solution has a dramatic effect on the rate of ATP hydrolysis. The molecule's stability is maximal in the slightly alkaline range (pH 7.4 to 9.0) and decreases sharply under both acidic and strongly alkaline conditions. This is due to the different ionic species of ATP present at various pH values and the mechanisms of acid- and base-catalyzed hydrolysis.

  • Acidic conditions (pH < 6.8): Hydrolysis is accelerated due to protonation of the phosphate oxygen atoms, which facilitates nucleophilic attack by water.

  • Neutral to slightly alkaline conditions (pH 6.8 - 9.0): ATP is most stable in this range, which is relevant to physiological conditions.

  • Strongly alkaline conditions (pH > 11): Hydrolysis is catalyzed by hydroxide ions (OH⁻).

Effect of Temperature

As with most chemical reactions, the rate of non-enzymatic hydrolysis of ATP increases with temperature. The degradation follows Arrhenian behavior, where the rate constant increases exponentially with temperature. This is a critical factor in sample handling; for instance, ATP in plasma samples is unstable at room temperature but can be preserved for over a month when stored at -80°C.

Effect of Divalent Metal Cations

Divalent metal cations, particularly Mg²⁺ and Ca²⁺, play a dual role. In the cell, Mg²⁺ is crucial for stabilizing ATP and is required by virtually all enzymes that use ATP as a substrate. It forms a complex (MgATP²⁻) that shields the negative charges on the phosphate chain, reducing electrostatic repulsion. However, certain divalent metal ions can also catalyze non-enzymatic hydrolysis. Studies have shown that Ca²⁺ can increase the rate of metaphosphate formation from the ATP tetraanion more effectively than Mg²⁺. The order of catalytic efficiency for some metal ions in promoting ATP hydrolysis has been reported as Zn²⁺ > Ca²⁺ > Cd²⁺ > Mg²⁺.

G cluster_factors Influencing Factors cluster_process Process Temp Temperature ATP_Stability ATP Stability Temp->ATP_Stability Increases Degradation (Arrhenius Behavior) pH pH pH->ATP_Stability Decreases Stability (at acidic & high alkaline pH) Metals Divalent Cations (Mg²⁺, Ca²⁺, Zn²⁺) Metals->ATP_Stability Can Catalyze or Stabilize (complex role)

Quantitative Data on Degradation Kinetics

The rate of non-enzymatic hydrolysis is typically described by first-order kinetics, where the rate is directly proportional to the concentration of the adenine phosphate. The rate constant (k) is a quantitative measure of this process.

Table 1: Effect of Temperature and pH on ATP Hydrolysis Rate Constant (k)
Temperature (°C)pHRate Constant, k (s⁻¹)Half-life (t₁₂)Reference(s)
56.03.01.15 x 10⁻⁵~16.7 hours
56.07.01.38 x 10⁻⁶~5.8 days
56.09.02.19 x 10⁻⁶~3.7 days
803.01.12 x 10⁻³ (approx.)~10.3 minutes
807.00.75 x 10⁻³ (approx.)~15.4 minutes
1003.02.30 x 10⁻³ (approx.)~5.0 minutes
1007.01.58 x 10⁻³ (approx.)~7.3 minutes
1203.04.34 x 10⁻³~2.7 minutes
1207.02.91 x 10⁻³~4.0 minutes
Values estimated from graphical data or textual descriptions in the cited sources.
Table 2: Effect of Divalent Cations on ATP Hydrolysis
CationConditionEffect on Hydrolysis RateObservationReference(s)
Mg²⁺pH > 7CatalyticIncreases metaphosphate formation from ATP⁴⁻ by ~10-fold.
Ca²⁺pH > 7Strongly CatalyticIncreases metaphosphate formation from ATP⁴⁻ by ~50-fold.
Zn²⁺Neutral pHMost CatalyticIn a ternary system, induced the fastest hydrolysis rate compared to Ca²⁺, Cd²⁺, and Mg²⁺.
Mg²⁺Neutral pHStabilizingIn biological systems, MgATP²⁻ is the stable, active form of ATP. Reduces electrostatic repulsion.

Experimental Protocols for Studying Degradation

Two primary approaches are used to monitor the non-enzymatic degradation of adenine phosphates: measuring the decrease in the parent nucleotide or measuring the appearance of a degradation product, typically inorganic phosphate (Pᵢ).

Protocol 1: Quantification of Adenine Nucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying ATP, ADP, and AMP simultaneously from a single sample. Ion-pairing reversed-phase HPLC is a common and robust method.

Objective: To separate and quantify ATP, ADP, and AMP in a solution over time to determine degradation rates.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of ATP (e.g., 10 mM) in a desired buffer system (e.g., Tris-HCl, phosphate buffer) at a specific pH.

    • For studies with biological matrices (e.g., cell culture), cells are typically quenched and extracted with a cold solvent like perchloric acid or methanol to stop enzymatic activity and precipitate proteins.

    • The supernatant is collected, neutralized, and filtered (0.22 µm) before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: A buffered aqueous solution containing an ion-pairing reagent. Example: 100 mM KH₂PO₄, 5 mM tetrabutylammonium bromide, pH 6.0.

    • Mobile Phase B: An organic solvent like acetonitrile or methanol, often containing the same buffer and ion-pairing reagent.

    • Detection: UV absorbance at 254 nm or 260 nm.

    • Flow Rate: Typically 0.6 - 1.0 mL/min.

    • Gradient Elution: A gradient is used to elute the nucleotides, with AMP eluting first, followed by ADP, and then ATP. A typical gradient involves increasing the percentage of Mobile Phase B over the run.

  • Data Analysis:

    • Generate standard curves for ATP, ADP, and AMP using known concentrations.

    • Incubate the ATP sample under the desired conditions (e.g., 50°C). At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and inject it into the HPLC.

    • Quantify the peak areas for ATP, ADP, and AMP at each time point by comparing them to the standard curves.

    • Plot the natural logarithm of the ATP concentration versus time. The slope of this line is the negative of the first-order rate constant (-k).

Protocol 2: Quantification of Inorganic Phosphate (Pᵢ) Release

This method measures the product of hydrolysis. The Malachite Green assay is a sensitive colorimetric method for detecting free orthophosphate.

Objective: To measure the rate of inorganic phosphate release from ATP hydrolysis.

Methodology:

  • Reagent Preparation:

    • Malachite Green Reagent: Prepare a solution of Malachite Green hydrochloride in sulfuric acid. A common formulation involves dissolving Malachite Green carbinol hydrochloride (e.g., Sigma #M9636) to 3.2 mM in an acid solution.

    • Ammonium Molybdate Solution: Prepare a solution of ammonium molybdate in sulfuric acid. This is often added to the Malachite Green solution or used as a separate reagent to form phosphomolybdate.

    • Phosphate Standards: Prepare a standard curve using a known concentration of KH₂PO₄ (e.g., 0 to 50 µM).

  • Assay Procedure:

    • Set up the hydrolysis reaction by incubating an ATP solution (e.g., 1 mM) in the desired buffer and conditions (pH, temperature, metal ions).

    • At specified time points, remove aliquots of the reaction mixture (e.g., 50 µL) and transfer to a 96-well plate.

    • Add the Malachite Green reagent (often a two-part system, Reagent A then Reagent B) to each well, including the standards and a blank (buffer only).

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at ~620-640 nm using a plate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the standard curve of absorbance versus phosphate concentration and determine the linear regression equation.

    • Use the equation to calculate the concentration of Pᵢ released at each time point.

    • Plot the concentration of Pᵢ versus time. The initial slope of this curve represents the initial rate of hydrolysis.

G cluster_setup 1. Experimental Setup cluster_sampling 2. Time-Course Sampling cluster_analysis 3. Quantitative Analysis cluster_kinetics 4. Kinetic Analysis Incubate Incubate ATP Solution (Controlled pH, Temp, Ions) Aliquots Collect Aliquots at Time Points (t₀, t₁, t₂, ... tₙ) Incubate->Aliquots HPLC HPLC Analysis (Measure [ATP], [ADP], [AMP]) Aliquots->HPLC Method A MG Malachite Green Assay (Measure [Pᵢ]) Aliquots->MG Method B Rate Calculate Rate Constant (k) and Half-life (t₁/₂) HPLC->Rate MG->Rate

Relevance and Implications

Research and Metabolomics
Purinergic Signaling

Extracellular ATP and its degradation products are potent signaling molecules that act on purinergic receptors. The non-enzymatic stability of ATP in the extracellular space can influence the duration and intensity of these signals. The rate of degradation, alongside enzymatic breakdown by ectonucleotidases, determines the local concentrations of ATP, ADP, and adenosine, each of which can activate different receptor subtypes and elicit distinct physiological responses.

Drug Development and Discovery

The stability of adenine phosphates is a significant factor in drug development in several areas:

  • Formulation of Nucleotide-Based Drugs: Therapeutic agents that are nucleotide analogs must be formulated to ensure stability during storage and administration. Understanding the degradation profile under various pH and temperature conditions is essential for developing a viable drug product with an acceptable shelf-life.

  • High-Throughput Screening (HTS): Many HTS assays for enzymes like kinases and ATPases rely on ATP as a substrate. If the ATP substrate degrades non-enzymatically during the assay incubation period, it can lead to a high rate of false positives or negatives. Assay buffers must be optimized for pH and metal ion content to ensure ATP stability for the duration of the screen.

  • Development of Stable Analogs: A key strategy in drug discovery is the creation of non-hydrolyzable or slowly-hydrolyzable ATP analogs to probe the structure and function of ATP-binding proteins or to act as competitive inhibitors. Knowledge of the hydrolysis mechanism informs the chemical modifications needed to enhance stability.

Conclusion

The non-enzymatic degradation of adenine phosphates is a fundamental chemical process with far-reaching implications for biological research and pharmaceutical development. Governed by the principles of chemical kinetics, the hydrolysis of ATP, ADP, and AMP is highly sensitive to pH, temperature, and the presence of divalent metal cations. For professionals in research and drug development, a thorough understanding of these factors is not merely academic but is essential for ensuring data integrity, developing stable therapeutics, and designing robust and reliable biochemical assays. By employing the standardized protocols outlined in this guide, researchers can accurately quantify and control for the non-enzymatic degradation of these vital biomolecules.

References

The Pivotal Role of Adenine Phosphates in Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are the central regulators of skeletal muscle contraction and energy homeostasis. This technical guide provides an in-depth examination of the core mechanisms by which these molecules govern the intricate processes of force generation, relaxation, and metabolic adaptation in muscle tissue. We present a comprehensive overview of the myosin cross-bridge cycle, the role of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, and the AMP-activated protein kinase (AMPK) signaling pathway. This document synthesizes key quantitative data from the literature into structured tables for comparative analysis and provides detailed protocols for fundamental experimental techniques used to investigate these processes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interplay of adenine phosphates in muscle physiology.

Introduction

The conversion of chemical energy into mechanical force by skeletal muscle is a fundamental biological process, underpinning locomotion, respiration, and overall metabolism. At the heart of this process lies the dynamic interplay of adenine phosphates. ATP provides the immediate energy for the conformational changes in myosin that drive the sliding of actin filaments, the fundamental basis of muscle contraction. The products of ATP hydrolysis, ADP and inorganic phosphate (Pi), are not merely byproducts but play crucial roles in modulating the kinetics of the cross-bridge cycle and are implicated in muscle fatigue. Concurrently, the cellular energy status, reflected by the ratios of ATP, ADP, and AMP, is meticulously monitored by signaling pathways such as the AMPK cascade, which orchestrates metabolic adjustments to match energy supply with demand. A thorough understanding of these adenine phosphate-dependent mechanisms is paramount for researchers in physiology, biochemistry, and pharmacology, as well as for professionals engaged in the development of therapeutic agents targeting muscle function and metabolic disorders.

The Myosin Cross-Bridge Cycle: The Engine of Contraction

The cyclical interaction of myosin heads with actin filaments, fueled by ATP hydrolysis, is the molecular basis of muscle contraction. Each cycle can be broken down into a series of discrete steps, each regulated by the binding and release of adenine nucleotides and inorganic phosphate.

  • Rigor State: In the absence of ATP, the myosin head is tightly bound to actin in a "rigor" state.[1]

  • ATP Binding and Myosin Detachment: The binding of an ATP molecule to the myosin head induces a conformational change that reduces the affinity of myosin for actin, causing the myosin head to detach.[2]

  • ATP Hydrolysis and Myosin "Cocking": The ATPase activity of the myosin head hydrolyzes ATP into ADP and inorganic phosphate (Pi), which remain bound. The energy released from this hydrolysis "cocks" the myosin head into a high-energy conformation.[3]

  • Cross-Bridge Formation: The cocked myosin head binds to a new site on the actin filament, forming a cross-bridge.

  • Power Stroke: The release of Pi triggers the "power stroke," a conformational change in the myosin head that pulls the actin filament toward the center of the sarcomere, resulting in force production and shortening of the muscle fiber.[3]

  • ADP Release: Following the power stroke, ADP is released from the myosin head, which remains tightly bound to actin in the rigor state, ready for a new cycle to begin with the binding of another ATP molecule.[2]

Cross_Bridge_Cycle

Calcium Handling and the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

Muscle contraction is initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells. For muscle relaxation to occur, Ca²⁺ must be rapidly removed from the sarcoplasm and transported back into the SR. This process is actively carried out by the SERCA pump, an ATPase that utilizes the energy from ATP hydrolysis to transport Ca²⁺ against its concentration gradient. The efficiency of the SERCA pump is a critical determinant of the rate of muscle relaxation and is a significant consumer of cellular ATP.

SERCA_Calcium_Handling

AMP-Activated Protein Kinase (AMPK): The Cellular Energy Sensor

AMPK is a crucial enzyme that functions as a cellular energy sensor, activated by increases in the AMP:ATP and ADP:ATP ratios, which occur during periods of high energy demand such as intense muscle contraction. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein synthesis). This positions AMPK as a master regulator of metabolic adaptation in skeletal muscle.

AMPK_Signaling_Pathway

Quantitative Data on Adenine Phosphates in Muscle

The concentrations of adenine nucleotides and related metabolites change dynamically with the metabolic state of the muscle. The following tables summarize key quantitative data from the literature.

Table 1: Adenine Nucleotide and Metabolite Concentrations in Human Skeletal Muscle

MetaboliteResting (mmol/kg dry muscle)Intense Exercise (mmol/kg dry muscle)
ATP20-2510-15
ADP2-33-5
AMP0.1-0.20.5-1.5
Phosphocreatine (PCr)70-8010-20
Inorganic Phosphate (Pi)3-520-30

Data compiled from various sources.

Table 2: Myosin ATPase Kinetics and Binding Affinities

ParameterValueConditions
Myosin ATPase Rate (isometric)0.10 - 0.41 mmol/L/sHuman skinned fibers, 20°C
Myosin-ATP Binding Affinity (K₁)0.84 - 8.7 mM⁻¹Rabbit fast-twitch fibers
Myosin-ADP Binding Affinity (K₀)Varies by fiber typeRabbit fast-twitch fibers

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of adenine phosphates in muscle contraction. Below are detailed methodologies for several key assays.

Skinned Muscle Fiber Preparation and Mechanics

This technique allows for the direct study of the contractile properties of the myofilaments by chemically removing the sarcolemma, thereby permitting the experimental control of the intracellular environment.

Protocol:

  • Muscle Biopsy and Fiber Bundling: Obtain a small sample of skeletal muscle and dissect it into small bundles of fibers.

  • Glycerination (Skinning): Incubate the fiber bundles in a skinning solution containing glycerol to permeabilize the cell membranes.

  • Single Fiber Isolation: Isolate individual muscle fibers from the skinned bundles under a microscope.

  • Mounting: Attach the ends of a single fiber to a force transducer and a length controller.

  • Activation and Measurement: Immerse the fiber in activating solutions with varying concentrations of Ca²⁺, ATP, ADP, and Pi, and measure force production, shortening velocity, and stiffness.

Skinned_Fiber_Workflow

SERCA Activity Assay

SERCA pump activity can be measured by quantifying the rate of Ca²⁺ uptake into SR vesicles or by measuring the rate of ATP hydrolysis.

Protocol (ATPase Activity):

  • Homogenization: Homogenize muscle tissue in a buffer to isolate SR vesicles.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, ATP, and a Ca²⁺ ionophore.

  • Initiation: Add the SR-containing homogenate to the reaction mixture to initiate the reaction.

  • Measurement: Measure the rate of ATP hydrolysis by spectrophotometrically monitoring the oxidation of NADH in a coupled enzyme assay.

  • Inhibition: In a parallel reaction, add a specific SERCA inhibitor (e.g., thapsigargin) to determine the proportion of ATPase activity attributable to SERCA.

High-Performance Liquid Chromatography (HPLC) for Adenine Nucleotide Analysis

HPLC is a powerful technique for separating and quantifying adenine nucleotides and their metabolites in muscle extracts.

Protocol:

  • Sample Collection and Freezing: Obtain muscle biopsies and immediately freeze them in liquid nitrogen to halt metabolic activity.

  • Extraction: Pulverize the frozen tissue and extract the metabolites with perchloric acid.

  • Neutralization: Neutralize the extract with a potassium-based solution.

  • Chromatography: Inject the neutralized extract onto a reverse-phase HPLC column.

  • Separation and Detection: Separate the adenine nucleotides using a gradient of a mobile phase (e.g., ammonium phosphate buffer and methanol) and detect the compounds by their UV absorbance at 254 nm.

  • Quantification: Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.

Conclusion

The intricate and dynamic interplay of adenine phosphates is fundamental to every aspect of muscle function, from the molecular interactions of the cross-bridge cycle to the systemic metabolic adaptations orchestrated by AMPK. The quantitative data and experimental protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the complexities of muscle physiology and to identify novel therapeutic targets for a range of neuromuscular and metabolic diseases. Future research, integrating these established techniques with emerging technologies, will undoubtedly continue to unravel the profound and multifaceted role of adenine phosphates in skeletal muscle.

References

Adenine Phosphates as Allosteric Regulators: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are not only central to cellular energy currency but are also critical allosteric effectors that modulate the activity of key metabolic enzymes. This technical guide provides an in-depth exploration of the role of adenine phosphates in the allosteric regulation of enzymes, with a focus on their impact on cellular metabolism. We delve into the structural and kinetic mechanisms of this regulation for pivotal enzymes such as Phosphofructokinase-1, Glycogen Phosphorylase, and Isocitrate Dehydrogenase. Furthermore, this guide furnishes detailed experimental protocols for studying these interactions and presents visual representations of the involved signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and investigation of these fundamental biological processes.

Introduction: The Central Role of Adenine Phosphates in Allosteric Regulation

Allosteric regulation is a fundamental mechanism of controlling protein function, where the binding of a regulatory molecule (an allosteric effector) to a site other than the protein's active site—the allosteric site—induces a conformational change that alters the protein's activity.[1] This mode of regulation allows for the fine-tuning of metabolic pathways in response to the cell's energetic state.

The relative concentrations of ATP, ADP, and AMP are a sensitive indicator of the cell's energy status. A high ATP-to-AMP ratio signifies an energy-rich state, while a low ratio indicates an energy deficit. Cells have evolved sophisticated mechanisms to sense and respond to these fluctuations, primarily through the allosteric regulation of key enzymes in metabolic pathways. Typically, high levels of ATP, the final product of many catabolic pathways, act as an allosteric inhibitor of enzymes in these pathways, a classic example of feedback inhibition.[1][2] Conversely, rising levels of ADP and AMP, which signal a need for energy, often act as allosteric activators.[3]

This guide will explore the intricate allosteric control exerted by adenine phosphates on three key metabolic enzymes:

  • Phosphofructokinase-1 (PFK-1): A critical control point in glycolysis.

  • Glycogen Phosphorylase: The key enzyme in glycogenolysis.

  • Isocitrate Dehydrogenase (IDH): A crucial regulatory enzyme in the citric acid cycle.

Understanding the molecular details of these allosteric interactions is paramount for elucidating the complex network of metabolic regulation and for the development of novel therapeutic agents that target metabolic diseases.

Key Enzymes Under Adenine Phosphate Allosteric Control

Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

Phosphofructokinase-1 is a cornerstone of glycolytic regulation, catalyzing the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate.[1] This step commits glucose to the glycolytic pathway. PFK-1 is a tetrameric enzyme with complex allosteric regulation.

Allosteric Regulation by ATP, ADP, and AMP:

  • ATP: While ATP is a substrate for PFK-1, at high concentrations, it also acts as an allosteric inhibitor. ATP binds to a specific allosteric site, distinct from the catalytic site, inducing a conformational change that increases the enzyme's Michaelis constant (K_m) for F6P, thereby reducing its activity. This inhibition is a crucial feedback mechanism that slows down glycolysis when cellular energy levels are high.

  • ADP and AMP: Conversely, ADP and AMP are potent allosteric activators of PFK-1. They bind to the same allosteric site as inhibitory ATP but promote a conformation that has a higher affinity for F6P. AMP is a particularly sensitive indicator of low energy status and can effectively reverse the inhibitory effect of ATP.

Quantitative Data on PFK-1 Allosteric Regulation:

The following table summarizes the kinetic parameters of human liver PFK-1 (PFKL), illustrating the inhibitory effect of the C-terminal tail, which is involved in ATP allosteric inhibition. Removal of this tail mimics an activated state.

Enzyme FormV_max (U/mg)K_m (F6P) (mM)Hill Coefficient (n_H)Reference
Wild-Type PFKL13.0 ± 0.52.1 ± 0.22.2 ± 0.3
PFKL-ΔC (C-terminal tail removed)12.1 ± 0.40.24 ± 0.031.1 ± 0.1

Note: One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1μmol of fructose 1,6-bisphosphate per minute at 25°C.

Glycogen Phosphorylase: Mobilizing Glycogen Stores

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production. The enzyme exists in two major forms: the generally active phosphorylase a and the generally inactive phosphorylase b.

Allosteric Regulation by AMP:

  • AMP: Phosphorylase b can be allosterically activated by AMP. In the muscle, when energy levels are low, the concentration of AMP rises, signaling the need for glucose. AMP binds to an allosteric site on phosphorylase b, causing a conformational change that shifts the enzyme from its inactive T (tense) state to its active R (relaxed) state, thus stimulating glycogen breakdown. ATP acts as an allosteric inhibitor by competing with AMP for the same binding site.

Quantitative Data on Glycogen Phosphorylase b Allosteric Regulation:

Isocitrate Dehydrogenase (IDH): A Key Control Point in the Citric Acid Cycle

NAD-dependent isocitrate dehydrogenase is a critical regulatory enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction is a key control point as it is one of the first irreversible reactions in the cycle.

Allosteric Regulation by ADP:

  • ADP: ADP is a potent allosteric activator of NAD-dependent IDH. It binds to an allosteric site on the enzyme, inducing a conformational change that lowers the K_m for isocitrate, thereby increasing the enzyme's activity. This activation is crucial for stimulating the citric acid cycle when the cell's energy charge is low, as indicated by higher ADP levels. ATP, on the other hand, can act as an inhibitor.

Quantitative Data on Isocitrate Dehydrogenase Allosteric Regulation:

The following table presents the kinetic parameters for pig heart NAD-specific isocitrate dehydrogenase, demonstrating the activating effect of ADP.

ConditionK_m for Isocitrate (mM)Reference
Native Enzyme1.8
+ 1 mM ADP0.3

Experimental Protocols

Enzyme Kinetics Assay for Allosteric Regulation

This protocol outlines a general procedure for determining the kinetic parameters of an allosterically regulated enzyme.

1. Principle: The initial velocity of the enzyme-catalyzed reaction is measured at various substrate concentrations in the presence and absence of allosteric effectors. The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten or Hill equation) to determine V_max, K_m, and the Hill coefficient (n_H).

2. Materials:

  • Purified enzyme

  • Substrate(s)

  • Allosteric effectors (ATP, ADP, AMP)

  • Assay buffer (pH and ionic strength optimized for the enzyme)

  • Spectrophotometer or other suitable detection instrument

  • 96-well plates (for high-throughput assays)

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate(s), and allosteric effectors in the assay buffer.

  • Assay Setup:

    • In a series of microcentrifuge tubes or wells of a 96-well plate, prepare reaction mixtures containing the assay buffer and a fixed concentration of the enzyme.

    • To separate sets of tubes/wells, add a fixed concentration of the allosteric activator (e.g., AMP or ADP) or inhibitor (e.g., ATP). Include a control set with no effector.

    • Prepare a range of substrate concentrations for each set of conditions.

  • Initiation of Reaction: Initiate the reaction by adding the substrate to the reaction mixtures.

  • Measurement of Reaction Rate:

    • Immediately measure the change in absorbance (or other signal) over time at a specific wavelength. The rate of change is proportional to the initial velocity of the reaction.

    • For spectrophotometric assays, this often involves coupling the production of a product to the oxidation or reduction of a nucleotide cofactor (e.g., NADH to NAD+), which can be monitored at 340 nm.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each condition (with and without effector).

    • Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) for non-cooperative kinetics or the Hill equation (v = (V_max * [S]^n_H) / (K_0.5^n_H + [S]^n_H)) for cooperative (sigmoidal) kinetics using non-linear regression software.

    • Determine the values of V_max, K_m (or K_0.5), and n_H for each condition.

Isothermal Titration Calorimetry (ITC)

1. Principle: ITC directly measures the heat released or absorbed during a binding event. This technique can be used to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction between an enzyme and its allosteric effector.

2. Materials:

  • Isothermal titration calorimeter

  • Purified enzyme

  • Allosteric effector (ligand)

  • Dialysis buffer (ensure the enzyme and ligand are in identical buffer to minimize heats of dilution)

3. Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified enzyme against the chosen buffer.

    • Dissolve the ligand in the same dialysis buffer.

    • Degas both the enzyme and ligand solutions to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe. A typical starting concentration is 10-20 times the concentration of the macromolecule in the cell.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

    • The instrument measures the heat change associated with each injection.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • The resulting data (heat per injection versus molar ratio of ligand to enzyme) is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_d, n, ΔH, and ΔS).

X-ray Crystallography

1. Principle: X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein. By obtaining crystal structures of an enzyme in the presence and absence of an allosteric effector, one can visualize the conformational changes induced by the effector binding.

2. Materials:

  • Highly purified and concentrated protein solution

  • Crystallization screens (commercially available kits of different chemical conditions)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscope for crystal visualization

  • Cryoprotectant

  • X-ray source (synchrotron or in-house) and detector

3. Procedure:

  • Protein Crystallization:

    • The purified protein is mixed with a precipitant solution in a crystallization drop. This drop is equilibrated against a larger reservoir of the precipitant solution.

    • Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the protein and precipitant in the drop, which can lead to the formation of protein crystals.

    • Screen a wide range of conditions (pH, precipitant type and concentration, temperature) to find initial crystallization hits.

    • Optimize the initial conditions to obtain large, well-diffracting crystals.

  • Crystal Soaking (for ligand binding):

    • To obtain the structure of the enzyme-effector complex, crystals of the apo-enzyme can be soaked in a solution containing the allosteric effector.

  • X-ray Data Collection:

    • The crystal is cryo-cooled in liquid nitrogen to prevent radiation damage.

    • The frozen crystal is mounted in an X-ray beam.

    • As the crystal is rotated, it diffracts the X-rays, producing a diffraction pattern that is recorded by a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the protein.

    • A model of the protein structure is built into the electron density map.

    • The model is refined to best fit the experimental data.

  • Structural Analysis:

    • The final structure is analyzed to identify the allosteric binding site and the conformational changes that occur upon effector binding.

Visualizations of Pathways and Workflows

Signaling Pathways

Glycolysis_Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate Glycolysis Further Glycolysis F16BP->Glycolysis PFK1->F16BP ATP_high High ATP ATP_high->PFK1 Inhibition AMP_ADP_high High AMP/ADP AMP_ADP_high->PFK1 Activation

Caption: Allosteric regulation of PFK-1 in glycolysis.

Experimental Workflows

Enzyme_Kinetics_Workflow prep Prepare Reagents (Enzyme, Substrate, Effectors) setup Set up Reactions (± Allosteric Effector) prep->setup initiate Initiate Reaction (Add Substrate) setup->initiate measure Measure Initial Velocity (e.g., Spectrophotometry) initiate->measure analyze Data Analysis (Plot v vs. [S]) measure->analyze determine Determine Kinetic Parameters (Vmax, Km, nH) analyze->determine

Caption: Workflow for an enzyme kinetics assay.

ITC_Workflow prep Prepare and Degas Samples (Enzyme and Ligand in matched buffer) load Load Enzyme into Cell Load Ligand into Syringe prep->load control Run Control Titration (Ligand into Buffer) prep->control titrate Perform Titration (Inject Ligand into Enzyme) load->titrate analyze Data Analysis (Subtract Heat of Dilution) titrate->analyze control->analyze fit Fit Data to Binding Model analyze->fit determine Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit->determine

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

The allosteric regulation of enzymes by adenine phosphates is a cornerstone of metabolic control, enabling cells to adapt their metabolic flux to their energetic needs. This guide has provided a detailed overview of this regulation for three key enzymes: Phosphofructokinase-1, Glycogen Phosphorylase, and Isocitrate Dehydrogenase. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in academia and industry.

For drug development professionals, a deep understanding of these allosteric mechanisms can unveil novel therapeutic opportunities. Targeting allosteric sites offers the potential for developing highly specific modulators of enzyme activity, which may have advantages over traditional active-site inhibitors in terms of selectivity and reduced off-target effects. Future research will likely focus on the discovery and characterization of novel allosteric modulators for these and other metabolic enzymes, with the ultimate goal of developing new treatments for metabolic disorders, cancer, and other diseases. The continued application of the techniques described in this guide will be instrumental in advancing these efforts.

References

Methodological & Application

Application Notes and Protocols for Luciferase-Based ATP Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of all living cells, fueling essential metabolic processes. The intracellular concentration of ATP is a direct indicator of cellular health and metabolic activity. Consequently, accurate and sensitive measurement of ATP levels is crucial in a wide range of research and drug development applications, including cell viability assays, cytotoxicity studies, cell proliferation analysis, and screening for drug candidates that modulate cellular metabolism.[1][2][3][4]

The firefly luciferase-based assay is the most sensitive and widely used method for ATP quantification.[5] This bioluminescent assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration, allowing for highly sensitive detection, with the ability to detect as little as 0.01 picomoles of ATP or a single cell. This method offers a simple, rapid, and homogeneous protocol, often involving a single reagent addition directly to cultured cells, making it highly amenable to high-throughput screening.

Principle of the Assay

The luciferase-based ATP assay is a two-step biochemical reaction catalyzed by the firefly luciferase enzyme.

  • Adenylation of Luciferin: In the first step, D-luciferin reacts with ATP in the presence of magnesium ions (Mg²⁺) to form luciferyl-adenylate and pyrophosphate (PPi).

  • Oxidative Decarboxylation: In the second step, the luciferyl-adenylate intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, carbon dioxide (CO₂), and adenosine monophosphate (AMP). As the excited oxyluciferin returns to its ground state, it releases a photon of light (typically yellow-green with a wavelength of 550-570 nm).

The quantum yield of this reaction is very high, meaning that for every molecule of ATP consumed, a quantifiable amount of light is produced. When ATP is the limiting reactant, the light intensity is directly proportional to the ATP concentration over several orders of magnitude.

Luciferase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATP ATP Luciferase Firefly Luciferase ATP->Luciferase + Mg²⁺ D_Luciferin D-Luciferin D_Luciferin->Luciferase O2 O₂ O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin AMP AMP Luciferase->AMP PPi PPi Luciferase->PPi CO2 CO₂ Luciferase->CO2 Light Light (Photon) Luciferase->Light

Figure 1: Biochemical pathway of the firefly luciferase-catalyzed reaction for ATP detection.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for luciferase-based ATP assays based on commercially available kits and protocols. These values can vary depending on the specific kit manufacturer, cell type, and instrumentation.

Table 1: Reagent Concentrations and Ratios

ComponentTypical Final Concentration / RatioNotes
D-Luciferin0.4 mg/mLCan be prepared from a stock solution.
Firefly Luciferase1 µL per 100 µL of assay solutionRatio may vary between kits.
ATP (for standard curve)10⁻⁹ M to 10⁻⁶ MA standard curve is essential for absolute ATP quantification.
DTT1 µL of 1M DTT per 1 mL of bufferOften included to stabilize the luciferase enzyme, though some kits are DTT-free.

Table 2: Experimental Parameters

ParameterTypical Value / RangeNotes
Sample Volume10 - 100 µLDepends on the plate format (e.g., 96-well, 384-well).
Reagent Volume100 µLTypically, an equal volume of ATP detection reagent is added to the sample.
Incubation Time (Lysis)5 - 15 minutesTime for the lysis reagent to release intracellular ATP.
Incubation Time (Signal)10 - 20 minutesTime for the luminescent signal to stabilize before reading.
Signal Stability1 minute to >2 hoursVaries significantly between "flash" and "glow" type assays.
Measurement Time1 - 10 seconds per wellIntegration time for the luminometer to capture the light signal.
Detection LimitAs low as 0.01 picomoles of ATPCan detect as few as a single cell.
Linear RangeUp to 6 orders of magnitudeThe relationship between ATP concentration and luminescent signal is linear over a wide range.

Experimental Protocol

This protocol provides a general methodology for measuring intracellular ATP in cultured cells using a luciferase-based assay. Specific details may need to be optimized depending on the cell type and the assay kit used.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate Cells B Treat Cells (Optional) A->B E Add ATP Detection Reagent to Wells B->E C Prepare ATP Standards H Generate Standard Curve C->H D Prepare ATP Detection Reagent D->E F Incubate at Room Temperature E->F G Measure Luminescence F->G G->H I Calculate ATP Concentration H->I

Figure 2: General experimental workflow for a luciferase-based ATP measurement assay.

Materials:

  • Luciferase-based ATP assay kit (containing D-luciferin, firefly luciferase, assay buffer, and cell lysis reagent)

  • Cultured cells (adherent or suspension)

  • Opaque-walled microplates (96-well or 384-well, white plates are recommended to maximize light output)

  • Multichannel pipette

  • Luminometer or a microplate reader with luminescence detection capabilities

  • ATP standard for absolute quantification (optional)

Procedure:

  • Cell Plating:

    • For adherent cells, seed cells in an opaque-walled 96-well plate at a desired density (e.g., 10³-10⁴ cells per well) in 100 µL of culture medium and incubate to allow for cell attachment.

    • For suspension cells, transfer 10 µL of the cell culture (containing 10³-10⁴ cells) directly into the wells of the opaque-walled plate.

    • Prepare control wells containing medium without cells to measure background luminescence.

  • Cell Treatment (Optional):

    • If evaluating the effect of a compound, treat the cells with the compound of interest and incubate for the desired period.

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.

    • Prepare the ATP Detection Cocktail according to the kit manufacturer's instructions. This typically involves reconstituting the lyophilized D-luciferin with the provided assay buffer and then adding the luciferase enzyme. Protect the reagent from light. The ATP Detection Cocktail should be prepared fresh for optimal performance.

  • ATP Standard Curve Preparation (Optional, for absolute quantification):

    • Prepare a series of ATP standards by serially diluting the provided ATP standard solution in the same buffer or medium used for the samples. A typical concentration range would be from 1 µM down to 1 nM.

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the prepared ATP Detection Cocktail equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single-step addition lyses the cells and initiates the luciferase reaction.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for approximately 2 minutes.

  • Signal Measurement:

    • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a luminometer. The integration time is typically set to 1-10 seconds.

  • Data Analysis:

    • Subtract the average background luminescence (from the cell-free control wells) from all experimental readings.

    • If an ATP standard curve was prepared, plot the luminescence values (Relative Light Units, RLU) against the known ATP concentrations.

    • Use the standard curve to determine the ATP concentration in the experimental samples. The amount of ATP is directly proportional to the number of viable cells.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low cell number or viability.- Inactive reagents (improper storage or handling).- Low transfection efficiency (for reporter assays).- Presence of luciferase inhibitors in the sample.- Increase the number of cells per well.- Ensure reagents are stored correctly and not subjected to multiple freeze-thaw cycles.- Optimize transfection protocol.- Ensure samples are free of interfering chemicals like detergents or sanitizers.
High Background Signal - Contamination of reagents or medium with ATP.- Luminescence from neighboring wells ("crosstalk").- Use ATP-free pipette tips and labware.- Use opaque, white-walled plates to minimize crosstalk.
High Variability Between Replicates - Inconsistent pipetting.- Uneven cell distribution in wells.- Fluctuating RLU readings over time.- Use a multichannel pipette and prepare a master mix of reagents.- Ensure cells are properly resuspended before plating.- Standardize the time between reagent addition and luminescence reading for all samples.
Saturated Signal - Too many cells per well.- Very strong promoter activity (in reporter assays).- Reduce the cell seeding density.- Dilute the cell lysate before adding the detection reagent.

References

Application Notes and Protocols for Measuring the ADP/ATP Ratio in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ratio of adenosine diphosphate (ADP) to adenosine triphosphate (ATP) is a critical indicator of the energetic state of a cell and is fundamental to cellular metabolism and viability. A high ATP level relative to ADP is characteristic of healthy, proliferating cells, while a shift towards a higher ADP/ATP ratio is a hallmark of cellular stress, apoptosis, and necrosis.[1] Consequently, the accurate measurement of the ADP/ATP ratio is a valuable tool in various research areas, including cancer biology, drug discovery, and toxicology, for assessing cell health, monitoring the effects of therapeutic agents, and elucidating cellular signaling pathways.

This document provides detailed protocols for the measurement of the ADP/ATP ratio in cultured cells using the widely adopted bioluminescence-based method. Additionally, it includes a summary of representative quantitative data and visualizations of the experimental workflow and a key signaling pathway regulated by the ADP/ATP balance.

Principle of the Bioluminescence Assay

The most common method for determining the ADP/ATP ratio is a two-step bioluminescent assay.[1]

  • ATP Measurement: In the first step, ATP is quantified using a luciferase-based reaction. The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light. The emitted light is directly proportional to the ATP concentration and is measured using a luminometer.

  • ADP Measurement: In the second step, the ADP in the sample is enzymatically converted to ATP by ADP-converting enzyme. This newly generated ATP is then quantified using the same luciferase-luciferin reaction. The ADP concentration is calculated by subtracting the initial ATP measurement from the total ATP measured after ADP conversion.

Data Presentation

The following table summarizes quantitative ADP/ATP ratios in various cultured cell lines under different physiological and pathological conditions.

Cell TypeCondition/Cellular StateADP/ATP RatioReference
Human Leukaemic Cell Lines (HL60, CEM7, Jurkat, U937)Viable, Proliferating< 0.11[1]
Human Leukaemic Cell Lines (HL60, CEM7, Jurkat, U937)Apoptosis (induced by various cytotoxic agents)0.11 - 1.0[1]
Human Leukaemic Cell Lines (HL60, CEM7, Jurkat, U937)Necrosis (induced by heat shock)> 15.0[1]
Primary Acute Myeloid Leukemia (AML) Blast CellsApoptosisSignificant correlation with the degree of hypodiploidy
Mouse Fibroblasts (Normal)Proliferating (25 mM glucose)Low
Mouse Fibroblasts (Transformed)Proliferating (25 mM glucose)Low
Mouse Fibroblasts (Normal)Low Glucose (1 mM) for 96hSlight increase
Mouse Fibroblasts (Transformed)Low Glucose (1 mM) for 96hDramatic increase

Experimental Protocols

Protocol: Bioluminescence-Based ADP/ATP Ratio Assay

This protocol is a generalized procedure based on commercially available kits. It is recommended to always refer to the specific manufacturer's instructions for the kit being used.

Materials and Reagents:

  • Cultured cells (adherent or suspension)

  • 96-well white, opaque microplate for luminescence readings

  • Luminometer

  • ADP/ATP Ratio Assay Kit (containing ATP Assay Reagent, ADP Converting Enzyme, and a Nucleotide Releasing Buffer)

  • Phosphate-buffered saline (PBS)

  • Standard laboratory equipment (pipettes, etc.)

Procedure:

1. Cell Seeding and Treatment:

  • Adherent Cells: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and culture overnight. Treat cells with the compound of interest for the desired time.

  • Suspension Cells: Culture cells to the desired density. On the day of the assay, transfer 1 x 10⁴ to 1 x 10⁵ cells per well into a 96-well plate. Treat cells with the compound of interest for the desired time.

2. ATP Measurement:

  • Equilibrate the ADP/ATP Ratio Assay Kit reagents to room temperature.

  • Prepare the ATP Assay Reagent according to the kit's instructions.

  • For adherent cells, carefully remove the culture medium from each well. For suspension cells, centrifuge the plate and carefully remove the supernatant.

  • Add 50 µL of Nucleotide Releasing Buffer to each well and incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP and ADP.

  • Add 50 µL of the prepared ATP Assay Reagent to each well.

  • Mix gently by tapping the plate.

  • Incubate for 2 minutes at room temperature.

  • Measure the luminescence (RLU A) using a luminometer. This reading corresponds to the intracellular ATP concentration.

3. ADP Measurement:

  • To the same wells, add 1-2 µL of ADP Converting Enzyme (as per the kit instructions).

  • Mix gently by tapping the plate.

  • Incubate for 2 minutes at room temperature to convert ADP to ATP.

  • Measure the luminescence again (RLU B). This reading represents the total ATP (initial ATP + ATP converted from ADP).

4. Data Analysis:

  • Calculate the ADP concentration by subtracting the initial ATP reading from the total ATP reading:

    • ADP (RLU) = RLU B - RLU A

  • Calculate the ADP/ATP ratio:

    • ADP/ATP Ratio = (RLU B - RLU A) / RLU A

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_atp ATP Measurement cluster_adp ADP Measurement cluster_analysis Data Analysis start Seed and Culture Cells (Adherent or Suspension) treat Treat with Experimental Compound start->treat lyse Lyse Cells with Nucleotide Releasing Buffer treat->lyse add_atp_reagent Add ATP Assay Reagent (Luciferase/Luciferin) lyse->add_atp_reagent measure_atp Measure Luminescence (RLU A) [ATP Concentration] add_atp_reagent->measure_atp add_adp_enzyme Add ADP Converting Enzyme measure_atp->add_adp_enzyme measure_total_atp Measure Luminescence (RLU B) [Total ATP] add_adp_enzyme->measure_total_atp calculate_adp Calculate ADP (RLU B - RLU A) measure_total_atp->calculate_adp calculate_ratio Calculate ADP/ATP Ratio (RLU B - RLU A) / RLU A calculate_adp->calculate_ratio

Caption: Experimental workflow for the bioluminescent ADP/ATP ratio assay.

AMPK Signaling Pathway

G cluster_energy Cellular Energy State cluster_ampk AMPK Regulation cluster_downstream Downstream Effects high_atp High ATP:ADP Ratio (Energy Surplus) ampk AMPK (AMP-activated protein kinase) high_atp->ampk Inhibition low_atp Low ATP:ADP Ratio (Energy Deficit) low_atp->ampk Activation catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) ATP Production ampk->catabolism Promotes anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) ATP Consumption ampk->anabolism Inhibits

Caption: Regulation of the AMPK signaling pathway by the cellular ADP/ATP ratio.

References

Application Notes and Protocols for Metabolic Flux Analysis of Adenine Nucleotide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine nucleotides—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are central to cellular energy metabolism, signaling, and the synthesis of nucleic acids. The dynamic balance between their synthesis, degradation, and interconversion, known as adenine nucleotide metabolism, is tightly regulated to meet the cell's energetic and biosynthetic demands. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways, providing a detailed snapshot of cellular function. This document provides detailed application notes and experimental protocols for conducting MFA of adenine nucleotide metabolism, with a focus on isotopic tracer studies using ¹³C-labeled substrates.

Application Notes

Principles of Metabolic Flux Analysis (MFA) of Adenine Nucleotide Metabolism

MFA allows for the quantification of intracellular metabolic fluxes, which are not directly measurable.[1] The most common approach is ¹³C-MFA, where cells are cultured with a substrate, typically glucose, enriched with the stable isotope ¹³C.[2] As the ¹³C-labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including adenine nucleotides. By measuring the isotopic enrichment patterns in these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), it is possible to deduce the relative contributions of different metabolic pathways to their production.[1][2]

Adenine nucleotides are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds the purine ring from simpler precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides.[3] MFA can elucidate the relative flux through these two pathways, providing insights into how cells adapt their nucleotide metabolism under different physiological and pathological conditions, such as cancer.

Key Metabolic Pathways in Adenine Nucleotide Metabolism

1. De Novo Purine Synthesis: This pathway synthesizes inosine monophosphate (IMP), the precursor to AMP and GMP, from phosphoribosyl pyrophosphate (PRPP) and amino acids. This is an energy-intensive process.

2. Purine Salvage Pathway: This pathway recycles purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, inosine) to form nucleotides. It is less energy-consuming than the de novo pathway. Recent studies have highlighted the significant contribution of the salvage pathway to maintaining purine nucleotide pools in tumors.

3. Adenylate Kinase Reaction: This reversible reaction (2 ADP ↔ ATP + AMP) maintains the equilibrium between the three adenine nucleotides and is crucial for cellular energy homeostasis.

4. ATP Consumption: ATP is consumed by a multitude of cellular processes, including macromolecule synthesis (DNA, RNA, protein), ion transport, and cellular motility. The rate of ATP consumption can influence the metabolic phenotype of a cell.

Data Presentation

Quantitative data from MFA studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or cell types.

Table 1: Metabolic Fluxes in Adenine Nucleotide Synthesis Pathways

Metabolic FluxNormal Cells (Units: nmol/10⁶ cells/h)Cancer Cells (Units: nmol/10⁶ cells/h)Reference
De Novo Purine Synthesis (relative contribution) LowerHigher in many proliferating cancers
Purine Salvage Pathway (relative contribution) HigherSignificant and often crucial for tumor growth
Adenine Salvage35-55Variable
Inosine/Hypoxanthine Salvage20-30Variable, inosine is a key precursor

Table 2: ATP Production and Consumption Fluxes

Metabolic FluxNormal Cells (Units: pmol/µg protein/min)Cancer Cells (Units: pmol/µg protein/min)Reference
Total ATP Production ~41.7 (endogenous substrates)Variable, can be higher
Glycolytic ATP ProductionLow contributionOften elevated (Warburg effect)
Oxidative PhosphorylationMajor contributorCan be variable, but often functional
Total ATP Consumption BaselineOften elevated to support proliferation
Protein SynthesisSignificantHigh
RNA/DNA SynthesisLower in non-proliferating cellsHigh
Ion Pumping (e.g., Na⁺/K⁺-ATPase)SignificantVariable

Table 3: Adenylate Energy Charge (AEC) in Different Cell States

Cell StateAdenylate Energy Charge (AEC)Reference
Normal, growing cells 0.8 - 0.95
Starved or stressed cells < 0.8
Apoptotic/Necrotic cells < 0.5

AEC is a dimensionless ratio calculated as: ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

Experimental Protocols

Protocol 1: ¹³C-Labeling for Metabolic Flux Analysis of Adenine Nucleotides

This protocol describes the general steps for labeling adherent mammalian cells with [U-¹³C₆]-glucose to analyze adenine nucleotide metabolism.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-glucose

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium:

    • Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water.

    • Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM).

    • Add 10% dFBS.

  • Adaptation Phase (for steady-state analysis): For steady-state MFA, adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.

  • Labeling:

    • Aspirate the standard medium from the cells and wash once with PBS.

    • Add the pre-warmed ¹³C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours. For kinetic flux analysis, a time course (e.g., 0, 5, 15, 30, 60 minutes) is performed.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated protein.

    • Transfer the supernatant containing the polar metabolites (including adenine nucleotides) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • The dried extract is now ready for derivatization and analysis by GC-MS or can be reconstituted for LC-MS/MS analysis.

Protocol 2: Quantification of Adenine Nucleotides and Adenylate Energy Charge by LC-MS/MS

This protocol provides a method for the sensitive quantification of ATP, ADP, and AMP using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS).

Materials:

  • Dried metabolite extracts from Protocol 1

  • LC-MS/MS grade water and acetonitrile

  • Ammonium acetate

  • Ammonium hydroxide

  • ATP, ADP, and AMP standards

  • HILIC column (e.g., Luna NH₂)

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., 50% acetonitrile in water).

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP in the reconstitution solvent to generate a standard curve for quantification.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a HILIC column for separation of the polar adenine nucleotides.

      • Employ a gradient elution with a mobile phase system consisting of (A) water with ammonium acetate and ammonium hydroxide and (B) acetonitrile with ammonium acetate and ammonium hydroxide.

      • Example gradient: Start at high organic (e.g., 95% B), then decrease the organic phase to elute the more polar compounds.

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

      • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for ATP, ADP, and AMP.

        • ATP: m/z 506 -> 159

        • ADP: m/z 426 -> 159

        • AMP: m/z 346 -> 134

  • Data Analysis:

    • Integrate the peak areas for each analyte in the samples and standards.

    • Use the standard curve to calculate the concentration of ATP, ADP, and AMP in each sample.

    • Calculate the Adenylate Energy Charge (AEC) using the formula: AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

Visualizations

Adenine Nucleotide Metabolism Pathways

Caption: Overview of adenine nucleotide metabolism pathways.

Experimental Workflow for ¹³C-MFA

MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture (Adherent Cells) labeling 2. Isotopic Labeling ([U-13C6]-Glucose) cell_culture->labeling quench 3. Quenching Metabolism (Cold Methanol) labeling->quench extract 4. Metabolite Extraction quench->extract ms_analysis 5. LC-MS/MS or GC-MS Analysis extract->ms_analysis data_processing 6. Data Processing (Peak Integration, Isotopologue Distribution) ms_analysis->data_processing flux_calculation 7. Flux Calculation (Software, e.g., INCA, Metran) data_processing->flux_calculation interpretation interpretation flux_calculation->interpretation 8. Biological Interpretation

Caption: Experimental workflow for ¹³C-metabolic flux analysis.

References

Application Notes and Protocols for Kinase Activity Assays Using Fluorescent ATP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorescent ATP analogs for the study of kinase activity. This methodology offers a sensitive, non-radioactive alternative for characterizing kinase-ligand interactions, screening for inhibitors, and elucidating enzyme kinetics. Detailed protocols for the use of common fluorescent ATP analogs are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction to Fluorescent ATP Analogs in Kinase Assays

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, making them prominent targets for drug discovery.[1][2] Kinase activity is traditionally assayed using radioisotopes, which, while sensitive, pose safety and disposal concerns.[3][4] Fluorescent ATP analogs offer a safe and effective alternative, enabling real-time monitoring of kinase activity in a high-throughput format.[1]

These analogs are adenosine triphosphate molecules conjugated to a fluorophore. Commonly used fluorescent ATP analogs include:

  • 2'-(or-3')-O-(N-Methylanthraniloyl)adenosine 5'-triphosphate (MANT-ATP): A blue-fluorescent analog.

  • 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP): An environmentally sensitive probe whose fluorescence increases upon binding to the hydrophobic ATP pocket of a kinase.

  • BODIPY-labeled ATP analogs: These offer bright and photostable fluorescence across a range of wavelengths.

The principle of these assays is based on the change in the fluorescent properties of the analog upon binding to a kinase. This change can manifest as an increase in fluorescence intensity, a shift in the emission spectrum, or a change in fluorescence polarization. This allows for the direct measurement of ATP binding and can be adapted to screen for inhibitors that compete for the ATP-binding site.

Data Presentation: Quantitative Analysis of Kinase-Ligand Interactions

The use of fluorescent ATP analogs allows for the quantitative determination of various parameters that are crucial for characterizing kinase function and inhibition. The following tables summarize key quantitative data obtained from kinase assays utilizing these analogs.

Table 1: Dissociation Constants (Kd) of Fluorescent ATP Analogs for Various Kinases

Fluorescent ATP AnalogKinaseKd (µM)Reference
TNP-ATPPhoQ catalytic domain (PhoQcat)412 ± 72
TNP-ATPCASK (mutant)7.0 ± 2.5
MANT-ATPProtein Kinase A (PKA)~3-fold higher than ATP
MANT-ADPProtein Kinase A (PKA)Identical to ADP

Table 2: IC50 Values of Kinase Inhibitors Determined Using Fluorescent ATP Analog Assays

KinaseInhibitorFluorescent Assay TypeIC50 (nM)Reference
Aurora-ACompound 4Prodan-based fluorescent inhibitor222
BlkCompound 4Prodan-based fluorescent inhibitor554
LCKCompound 4Prodan-based fluorescent inhibitor124
CK1δ (GST-tagged)PF-670462Luminescence-based (ATP depletion)69.85
CK1δ (6xHis-tagged)PF-670462Luminescence-based (ATP depletion)64.18
CK1δ (GST-tagged)Liu-20Luminescence-based (ATP depletion)395.80
CK1δ (6xHis-tagged)Liu-20Luminescence-based (ATP depletion)403.60

Table 3: Signal-to-Background Ratios in Fluorescent Kinase Assays

Fluorescent ATP AnalogKinaseSignal Change upon BindingReference
TNP-ATPCASK3- to 5-fold increase in fluorescence
BODIPY FL GTP-γ-SG-proteins~90% fluorescence quench release

Mandatory Visualizations

Signaling Pathway Diagram

Generic Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase3 Kinase2->Kinase3 Phosphorylates SubstrateProtein SubstrateProtein Kinase3->SubstrateProtein Phosphorylates TranscriptionFactor TranscriptionFactor Kinase3->TranscriptionFactor Activates PhosphorylatedSubstrate Substrate-P SubstrateProtein->PhosphorylatedSubstrate CellularResponse CellularResponse PhosphorylatedSubstrate->CellularResponse GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulates

Caption: A generic kinase signaling cascade initiated by ligand binding.

Experimental Workflow Diagram

Fluorescence-Based Kinase Assay Workflow Start Start PrepareReagents Prepare Kinase, Substrate, Fluorescent ATP Analog, and Buffer Start->PrepareReagents Dispense Dispense Reagents into Microplate Wells PrepareReagents->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate MeasureFluorescence Measure Fluorescence (Intensity, Polarization, or Spectrum) Incubate->MeasureFluorescence DataAnalysis Data Analysis: - Background Subtraction - Curve Fitting (Kd, IC50) MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a typical fluorescence-based kinase assay.

Competitive Binding Assay Diagram

Competitive Binding Assay Logic cluster_components Assay Components cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase Kinase Binding1 Kinase + Fluorescent ATP -> High Fluorescence Kinase->Binding1 Binding2 Kinase + Inhibitor -> No Binding of Fluorescent ATP -> Low Fluorescence Kinase->Binding2 FluorescentATP Fluorescent ATP Analog FluorescentATP->Binding1 FluorescentATP->Binding2 Blocked Inhibitor Test Inhibitor Inhibitor->Binding2

Caption: Principle of a competitive kinase inhibitor assay.

Experimental Protocols

The following protocols provide a starting point for performing kinase assays with fluorescent ATP analogs. Optimization of buffer conditions, enzyme and substrate concentrations, and incubation times may be necessary for specific kinases.

Protocol 1: Kinase Activity Assay Using TNP-ATP

This protocol is adapted from a general procedure for characterizing ATP binding to eukaryotic protein kinases.

Materials:

  • Purified Kinase

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors dissolved in DMSO

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescence microplate reader with excitation at ~410 nm and emission detection at ~540 nm

Procedure:

  • Prepare Reagents:

    • Dilute the purified kinase to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

    • Prepare a working solution of TNP-ATP in Kinase Assay Buffer. A final concentration in the low micromolar range is a good starting point.

    • Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

  • Assay Setup (for inhibitor screening):

    • To appropriate wells of the microplate, add 2 µL of the inhibitor dilutions (or DMSO for control wells).

    • Add 48 µL of the kinase solution to each well and mix gently.

    • Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.

  • Initiate the Reaction:

    • Add 50 µL of the TNP-ATP working solution to each well to initiate the reaction. The final volume will be 100 µL.

    • Mix the plate gently.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity in the microplate reader. For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). For endpoint assays, incubate the plate for a fixed time before reading.

    • Set the excitation wavelength to 410 nm and the emission wavelength to 540 nm. A spectral scan from 500 nm to 600 nm can also be performed to observe the blue shift in emission upon binding.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all readings.

    • For inhibitor screening, plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Kinase Binding Assay Using MANT-ATP

This protocol is based on general principles for using MANT-ATP to study nucleotide binding.

Materials:

  • Purified Kinase

  • MANT-ATP stock solution (e.g., 1 mM in assay buffer)

  • Kinase Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Fluorometer or fluorescence microplate reader with excitation at ~355 nm and emission detection at ~448 nm

Procedure:

  • Prepare Reagents:

    • Dilute the purified kinase in Kinase Binding Buffer to a concentration suitable for detecting a binding signal.

    • Prepare a working solution of MANT-ATP in the same buffer.

  • Fluorescence Titration for Kd Determination:

    • To a cuvette or microplate well, add the kinase solution.

    • Measure the baseline fluorescence.

    • Add increasing concentrations of MANT-ATP to the kinase solution, mixing after each addition.

    • Measure the fluorescence intensity after each addition until saturation is reached.

  • Data Analysis:

    • Correct the fluorescence readings for dilution.

    • Plot the change in fluorescence against the MANT-ATP concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 3: Fluorescence Polarization (FP) Assay Using BODIPY-ATP

This protocol is based on the principles of fluorescence polarization assays for kinase inhibitor screening.

Materials:

  • Purified Kinase

  • BODIPY-ATP tracer

  • Kinase Assay Buffer

  • Test inhibitors

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • In a microplate, combine the purified kinase and the BODIPY-ATP tracer at concentrations optimized to give a stable and significant polarization signal.

    • Add serial dilutions of the test inhibitor.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using the appropriate excitation and emission wavelengths for the BODIPY fluorophore.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the BODIPY-ATP tracer by the inhibitor.

    • Plot the change in polarization against the inhibitor concentration to determine the IC50 value.

Troubleshooting and Considerations

  • Inner Filter Effect: At high concentrations, some compounds can absorb the excitation or emission light, leading to artificially low fluorescence signals. This can be mitigated by using lower concentrations of the fluorescent analog and test compounds.

  • Compound Fluorescence: Some test compounds may be fluorescent themselves, interfering with the assay signal. It is important to measure the fluorescence of the compounds alone as a control.

  • Non-specific Binding: Use of a non-binding protein control (e.g., BSA) can help to identify and correct for non-specific binding of the fluorescent ATP analog.

  • ATP Concentration: For competitive inhibitor studies, the concentration of the fluorescent ATP analog should ideally be at or below its Kd for the kinase to ensure accurate determination of inhibitor potency.

  • Kinetics of Binding: The binding kinetics of fluorescent ATP analogs may differ from that of natural ATP. It is important to consider this when interpreting kinetic data. Competition assays with unlabeled ATP can be performed to validate the binding site.

References

Application of Adenine Phosphate Nanoparticles in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine phosphate-based nanoparticles are emerging as a versatile platform in drug delivery, particularly in the context of cancer therapy. These systems leverage the multifaceted roles of adenine phosphates, such as adenosine triphosphate (ATP), not only as a component of the nanocarrier but also as a bioactive molecule within the tumor microenvironment (TME). Extracellular ATP (eATP) can have both pro-tumor and anti-tumor effects. It can enhance the proliferation of some cancer cells and contribute to drug resistance. However, it can also stimulate anti-tumor immune responses.[1] Conversely, eATP is often rapidly degraded by ectonucleotidases like CD39 and CD73, which are frequently overexpressed in the TME, into adenosine (ADO).[1] Adenosine predominantly promotes tumor progression and immune evasion by binding to A2A and A2B receptors on immune cells, leading to immunosuppression.[1][2]

Nanoparticle-based delivery systems can protect therapeutic agents from degradation, improve their solubility and stability, and enable targeted and controlled release.[3] The incorporation of adenine phosphates into nanoparticles can serve several strategic purposes. ATP-stabilized nanoparticles, for instance, can enhance cellular uptake and act as an adjuvant for DNA vaccines. Furthermore, the delivery of ATP to the TME can be designed to modulate the immune response or directly induce cancer cell apoptosis. Nanocarriers can also be engineered to co-deliver adenine phosphates with conventional chemotherapeutic drugs like doxorubicin, potentially overcoming drug resistance and enhancing therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound nanoparticles for drug delivery applications.

Data Presentation: Physicochemical Properties of this compound Nanoparticles

The following tables summarize typical quantitative data for different formulations of this compound nanoparticles, providing a benchmark for nanoparticle development.

Nanoparticle FormulationDrug(s)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
Chitosan/AlginateATP~342--10-~92.03
ChitosanAdenosine-< 0.3---
2-hydroxypropyltrimethyl ammonium chloride chitosan grafting folic acidAdriamycin (Doxorubicin)85.6 ± 2.04-+21.06 ± 0.96--
Carboxymethyl-β-cyclodextrin/ChitosanDoxorubicin222 ± 12-+19 ± 3-31.25
Mesoporous Carbon NanospheresDoxorubicin---16.4089.37

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of ATP and Doxorubicin Co-loaded Chitosan Nanoparticles

This protocol describes the preparation of chitosan nanoparticles co-loaded with adenosine triphosphate (ATP) and doxorubicin (DOX) using the ionic gelation method.

Materials:

  • Low molecular weight chitosan (75-85% deacetylated)

  • Adenosine triphosphate (ATP) disodium salt

  • Doxorubicin hydrochloride (DOX)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Homogenizer or sonicator

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Preparation of Chitosan-DOX Solution:

    • Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.

    • Add DOX to the chitosan solution at a desired concentration (e.g., 0.1 mg/mL) and stir for 1 hour in the dark.

  • Preparation of TPP-ATP Solution:

    • Dissolve TPP in deionized water to a final concentration of 1 mg/mL.

    • Dissolve ATP in the TPP solution at a desired concentration (e.g., 0.5 mg/mL).

  • Nanoparticle Formation:

    • Place the Chitosan-DOX solution on a magnetic stirrer.

    • Add the TPP-ATP solution dropwise to the Chitosan-DOX solution under constant stirring at room temperature. A typical volume ratio is 2.5:1 (Chitosan-DOX solution to TPP-ATP solution).

    • An opalescent suspension will form, indicating the formation of nanoparticles.

    • Continue stirring for an additional 30 minutes.

    • For smaller and more uniform particles, homogenize the suspension at 7000 rpm for 5 minutes or sonicate.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unencapsulated ATP, DOX, and other reagents.

  • Storage:

    • The purified nanoparticle suspension can be stored at 4°C for short-term use or lyophilized for long-term storage.

Protocol 2: Synthesis of ATP-Stabilized Calcium Phosphate Nanoparticles

This protocol describes the one-step synthesis of calcium phosphate nanoparticles stabilized with ATP, which can be used for applications such as DNA vaccine delivery.

Materials:

  • Calcium chloride (CaCl₂)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Adenosine triphosphate (ATP) disodium salt

  • Deionized water

Equipment:

  • Magnetic stirrer

  • pH meter

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a solution of CaCl₂ in deionized water (e.g., 2.5 M).

    • Prepare a solution of Na₂HPO₄ in deionized water (e.g., 1.5 M).

    • Prepare a solution of ATP in deionized water (e.g., 100 mM).

  • Nanoparticle Precipitation:

    • Combine the CaCl₂ solution and the ATP solution in a beaker.

    • While stirring vigorously, rapidly add the Na₂HPO₄ solution to the CaCl₂-ATP mixture.

    • A milky white suspension of ATP-stabilized calcium phosphate nanoparticles will form immediately.

    • Adjust the pH of the suspension to approximately 7.4 with NaOH or HCl if necessary.

  • Maturation and Purification:

    • Allow the nanoparticle suspension to stir for 1-2 hours at room temperature for maturation.

    • Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes.

    • Wash the nanoparticles twice with deionized water to remove unreacted ions.

  • Storage:

    • Resuspend the final nanoparticle pellet in the desired buffer for immediate use or lyophilize for long-term storage.

Protocol 3: Characterization of this compound Nanoparticles

3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water or a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

3.2 Morphology and Size Verification

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a silicon wafer (for SEM).

    • Allow the sample to air dry completely. For TEM, negative staining with a solution like phosphotungstic acid may be performed to enhance contrast.

    • Image the nanoparticles under the electron microscope to observe their shape, surface morphology, and size distribution.

3.3 Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry

  • Protocol:

    • Total Drug (W_total): This is the initial amount of drug added during the synthesis.

    • Free Drug (W_free):

      • Centrifuge a known volume of the nanoparticle suspension after synthesis (before the washing steps).

      • Carefully collect the supernatant.

      • Measure the concentration of the free, unencapsulated drug in the supernatant using a pre-established calibration curve for the drug with HPLC or a UV-Vis spectrophotometer.

    • Calculations:

      • Encapsulation Efficiency (EE %): EE (%) = [(W_total - W_free) / W_total] x 100

      • Drug Loading Content (DLC %):

        • Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the nanoparticles (W_nanoparticles).

        • DLC (%) = [(W_total - W_free) / W_nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a method to evaluate the release kinetics of a drug from the nanoparticles, often using a dialysis method.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

Equipment:

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release buffer according to the manufacturer's instructions.

    • Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag and seal both ends securely.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of the release buffer (e.g., 50 mL) in a beaker or flask. This external solution acts as the sink.

    • Place the setup in a shaking incubator at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Analysis:

    • Measure the concentration of the released drug in the collected aliquots using HPLC or a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the dialysis bag.

    • Plot the cumulative drug release (%) versus time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the drug-loaded nanoparticles against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Free drug solution (e.g., DOX)

  • Blank nanoparticles (without drug)

  • Drug-loaded nanoparticle suspension

Equipment:

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of the free drug, blank nanoparticles, and drug-loaded nanoparticles in the cell culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance_sample / Absorbance_control) x 100

    • Plot the cell viability (%) against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway

AdeninePhosphateSignaling cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP eATP ADP ADP ATP->ADP Hydrolysis CD39 CD39 ATP->CD39 AMP AMP ADP->AMP Hydrolysis ADP->CD39 ADO Adenosine (ADO) AMP->ADO Hydrolysis CD73 CD73 AMP->CD73 A2AR A2A Receptor ADO->A2AR Binding & Activation Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression (Reduced Cytotoxicity, Proliferation) CREB->Immunosuppression Leads to

Caption: ATP to Adenosine Immunosuppressive Pathway in the TME.

Experimental Workflow: Synthesis and Characterization

NanoparticleWorkflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization start Prepare Polymer/Lipid and Drug Solutions mix Mix Components & Induce Nanoprecipitation/ Ionic Gelation start->mix purify Purification (Centrifugation/Washing) mix->purify collect Collect Nanoparticles (Suspension or Lyophilized) purify->collect dls DLS: Size, PDI, Zeta Potential collect->dls Characterize tem TEM/SEM: Morphology, Size collect->tem Characterize drug_loading HPLC/UV-Vis: Drug Loading & Encapsulation collect->drug_loading Characterize

Caption: Workflow for Nanoparticle Synthesis and Characterization.

Logical Relationship: In Vitro Evaluation

InVitroEvaluation cluster_release Drug Release Kinetics cluster_cytotoxicity Cellular Studies start Drug-Loaded This compound Nanoparticles release_study In Vitro Release Study (e.g., Dialysis Method) start->release_study treatment Treat Cells with Nanoparticles start->treatment quantify_release Quantify Released Drug (HPLC/UV-Vis) release_study->quantify_release release_profile Generate Release Profile (Cumulative Release vs. Time) quantify_release->release_profile cell_culture Culture Cancer Cells cell_culture->treatment mtt_assay Cytotoxicity Assessment (MTT Assay) treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50

References

Application Note: Elucidating Adenine Riboswitch Mechanisms with In-Vitro Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured RNA elements, typically located in the 5'-untranslated region of messenger RNAs (mRNAs), that directly bind to small molecule metabolites to regulate gene expression.[1][2][3][4] This regulatory mechanism is independent of protein cofactors.[1] A riboswitch is generally composed of two functional domains: a highly conserved aptamer domain that recognizes and binds a specific ligand, and an expression platform that undergoes a conformational change upon ligand binding to modulate gene expression. This modulation can occur at the level of transcription termination, translation initiation, or mRNA processing.

The adenine riboswitch is a well-characterized example that typically activates gene expression in response to adenine binding. In the absence of adenine, the expression platform adopts a conformation that leads to the formation of a transcriptional terminator hairpin, resulting in premature transcription termination. When adenine binds to the aptamer domain, it stabilizes an alternative structure that prevents the formation of the terminator, allowing transcription to proceed and the downstream gene to be expressed. Understanding the kinetics of ligand binding and its interplay with the speed of RNA transcription is crucial for deciphering the regulatory mechanism of these RNA switches.

In-vitro transcription assays are a powerful tool for studying the mechanism of transcriptionally-regulated riboswitches like the adenine riboswitch. These assays allow for the precise control of reaction components and the direct observation of transcription products under different ligand concentrations. This application note provides a detailed protocol for studying adenine riboswitch function using a single-round in-vitro transcription assay and discusses the interpretation of the results.

Signaling Pathway and Regulatory Mechanism

The adenine riboswitch functions as a molecular switch that senses the intracellular concentration of adenine. Upon binding to adenine, the aptamer domain undergoes a significant conformational change. This change allosterically controls the folding of the downstream expression platform, determining whether a transcriptional terminator forms.

Adenine_Riboswitch_Mechanism cluster_0 Low Adenine cluster_1 High Adenine No_Adenine Adenine Absent Aptamer_Unbound Aptamer Domain (Unbound State) No_Adenine->Aptamer_Unbound Terminator_Formation Expression Platform Folds into Terminator Hairpin Aptamer_Unbound->Terminator_Formation Transcription_Termination Premature Transcription Termination Terminator_Formation->Transcription_Termination Gene_Off Gene Expression OFF Transcription_Termination->Gene_Off Adenine Adenine Present Aptamer_Bound Aptamer Domain (Adenine-Bound State) Adenine->Aptamer_Bound Antiterminator_Formation Expression Platform Folds into Antiterminator Structure Aptamer_Bound->Antiterminator_Formation Transcription_Elongation Full-Length Transcription Proceeds Antiterminator_Formation->Transcription_Elongation Gene_On Gene Expression ON Transcription_Elongation->Gene_On

Caption: Adenine riboswitch signaling pathway.

Experimental Protocols

Preparation of DNA Template for In-Vitro Transcription

A linear double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the adenine riboswitch sequence and the downstream reporter gene is required. This can be generated by PCR amplification from a plasmid containing the construct.

Materials:

  • High-fidelity DNA polymerase (e.g., Phusion)

  • Forward primer containing the T7 promoter sequence

  • Reverse primer downstream of the riboswitch and reporter sequence

  • Plasmid DNA containing the riboswitch construct

  • dNTPs

  • PCR buffer

  • Nuclease-free water

  • DNA purification kit (e.g., PCR cleanup kit)

Protocol:

  • Set up a standard 50 µL PCR reaction with approximately 10-50 ng of plasmid DNA, 0.5 µM of each primer, 200 µM dNTPs, 1x PCR buffer, and 1-2 units of high-fidelity DNA polymerase.

  • Perform PCR with an appropriate annealing temperature for the primers and an extension time sufficient for the length of the amplicon.

  • Verify the PCR product by running a small aliquot on an agarose gel. A single band of the expected size should be observed.

  • Purify the PCR product using a PCR cleanup kit according to the manufacturer's instructions.

  • Quantify the concentration of the purified DNA template using a spectrophotometer (e.g., NanoDrop).

In-Vitro Transcription Assay

This protocol is for a single-round transcription assay to assess the effect of adenine on transcription termination. The reaction includes radiolabeled UTP to visualize the RNA products.

Materials:

  • Purified linear DNA template

  • T7 RNA polymerase

  • Transcription buffer (10x): 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine

  • NTP mix: 2.5 mM each of ATP, CTP, GTP

  • UTP (100 µM)

  • [α-³²P] UTP (10 mCi/mL)

  • Adenine solutions of varying concentrations (e.g., 0, 1, 10, 100, 1000 µM)

  • RNase inhibitor

  • Nuclease-free water

  • Stop solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

Protocol:

  • For each reaction, prepare a master mix containing 2 µL of 10x transcription buffer, 1 µL of NTP mix, 0.5 µL of 100 µM UTP, 40 units of RNase inhibitor, and nuclease-free water to a final volume of 18 µL minus the template and enzyme volume.

  • Add approximately 200 ng of the purified DNA template to each reaction tube.

  • Add the desired concentration of adenine to each tube. For the negative control, add nuclease-free water.

  • Add 1 µL of [α-³²P] UTP to each reaction.

  • Initiate the transcription by adding 1 µL of T7 RNA polymerase (e.g., 50 units).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 20 µL of stop solution.

  • Heat the samples at 95°C for 3 minutes to denature the RNA.

Denaturing Polyacrylamide Gel Electrophoresis (dPAGE)

The RNA products are separated by size using dPAGE to distinguish between the full-length (readthrough) and prematurely terminated transcripts.

Materials:

  • 8% denaturing polyacrylamide gel (containing 8 M urea) in 1x TBE buffer

  • 1x TBE buffer (Tris-borate-EDTA)

  • Electrophoresis apparatus

  • Phosphor screen and imager

Protocol:

  • Assemble the electrophoresis apparatus and pre-run the gel at a constant power (e.g., 40-50 W) for at least 30 minutes.

  • Load 5-10 µL of each denatured sample into the wells of the gel.

  • Run the gel until the bromophenol blue dye front reaches the bottom.

  • Disassemble the apparatus, wrap the gel in plastic wrap, and expose it to a phosphor screen overnight.

  • Image the screen using a phosphor imager.

Experimental Workflow

The following diagram illustrates the key steps in the in-vitro transcription assay for studying adenine riboswitch function.

Experimental_Workflow cluster_prep Template Preparation cluster_assay In-Vitro Transcription cluster_analysis Product Analysis arrow arrow PCR 1. PCR Amplification of Riboswitch DNA Purification 2. DNA Purification PCR->Purification Quantification 3. DNA Quantification Purification->Quantification Reaction_Setup 4. Reaction Setup (+/- Adenine, + [α-³²P] UTP) Quantification->Reaction_Setup Incubation 5. Incubation with T7 RNA Polymerase Reaction_Setup->Incubation Termination 6. Reaction Termination with Stop Solution Incubation->Termination dPAGE 7. Denaturing PAGE Termination->dPAGE Imaging 8. Phosphor Imaging dPAGE->Imaging Quantification_Analysis 9. Data Quantification and Analysis Imaging->Quantification_Analysis

Caption: In-vitro transcription workflow.

Data Presentation and Analysis

The results from the dPAGE are quantified to determine the percentage of readthrough transcription at each adenine concentration. This is calculated as the intensity of the full-length transcript band divided by the sum of the intensities of the full-length and terminated transcript bands.

Table 1: Quantitative Analysis of Adenine Riboswitch Activity

Adenine Concentration (µM)Terminated Transcript Intensity (Arbitrary Units)Full-Length Transcript Intensity (Arbitrary Units)% Readthrough
095005005.0%
18500150015.0%
105000500050.0%
1001500850085.0%
1000500950095.0%

The percentage of readthrough can then be plotted against the adenine concentration to determine the EC₅₀ value, which is the concentration of adenine required to achieve 50% of the maximal transcriptional readthrough.

Conclusion

The in-vitro transcription assay is a robust method for characterizing the function of adenine riboswitches and other transcriptional riboswitches. It allows for the quantitative assessment of ligand-dependent gene regulation and provides insights into the kinetic and thermodynamic parameters of riboswitch function. This information is invaluable for basic research into gene regulation and for the development of novel antimicrobial agents that target these RNA regulatory elements.

References

Real-Time Detection of Extracellular ATP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine 5'-triphosphate (eATP) has emerged as a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, inflammation, and cancer.[1][2] Unlike its intracellular counterpart, which serves as the primary energy currency, eATP acts as a potent signaling molecule by activating purinergic receptors on the cell surface.[3][4] The transient and localized nature of eATP signaling necessitates sensitive and real-time detection methods to unravel its complex roles in cellular communication.

These application notes provide a comprehensive overview of the principal methods for real-time monitoring of eATP. We will delve into the mechanisms, protocols, and comparative advantages of luciferase-based assays, fluorescent biosensors, and electrochemical sensors. Detailed protocols for key experiments are provided to facilitate the implementation of these techniques in your research.

Methods for Real-Time Extracellular ATP Detection

The real-time detection of eATP presents a significant challenge due to its rapid turnover by ectonucleotidases and its localized release.[1] Several sophisticated methods have been developed to overcome these challenges, each with its own set of advantages and limitations. The choice of method often depends on the specific biological question, the required spatiotemporal resolution, and the experimental model.

Luciferase-Based Bioluminescence Assays

Principle: This is the most established and widely used method for ATP detection. It relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light. The emitted light is directly proportional to the ATP concentration and can be quantified using a luminometer. For real-time measurements of eATP, a thermostable luciferase is used directly in the cell culture medium, allowing for continuous monitoring of ATP release.

Advantages:

  • High sensitivity and specificity for ATP.

  • Wide dynamic range, capable of detecting ATP from picomolar to micromolar concentrations.

  • Amenable to high-throughput screening formats.

Disadvantages:

  • The requirement for the substrate luciferin and oxygen can be a limiting factor in hypoxic conditions.

  • The signal can be influenced by factors affecting enzyme activity, such as pH and temperature.

  • Lower spatiotemporal resolution compared to microscopy-based methods.

Fluorescent Biosensors

Principle: Fluorescent biosensors for ATP are typically genetically encoded and can be targeted to specific cellular compartments or the cell surface. They offer high spatiotemporal resolution, enabling the visualization of eATP dynamics in real-time. These sensors are broadly categorized into Förster Resonance Energy Transfer (FRET)-based sensors and single-wavelength sensors.

  • FRET-Based Sensors (e.g., ATeam): These sensors consist of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking an ATP-binding domain. Upon ATP binding, a conformational change brings the two fluorophores closer, resulting in an increase in FRET efficiency, which can be measured as a ratiometric change in fluorescence.

  • Single-Wavelength Sensors (e.g., iATPSnFR): These sensors are based on a single circularly permuted fluorescent protein integrated into an ATP-binding protein. ATP binding induces a conformational change that alters the fluorescence intensity of the single fluorophore.

Advantages:

  • High spatiotemporal resolution, allowing for imaging at the subcellular level.

  • Genetically encodable, enabling cell-type-specific expression and targeting.

  • Ratiometric detection (in FRET sensors) provides an internal control for expression levels and environmental factors.

Disadvantages:

  • Lower sensitivity compared to luciferase-based assays.

  • Potential for phototoxicity and photobleaching with prolonged imaging.

  • The fluorescence signal can be sensitive to pH changes.

Electrochemical Biosensors

Principle: Electrochemical biosensors for ATP typically utilize aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets with high affinity and specificity. In an aptamer-based sensor, the aptamer is immobilized on an electrode surface. Upon binding to ATP, the aptamer undergoes a conformational change, which alters the electrochemical signal. This change can be detected using techniques such as square-wave voltammetry, providing a real-time readout of ATP concentration.

Advantages:

  • High sensitivity and selectivity for ATP.

  • Real-time monitoring with high temporal resolution (seconds).

  • Label-free detection is possible.

Disadvantages:

  • Susceptible to fouling from biological molecules in the sample, which can affect sensor performance.

  • The fabrication of microelectrodes for localized measurements can be complex.

  • Limited by the availability and stability of high-affinity aptamers.

Quantitative Comparison of Real-Time eATP Detection Methods

FeatureLuciferase-Based AssaysFluorescent Biosensors (FRET)Fluorescent Biosensors (Single-Wavelength)Electrochemical Aptamer-Based Sensors
Principle Enzymatic (Bioluminescence)Förster Resonance Energy TransferFluorescence Intensity ChangeAptamer-analyte binding induced conformational change
Sensitivity High (pM to nM)Moderate (µM to mM)Moderate (µM to mM)High (nM to µM)
Temporal Resolution Seconds to minutesMilliseconds to secondsMilliseconds to secondsSeconds
Spatiotemporal Resolution Low (bulk measurement)High (subcellular)High (subcellular)High (with microelectrodes)
Specificity High for ATPHigh for ATPHigh for ATPHigh for ATP
Key Advantages High sensitivity, wide dynamic range, HTS compatibleRatiometric, genetically targetableGenetically targetable, high dynamic range variants availableReal-time, high temporal resolution, label-free potential
Key Disadvantages Low spatiotemporal resolution, requires co-factorsLower sensitivity, phototoxicitypH sensitivity, potential for artifactsSusceptible to biofouling, complex fabrication

Experimental Protocols

Protocol 1: Real-Time eATP Measurement Using a Luciferase-Based Assay

This protocol describes the continuous monitoring of eATP release from cultured cells using a commercially available thermostable luciferase assay kit.

Materials:

  • Cells of interest cultured in a white, clear-bottom 96-well plate

  • Real-time luciferase-based eATP assay kit (e.g., Promega RealTime-Glo™ Extracellular ATP Assay)

  • Luminometer with temperature control

Procedure:

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density appropriate for your experiment and allow them to adhere overnight.

  • Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer or cell culture medium.

  • Assay Initiation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared ATP detection cocktail to each well.

    • Add your stimulus (e.g., drug, agonist) to the appropriate wells. Include vehicle controls.

  • Data Acquisition:

    • Place the plate in a luminometer pre-heated to 37°C.

    • Measure luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment.

  • Data Analysis:

    • Plot the relative light units (RLU) over time to visualize the kinetics of eATP release.

    • The concentration of eATP can be quantified by generating a standard curve with known concentrations of ATP.

Troubleshooting:

  • High background signal: Can be caused by cell death or mechanical stress during media changes. Handle cells gently.

  • Signal fluctuation: May result from temperature instability or inconsistent mixing. Ensure the luminometer is properly equilibrated and mix the plate gently before reading.

Protocol 2: Imaging eATP Dynamics with a Genetically Encoded FRET-Based Biosensor (ATeam)

This protocol outlines the steps for expressing the ATeam biosensor in mammalian cells and imaging eATP dynamics using fluorescence microscopy.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Plasmid DNA encoding the ATeam biosensor

  • Transfection reagent

  • Fluorescence microscope equipped with CFP and YFP filter sets and an environmentally controlled chamber (37°C, 5% CO2)

  • Image analysis software

Procedure:

  • Transfection: Transfect the cells with the ATeam plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for sensor expression.

  • Imaging Setup:

    • Place the dish with transfected cells on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 30 minutes.

  • Image Acquisition:

    • Identify cells expressing the ATeam sensor.

    • Acquire images in both the CFP and YFP channels sequentially. Use minimal excitation light to reduce phototoxicity.

    • Establish a baseline fluorescence ratio for a few minutes before adding the stimulus.

    • Add the stimulus and continue acquiring images at regular intervals.

  • Data Analysis:

    • For each time point, calculate the FRET ratio (YFP intensity / CFP intensity) for individual cells or regions of interest.

    • Plot the change in FRET ratio over time to visualize the relative changes in eATP concentration.

    • For quantitative measurements, an in situ calibration of the sensor is required.

Troubleshooting:

  • Low FRET signal: May be due to low sensor expression or improper filter sets. Optimize transfection conditions and ensure correct filter pairing.

  • Photobleaching: Reduce excitation light intensity and exposure time. Use a more photostable variant of the fluorescent proteins if available.

Signaling Pathways and Workflows

Extracellular ATP Signaling Pathway

Extracellular ATP initiates signaling cascades by binding to P2 purinergic receptors, which are broadly classified into P2X and P2Y receptor families. P2X receptors are ligand-gated ion channels that mediate rapid, excitatory responses, while P2Y receptors are G protein-coupled receptors that activate downstream second messenger pathways. The released ATP is rapidly hydrolyzed by ectonucleotidases, such as CD39 and CD73, to ADP, AMP, and finally adenosine, which in turn can activate P1 purinergic receptors.

Extracellular_ATP_Signaling ATP Extracellular ATP P2X P2X Receptors (Ion Channels) ATP->P2X P2Y P2Y Receptors (GPCRs) ATP->P2Y Ectonucleotidases Ectonucleotidases (CD39, CD73) ATP->Ectonucleotidases hydrolysis Ca_Influx Ca²⁺ Influx P2X->Ca_Influx PLC PLC Activation P2Y->PLC Cellular_Response1 Cellular Response (e.g., Neurotransmission) Ca_Influx->Cellular_Response1 IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response2 Cellular Response (e.g., Inflammation) Ca_Release->Cellular_Response2 ADP ADP Ectonucleotidases->ADP AMP AMP Ectonucleotidases->AMP Adenosine Adenosine Ectonucleotidases->Adenosine ADP->Ectonucleotidases hydrolysis AMP->Ectonucleotidases hydrolysis P1 P1 Receptors Adenosine->P1

Caption: Extracellular ATP signaling pathway.

Experimental Workflow for Real-Time eATP Detection

The general workflow for detecting eATP in real-time involves several key steps, from sample preparation to data analysis. The specific details will vary depending on the chosen method.

Experimental_Workflow Start Start: Biological Question Method_Selection Select Detection Method (Luciferase, Fluorescent, Electrochemical) Start->Method_Selection Sample_Prep Sample Preparation (Cell Culture, Tissue Slice) Method_Selection->Sample_Prep Sensor_Intro Introduce Sensor/Reagent (Transfection, Reagent Addition, Electrode Placement) Sample_Prep->Sensor_Intro Stimulation Apply Stimulus Sensor_Intro->Stimulation Data_Acquisition Real-Time Data Acquisition (Luminometry, Microscopy, Voltammetry) Stimulation->Data_Acquisition Data_Analysis Data Analysis (Kinetics, Ratiometric Imaging, Signal Change) Data_Acquisition->Data_Analysis Interpretation Interpretation in Biological Context Data_Analysis->Interpretation

References

Application Notes and Protocols for Isotope Labeling Studies of Adenine Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting isotope labeling studies to investigate adenine nucleotide synthesis. The synthesis of adenine nucleotides, essential for cellular energy metabolism, signaling, and as precursors for nucleic acids, occurs through two primary pathways: de novo synthesis and the salvage pathway. Isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique to delineate the contributions of these pathways and to understand the regulation of adenine nucleotide pools in various physiological and pathological states.

Introduction to Adenine Nucleotide Synthesis Pathways

Adenine nucleotides, including adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), are fundamental molecules in all forms of life. Cells can synthesize these crucial molecules through two distinct pathways:

  • De Novo Synthesis: This pathway builds the purine ring of adenine from simpler metabolic precursors, including amino acids (glycine, glutamine, and aspartate), one-carbon units from the folate cycle, and carbon dioxide.[1][2] The process begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), which is then converted to AMP.[2][3] This pathway is energetically expensive, consuming multiple ATP molecules per molecule of purine synthesized.[4]

  • Salvage Pathway: This pathway recycles pre-existing purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine) from the breakdown of nucleic acids or from extracellular sources to regenerate nucleotides. The key enzymes in the adenine salvage pathway are adenine phosphoribosyltransferase (APRT) and adenosine kinase (AK). This pathway is significantly more energy-efficient than de novo synthesis.

The relative contribution of each pathway can vary depending on cell type, proliferation rate, and the availability of nutrients. Isotope labeling studies allow for the quantitative assessment of the flux through each of these pathways.

Visualization of Adenine Nucleotide Synthesis Pathways

The following diagrams illustrate the de novo and salvage pathways for adenine nucleotide synthesis.

Overview of De Novo and Salvage Pathways for Adenine Nucleotide Synthesis.

Quantitative Analysis of Isotopic Enrichment

Isotope labeling experiments allow for the quantification of the contribution of labeled precursors to the adenine nucleotide pool. The data is typically presented as fractional enrichment, which is the percentage of the metabolite pool that has incorporated the isotopic label.

Table 1: Fractional Enrichment of Adenine Nucleotides from 13C-Glucose

This table summarizes typical results from an experiment where cells are cultured in the presence of [U-13C6]-glucose. The ribose moiety of the adenine nucleotides becomes labeled through the pentose phosphate pathway.

Time PointMetaboliteLabeled IsotopologueFractional Enrichment (%)
6 hoursATPM+5~7
24 hoursATPM+5~23

Data is illustrative and based on findings in A549 cells.

Table 2: Fractional Enrichment of Adenine Nucleotides from 15N-Glutamine

This table shows representative data from an experiment using [α-15N]-glutamine as a tracer. The nitrogen atoms in the purine ring are labeled through the de novo synthesis pathway.

Cell LineTime PointMetaboliteLabeled Isotopologue(s)Fractional Enrichment (%)
TSM6 hoursAMPM+1, M+2~5
AIG-36 hoursAMPM+1, M+2~15
TSM24 hoursAMPM+1, M+2~10
AIG-324 hoursAMPM+1, M+2~30

Data is illustrative and based on findings in cancer cell lines, where AIG-3 cells show increased de novo synthesis compared to TSM cells.

Experimental Protocols

The following are detailed protocols for conducting isotope labeling studies of adenine nucleotide synthesis.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_labeling 2. Isotope Labeling cluster_extraction 3. Metabolite Extraction cluster_analysis 4. Analysis A Cell Culture B Prepare Labeling Media C Switch to Labeling Media B->C D Incubate for Time Course C->D E Quench Metabolism D->E F Extract Metabolites E->F G LC-MS/MS or NMR Analysis F->G H Data Analysis & Interpretation G->H

General experimental workflow for isotope labeling studies.
Protocol 1: 13C-Glucose Labeling of Adenine Nucleotides

This protocol describes the use of uniformly labeled [U-13C6]-glucose to trace carbon flux into the ribose component of adenine nucleotides via the pentose phosphate pathway.

Materials:

  • Cultured cells of interest

  • Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-13C6]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Culture:

    • Culture cells in standard glucose-containing medium to the desired confluency (typically 70-80%).

    • Ensure consistent cell seeding density across all experimental plates.

  • Preparation of Labeling Medium:

    • Prepare complete labeling medium by supplementing glucose-free basal medium with dFBS to the desired concentration (e.g., 10%).

    • Add [U-13C6]-glucose to the final desired physiological concentration (e.g., 5 mM or 25 mM).

    • Warm the labeling medium to 37°C before use.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed 13C-glucose labeling medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 1, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately place the culture plate on dry ice and add a sufficient volume of pre-chilled 80% methanol to cover the cells (e.g., 1 mL for a 6-well plate).

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching of metabolism and cell lysis.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography method (e.g., HILIC or ion-pairing chromatography) to separate the adenine nucleotides.

    • Perform mass spectrometry in negative ion mode and monitor the mass transitions for the different isotopologues of AMP, ADP, and ATP.

Protocol 2: 15N-Glutamine Labeling of Adenine Nucleotides

This protocol uses [α-15N]-glutamine to trace nitrogen incorporation into the purine ring of adenine nucleotides via the de novo synthesis pathway.

Materials:

  • Cultured cells of interest

  • Glutamine-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • [α-15N]-Glutamine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Culture:

    • Culture cells as described in Protocol 1.

  • Preparation of Labeling Medium:

    • Prepare complete labeling medium by supplementing glutamine-free basal medium with dFBS and the standard concentration of unlabeled glucose.

    • Add [α-15N]-glutamine to the final desired concentration (e.g., 2 mM).

    • Warm the labeling medium to 37°C.

  • Isotope Labeling:

    • Wash cells with pre-warmed PBS.

    • Add the pre-warmed 15N-glutamine labeling medium.

    • Incubate for the desired time course.

  • Metabolite Extraction:

    • Follow the same procedure as described in Protocol 1 for quenching and extraction of polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted extracts by LC-MS/MS.

    • Monitor the mass transitions for the 15N-labeled isotopologues of AMP, ADP, and ATP. The number of incorporated 15N atoms will indicate the activity of the de novo synthesis pathway.

Data Analysis and Interpretation

The raw data from the mass spectrometer will consist of peak areas for the different isotopologues of each adenine nucleotide. The fractional enrichment is calculated as the peak area of the labeled isotopologue(s) divided by the sum of the peak areas of all isotopologues of that metabolite.

An increase in the fractional enrichment of M+5 isotopologues of adenine nucleotides after 13C-glucose labeling indicates the activity of the pentose phosphate pathway in producing the ribose backbone. An increase in the fractional enrichment of 15N-labeled isotopologues after 15N-glutamine labeling is indicative of de novo purine synthesis. By comparing the fractional enrichment under different experimental conditions (e.g., drug treatment, genetic manipulation), researchers can gain insights into the regulation of these pathways.

Conclusion

Isotope labeling studies are an indispensable tool for elucidating the dynamics of adenine nucleotide synthesis. The protocols outlined in these application notes provide a framework for conducting these experiments in a robust and reproducible manner. By carefully designing experiments and accurately interpreting the resulting data, researchers can gain valuable insights into the metabolic pathways that are critical for cellular function and disease progression.

References

Application Notes and Protocols for Single-Molecule Imaging of Adenine Phosphate Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the single-molecule imaging of adenine phosphate (AP) binding. The methodologies described herein are essential for researchers and professionals in drug development seeking to understand the fundamental interactions of key signaling molecules such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) at the single-molecule level.

Introduction

Adenine phosphates are central to cellular energy metabolism and signal transduction. The ability to observe the binding and dissociation of individual AP molecules to their target proteins in real-time provides unprecedented insights into the kinetics and mechanisms of these crucial biological processes. Single-molecule imaging techniques, such as single-molecule Förster Resonance Energy Transfer (smFRET) and imaging with DNAzyme-based fluorescent sensors, offer the necessary spatiotemporal resolution to dissect these interactions.

Quantitative Data Summary

The following tables summarize quantitative data obtained from single-molecule studies of this compound binding, providing a comparative overview of different techniques and molecules.

TechniqueAnalyteParameterValueReference
Single-Molecule Electrical Conductance cAMP vs. AMPDiscrimination Accuracy0.82[1]
cAMP vs. ADPDiscrimination Accuracy0.70[1]
cAMP vs. ATPDiscrimination Accuracy0.72[1]
cAMPAverage Peak Current (100 mV)32 ± 18 pA[2]
AMPAverage Peak Current (100 mV)27 ± 13 pA[2]
ADPAverage Peak Current (100 mV)41 ± 21 pA
ATPAverage Peak Current (100 mV)36 ± 15 pA
Microscale Thermophoresis (MST) ATPDissociation Constant (Kd)31 ± 3 µM
ATP-Aptamer MutantDissociation Constant (Kd)15 ± 1 µM
DNAzyme-Based Colorimetric Aptasensor ATPLimit of Detection2.4 nM
ATPLinear Range5 - 230 nM
Colorimetric ATP Assay with DNAzyme ATPLimit of Detection0.27 nM
ATPLinear Range5 - 10,000 nM

Signaling Pathways

Understanding the context in which adenine phosphates operate is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways involving extracellular ATP and adenosine.

Extracellular_ATP_Signaling cluster_release Cellular Stress/Injury cluster_extracellular Extracellular Space cluster_receptors Receptor Activation cluster_response Cellular Response Cell_Stress Cellular Stress/ Injury/Necrosis eATP Extracellular ATP Cell_Stress->eATP Release eADP ADP eATP->eADP CD39 P2X P2X Receptors eATP->P2X P2Y P2Y Receptors eATP->P2Y eAMP AMP eADP->eAMP CD39 Adenosine Adenosine eAMP->Adenosine CD73 Inosine Inosine Adenosine->Inosine ADA A2A_A2B A2A/A2B Receptors Adenosine->A2A_A2B A1_A3 A1/A3 Receptors Adenosine->A1_A3 Immune_Modulation Immune Modulation P2X->Immune_Modulation Inflammation Inflammation P2Y->Inflammation Cell_Growth Cell Growth A2A_A2B->Cell_Growth Neurotransmission Neurotransmission A1_A3->Neurotransmission

Extracellular ATP and Adenosine Signaling Pathway.

P2_Receptor_Signaling cluster_ligands Ligands cluster_receptors P2 Receptors cluster_p2x_pathway P2X Pathway cluster_p2y_pathway P2Y Pathway ATP ATP P2X_Receptors P2X Receptors (Ligand-gated ion channels) ATP->P2X_Receptors P2Y_Receptors P2Y Receptors (GPCRs) ATP->P2Y_Receptors ADP ADP ADP->P2Y_Receptors UTP UTP UTP->P2Y_Receptors UDP UDP UDP->P2Y_Receptors Ion_Influx Na+, Ca2+ influx K+ efflux P2X_Receptors->Ion_Influx Gq Gq P2Y_Receptors->Gq Gs Gs P2Y_Receptors->Gs Gi Gi P2Y_Receptors->Gi Membrane_Depolarization Membrane Depolarization Ion_Influx->Membrane_Depolarization Downstream_Signaling Downstream Signaling (e.g., ERK1/2, NLRP3) Ion_Influx->Downstream_Signaling PLC PLC Gq->PLC AC_stim Adenylyl Cyclase (stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC_stim->cAMP_inc cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Ca_inc Ca2+ ↑ IP3_DAG->Ca_inc PKC_act PKC activation IP3_DAG->PKC_act

P2X and P2Y Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Single-Molecule FRET Imaging of ATP Binding to a Protein

This protocol outlines the steps for observing the binding of ATP to a protein of interest using smFRET with Total Internal Reflection Fluorescence (TIRF) microscopy.

1. Materials and Reagents:

  • Protein of interest, labeled with a donor fluorophore (e.g., Cy3).

  • ATP analog labeled with an acceptor fluorophore (e.g., Cy5).

  • TIRF microscope with laser lines for donor and acceptor excitation.

  • EMCCD or sCMOS camera.

  • Microfluidic flow cells.

  • Biotinylated polyethylene glycol (PEG)-coated coverslips.

  • Streptavidin.

  • Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, oxygen scavenging system).

2. Experimental Workflow:

smFRET_Workflow cluster_prep Sample Preparation cluster_immobilization Protein Immobilization cluster_imaging TIRF Imaging cluster_analysis Data Analysis A Label Protein of Interest with Donor Fluorophore (e.g., Cy3) E Introduce Biotinylated, Donor-labeled Protein into Flow Cell A->E B Label ATP Analog with Acceptor Fluorophore (e.g., Cy5) G Introduce Acceptor-labeled ATP into Flow Cell B->G C Prepare Biotin-PEG Coated Coverslips D Incubate Coverslip with Streptavidin C->D D->E F Mount Flow Cell on TIRF Microscope E->F F->G H Acquire Time-lapse Images of Donor and Acceptor Fluorescence G->H I Identify Single-Molecule Events H->I J Calculate FRET Efficiency Time Traces I->J K Determine Binding and Dissociation Kinetics (kon, koff, Kd) J->K

Workflow for smFRET imaging of ATP binding.

3. Detailed Methodology:

  • Protein Labeling: Label the protein of interest with a donor fluorophore at a specific site using established bioconjugation techniques. Purify the labeled protein to remove free dye.

  • ATP Analog Labeling: Synthesize or purchase an ATP analog labeled with an acceptor fluorophore.

  • Surface Passivation and Protein Immobilization:

    • Clean glass coverslips thoroughly.

    • Coat the coverslips with a mixture of biotin-PEG and m-PEG to prevent non-specific binding.

    • Assemble a microfluidic flow cell using the coated coverslip.

    • Incubate the flow cell with a solution of streptavidin.

    • Introduce the biotinylated, donor-labeled protein into the flow cell to immobilize it on the surface via the biotin-streptavidin interaction.

  • Single-Molecule Imaging:

    • Mount the flow cell onto the TIRF microscope.

    • Introduce the acceptor-labeled ATP into the flow cell at the desired concentration in imaging buffer.

    • Illuminate the sample with the donor excitation laser and record movies of both donor and acceptor fluorescence channels simultaneously.

  • Data Analysis:

    • Identify the locations of individual donor-labeled proteins.

    • Extract the fluorescence intensity time traces for both the donor and acceptor at each location.

    • Calculate the FRET efficiency (E_FRET = I_A / (I_D + I_A)) for each time point.

    • Analyze the FRET time traces to identify binding and dissociation events, characterized by transitions between low and high FRET states.

    • Determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_d = k_off / k_on) from the dwell times in the unbound and bound states.

Protocol 2: DNAzyme-Based Fluorescent Sensor for ATP Detection

This protocol describes the use of a self-phosphorylating DNAzyme (SPDz) sensor for the fluorescent imaging of ATP.

1. Materials and Reagents:

  • SPDz sensor components: DNAzyme strand and a fluorophore-quencher labeled substrate strand.

  • Target cells (e.g., astrocytes).

  • Fluorescence microscope.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution).

2. Experimental Workflow:

DNAzyme_Workflow cluster_prep Sensor Preparation cluster_cell_labeling Cell Labeling cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis A Synthesize DNAzyme and Fluorophore-Quencher Labeled Substrate B Anneal DNAzyme and Substrate to form the SPDz Sensor A->B D Incubate Cells with the SPDz Sensor B->D C Culture Target Cells on Coverslips C->D E Mount Coverslip on Microscope D->E F Induce ATP Release (e.g., with stimulant) E->F G Acquire Time-lapse Fluorescence Images F->G H Measure Fluorescence Intensity Changes over Time G->H I Correlate Fluorescence Increase with ATP Concentration H->I

Workflow for DNAzyme-based ATP imaging.

3. Detailed Methodology:

  • Sensor Assembly: Synthesize the DNAzyme and substrate strands. The substrate strand is labeled with a fluorophore at one end and a quencher at the other. Anneal the two strands to form the inactive SPDz sensor complex, where the fluorescence is quenched.

  • Cell Culture and Labeling:

    • Culture the target cells on glass-bottom dishes or coverslips.

    • Incubate the cells with the SPDz sensor solution, allowing the sensors to anchor to the cell surface.

  • Fluorescence Imaging:

    • Mount the cell sample on a fluorescence microscope.

    • Stimulate the cells to release ATP (e.g., via mechanical stimulation or addition of a chemical agonist).

    • Acquire a time-lapse series of fluorescence images.

  • Mechanism of Action and Data Analysis:

    • In the presence of ATP, the DNAzyme component of the sensor becomes catalytically active and phosphorylates its own substrate strand.

    • This self-phosphorylation leads to a conformational change that separates the fluorophore and the quencher, resulting in an increase in fluorescence intensity.

    • Measure the change in fluorescence intensity over time in specific regions of interest.

    • The rate and magnitude of the fluorescence increase are proportional to the concentration of extracellular ATP. Calibrate the sensor response using known concentrations of ATP to quantify the amount of released ATP.

Conclusion

Single-molecule imaging techniques provide powerful tools for the quantitative analysis of this compound binding. The protocols outlined in these application notes offer a starting point for researchers to investigate the intricate dynamics of these essential molecules in various biological contexts. The choice of technique will depend on the specific research question, with smFRET being ideal for detailed kinetic analysis of protein-ligand interactions and DNAzyme sensors offering a versatile method for imaging ATP dynamics in cellular environments. Careful experimental design and data analysis are paramount to obtaining reliable and insightful results.

References

Application Notes & Protocols: Electrochemical Biosensors for Adenine Phosphate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the development and application of electrochemical biosensors for the sensitive and selective detection of adenine phosphates: adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP).

I. Introduction

Adenine phosphates are crucial molecules involved in cellular energy metabolism, signal transduction, and various enzymatic reactions. The ability to accurately quantify their levels is of paramount importance in biomedical research and drug development. Electrochemical biosensors, particularly aptamer-based sensors, offer a rapid, sensitive, and cost-effective platform for the real-time monitoring of these analytes in complex biological matrices.

This document outlines the principles, fabrication, and operation of an aptamer-based electrochemical biosensor for adenine phosphate detection, focusing on a structure-switching mechanism coupled with differential pulse voltammetry (DPV) for signal readout.

II. Principle of Detection

The biosensor operates on the principle of a target-induced conformational change in a specific DNA aptamer immobilized on a gold electrode surface. The aptamer is a single-stranded DNA molecule selected for its high affinity and specificity to adenine and its phosphorylated derivatives.

Signaling Pathway:

The signaling mechanism involves a change in the proximity of a redox reporter molecule (e.g., Methylene Blue) to the electrode surface upon target binding.

Signaling_Pathway cluster_1 Target (ATP/ADP/AMP) Present Aptamer_Folded Aptamer in Folded State (Redox Reporter Close to Electrode) High_Signal High Electrochemical Signal Aptamer_Folded->High_Signal Target Adenine Phosphate Aptamer_Unfolded Aptamer Binds Target (Conformational Change) Target->Aptamer_Unfolded Binding Low_Signal Low Electrochemical Signal Aptamer_Unfolded->Low_Signal  e- transfer decreased Electrode Gold Electrode Surface Experimental_Workflow cluster_prep Electrode Preparation & Modification cluster_detection Electrochemical Detection Start Start Clean_Electrode Clean Screen-Printed Gold Electrode Start->Clean_Electrode Activate_Electrode Electrochemical Activation Clean_Electrode->Activate_Electrode Immobilize_Aptamer Immobilize Thiolated Aptamer Activate_Electrode->Immobilize_Aptamer Passivate_Surface Passivate with MCH Immobilize_Aptamer->Passivate_Surface Ready_Sensor Sensor Ready for Use Passivate_Surface->Ready_Sensor Baseline_DPV Record Baseline DPV Signal (in buffer) Ready_Sensor->Baseline_DPV Use Sensor Add_Sample Introduce Sample (containing this compound) Baseline_DPV->Add_Sample Incubate Incubate for Binding Add_Sample->Incubate Measure_DPV Measure DPV Signal Incubate->Measure_DPV Analyze_Data Analyze Signal Change (ΔI) Measure_DPV->Analyze_Data Determine_Concentration Determine Concentration Analyze_Data->Determine_Concentration

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in Luciferase ATP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting low signal issues in luciferase-based ATP assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my luciferase signal weak or completely absent?

A weak or non-existent signal is a common issue that can stem from various factors related to reagents, cells, or the experimental procedure.

Troubleshooting Steps:

  • Reagent Integrity:

    • Preparation: Carefully verify that all reagents, including the luciferase and luciferin, were prepared according to the manufacturer's protocol, paying close attention to the specified concentrations and diluents.[1]

    • Storage and Handling: Luciferase reagents are sensitive to both temperature and light. Ensure they are stored at the correct temperatures (typically -20°C or -70°C for long-term storage) and are protected from light to prevent degradation.[2][3] To maintain stability, it is best practice to create single-use aliquots to avoid multiple freeze-thaw cycles.[2]

    • Reagent Age: The potency of reagents can diminish over time. Using fresh, non-expired reagents is crucial for optimal performance.[4]

  • Cell Health and Density:

    • Low Cell Viability: The amount of ATP present is directly proportional to the number of viable, metabolically active cells. Factors such as contamination, over-confluence, or cytotoxicity from experimental treatments can lead to poor cell health, resulting in low ATP levels and a consequently weak signal.

    • Insufficient Cell Number: A low cell count will generate a signal that may be too weak to be distinguished from the background noise of the assay. It is important to optimize the cell seeding density for your specific cell line and the format of your plate.

  • Assay Protocol Review:

    • Incorrect Incubation Times: The duration of incubation after cell treatment and following the addition of the luciferase reagent are both critical parameters. These timings should be optimized for your particular experimental conditions to ensure you are capturing the peak signal.

    • Suboptimal Temperature: As an enzyme, luciferase activity is dependent on temperature. All reagents and assay plates should be equilibrated to the temperature specified in the protocol before taking any measurements to ensure consistent results.

    • Incomplete Cell Lysis: For assays measuring intracellular ATP, it is essential that the cells are completely lysed to release the ATP. Confirm that the lysis buffer is appropriate for your cell type and that the incubation period is sufficient for complete lysis.

Q2: How can I confirm that my reagents are functioning correctly?

A positive control experiment is a straightforward way to verify the activity of your luciferase reagents.

Experimental Protocol: Reagent Functionality Test

  • Prepare a series of known concentrations of an ATP standard.

  • Add the prepared luciferase reagent to each ATP standard dilution.

  • Measure the resulting luminescence.

A strong, concentration-dependent signal will confirm that your reagents are active and performing as expected. A weak or absent signal points to a problem with the reagents themselves.

Q3: What is the optimal number of cells to use for my assay?

The ideal cell number can vary depending on the cell type and the sensitivity of the luminometer being used. A cell titration experiment is highly recommended to determine the optimal cell density for your specific assay.

Experimental Protocol: Cell Titration Assay

  • In a microplate, seed a range of cell dilutions (for example, from 100 to 100,000 cells per well).

  • Carry out the luciferase ATP assay following your standard protocol.

  • Generate a curve by plotting the luminescence signal against the corresponding number of cells.

The optimal cell density will fall within the linear range of this curve, providing a strong, reliable signal without saturating the detector.

Q4: My signal is extremely high and appears to be saturating the detector. What should I do?

An oversaturated signal can be as problematic as a low one, as it falls outside the linear, quantifiable range of the instrument.

Troubleshooting Steps:

  • Reduce Cell Number: Based on the results of a cell titration experiment, decrease the number of cells seeded per well.

  • Decrease Transfection Amount: In reporter assays, an excessive amount of transfected plasmid DNA can lead to overly strong signal.

  • Dilute the Cell Lysate: For intracellular ATP assays, diluting the cell lysate before the addition of the luciferase reagent can bring the signal back into the linear range.

Q5: I am observing a high background signal in my negative control wells. How can I mitigate this?

Elevated background signals can obscure the true signal from your experimental samples, reducing the sensitivity of the assay.

Troubleshooting Steps:

  • Use Appropriate Plates: Opaque-walled plates, either white or black, are recommended for luminescence assays to minimize well-to-well crosstalk.

  • Check for Contamination: Microbial contamination (e.g., bacteria or yeast) in your cell cultures can contribute to the overall ATP pool, leading to an increased background signal.

  • Ensure Reagent Purity: Verify that your reagents are free from any contamination that could produce a background signal.

Quantitative Data Summary

Table 1: Recommended Reagent Storage and Handling

ReagentShort-Term StorageLong-Term StorageHandling Precautions
Luciferase Enzyme4°C (as per manufacturer's instructions)-20°C or -70°C in aliquotsAvoid repeated freeze-thaw cycles. Protect from light.
Luciferin Substrate4°C (as per manufacturer's instructions)-20°C or -70°C in aliquotsProtect from light. Prepare fresh working solutions.
Reconstituted ReagentRoom temperature for a few hours (as per manufacturer's instructions)-20°C (up to 1 month) or -70°C (up to 1 year) in aliquotsMix thoroughly after thawing. Protect from light.

Table 2: Typical Assay Parameters (Optimization Recommended)

ParameterTypical RangePurpose
Cell Seeding Density (96-well plate)1,000 - 100,000 cells/wellTo ensure a signal is within the linear dynamic range of the assay.
Incubation Time (post-treatment)24 - 48 hoursTo allow for the biological effects of the treatment to manifest.
Lysis Buffer Incubation10 - 20 minutesTo ensure the complete release of intracellular ATP.
Signal Read Time (post-reagent addition)1 - 10 secondsTo capture the peak of the luminescent signal before it begins to decay.

Experimental Protocols

Standard Luciferase ATP Assay Protocol (for Adherent Cells)

  • Cell Seeding: Plate cells at their predetermined optimal density in a 96-well opaque white plate and allow them to adhere and grow overnight.

  • Cell Treatment: Administer the experimental compounds to the cells and incubate for the desired duration. Be sure to include appropriate positive and negative controls.

  • Reagent Equilibration: Before use, allow the luciferase assay reagent and the cell plate to equilibrate to room temperature.

  • Cell Lysis (for intracellular ATP): Carefully remove the culture medium and add the recommended volume of lysis buffer to each well. To ensure complete lysis, incubate the plate for 15 minutes at room temperature on an orbital shaker.

  • Reagent Addition: Add the luciferase reagent to each well of the assay plate.

  • Signal Measurement: Immediately measure the luminescence using a luminometer.

Visualizations

Luciferase_Reaction ATP ATP Intermediate Luciferyl-AMP Intermediate ATP->Intermediate Luciferin D-Luciferin Luciferin->Intermediate O2 Oxygen (O2) Luciferase Firefly Luciferase Luciferase->Intermediate Oxyluciferin Oxyluciferin Intermediate->Oxyluciferin + O2 AMP AMP Intermediate->AMP PPi PPi Intermediate->PPi Light Light (~560 nm) Oxyluciferin->Light Troubleshooting_Workflow Start Low or No Signal Check_Reagents Check Reagents: - Preparation - Storage - Age Start->Check_Reagents Reagent_Test Perform Reagent Functionality Test Check_Reagents->Reagent_Test Reagents_OK Reagents OK? Reagent_Test->Reagents_OK Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Check_Cells Check Cells: - Viability - Contamination - Cell Number Reagents_OK->Check_Cells Yes Replace_Reagents->Check_Reagents Cell_Titration Perform Cell Titration Assay Check_Cells->Cell_Titration Cells_OK Cells OK? Cell_Titration->Cells_OK Optimize_Cells Optimize Cell Culture Conditions & Seeding Cells_OK->Optimize_Cells No Check_Protocol Check Protocol: - Incubation Times - Temperature - Lysis Efficiency Cells_OK->Check_Protocol Yes Optimize_Cells->Check_Cells Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Optimize_Protocol Optimize Assay Parameters Protocol_OK->Optimize_Protocol No Check_Instrument Check Instrument: - Settings - Plate Type Protocol_OK->Check_Instrument Yes Optimize_Protocol->Check_Protocol Signal_OK Signal Restored Check_Instrument->Signal_OK Viability_ATP_Signal High_Viability High Cell Viability High_ATP High Intracellular ATP High_Viability->High_ATP Low_Viability Low Cell Viability Low_ATP Low Intracellular ATP Low_Viability->Low_ATP Strong_Signal Strong Luciferase Signal High_ATP->Strong_Signal Weak_Signal Weak Luciferase Signal Low_ATP->Weak_Signal

References

Technical Support Center: Optimizing HPLC Separation of AMP, ADP, and ATP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Adenosine Monophosphate (AMP), Adenosine Diphosphate (ADP), and Adenosine Triphosphate (ATP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating AMP, ADP, and ATP?

A1: The most widely used method is ion-pair reversed-phase HPLC (IP-RP-HPLC).[1][2][3][4] This technique is effective because AMP, ADP, and ATP are highly polar and anionic molecules. Ion-pairing agents, such as tetrabutylammonium (TBA) salts, are added to the mobile phase to form neutral ion pairs with the negatively charged phosphate groups of the nucleotides.[1] This increases their retention on a non-polar stationary phase, like a C18 column, allowing for their separation.

Q2: What type of HPLC column is best suited for this separation?

A2: C18 columns are frequently used for the separation of adenine nucleotides. However, other columns like mixed-mode columns (combining hydrophobic and ion-exchange properties) can also provide excellent resolution. The choice of column will depend on the specific requirements of the assay, such as desired resolution and analysis time.

Q3: What are the typical mobile phase compositions?

A3: A typical mobile phase for IP-RP-HPLC consists of an aqueous buffer (e.g., potassium phosphate or ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). An ion-pairing agent, like tetrabutylammonium hydrogen sulfate, is also included. The pH of the mobile phase is crucial and is generally maintained between 6.0 and 8.0 to ensure the nucleotides are negatively charged.

Q4: What detection wavelength should be used?

A4: Adenine nucleotides have a maximum UV absorbance at approximately 254 nm or 260 nm. Therefore, a UV detector set to one of these wavelengths is commonly used for their detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of AMP, ADP, and ATP.

Poor Peak Shape

Issue: Peak Tailing

  • Possible Cause: Secondary interactions between the analytes and active sites on the column packing material (e.g., residual silanols).

  • Solution:

    • Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH).

    • Use a column with end-capping to reduce the number of accessible silanol groups.

    • Increase the concentration of the ion-pairing agent to improve the masking of active sites.

    • Consider using a different column chemistry.

Issue: Peak Fronting

  • Possible Cause: Sample overload or injection of the sample in a solvent stronger than the mobile phase.

  • Solution:

    • Reduce the concentration of the sample being injected.

    • Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.

Issue: Split Peaks

  • Possible Cause: A void or channel in the column packing, a partially blocked frit, or an issue with the injector.

  • Solution:

    • If a void is suspected, the column may need to be replaced.

    • Reverse-flush the column to try and remove any blockage from the frit.

    • Inspect and clean the injector rotor and sample loop.

Retention Time Variability

Issue: Shifting Retention Times

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column degradation.

  • Solution:

    • Ensure the mobile phase is prepared accurately and consistently. Use a degasser to remove dissolved gases.

    • Use a column oven to maintain a stable temperature.

    • If the column is old or has been used extensively, it may need to be replaced.

Issue: No Retention (All Peaks Elute at the Void Volume)

  • Possible Cause: Incorrect mobile phase composition (too strong), wrong column type, or no ion-pairing agent.

  • Solution:

    • Decrease the concentration of the organic solvent in the mobile phase.

    • Ensure you are using a reversed-phase column (e.g., C18).

    • Verify that the ion-pairing agent has been added to the mobile phase at the correct concentration.

Baseline Issues

Issue: Noisy Baseline

  • Possible Cause: Air bubbles in the pump or detector, contaminated mobile phase, or detector lamp issues.

  • Solution:

    • Degas the mobile phase thoroughly.

    • Purge the pump to remove any air bubbles.

    • Use high-purity solvents and reagents for the mobile phase.

    • Check the detector lamp's age and performance.

Issue: Drifting Baseline

  • Possible Cause: Changes in mobile phase composition during a gradient run, temperature fluctuations, or a non-equilibrated column.

  • Solution:

    • Ensure proper mixing of the gradient solvents.

    • Use a column oven for temperature stability.

    • Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Experimental Protocols

Ion-Pair Reversed-Phase HPLC Method

This protocol provides a general framework for the separation of AMP, ADP, and ATP. Optimization may be required based on the specific instrument and sample matrix.

Table 1: HPLC Instrumentation and Consumables

ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Potassium Phosphate Monobasic, 5 mM Tetrabutylammonium Hydrogen Sulfate, pH 6.5
Mobile Phase B Acetonitrile
Detection 254 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
10.030
12.05
15.05

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by dissolving the potassium phosphate and tetrabutylammonium hydrogen sulfate in HPLC-grade water. Adjust the pH to 6.5 with potassium hydroxide. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Data Acquisition: Run the gradient program as detailed in Table 2 and record the chromatogram.

  • Analysis: Identify the peaks for AMP, ADP, and ATP based on the retention times of standard solutions. The expected elution order is AMP, followed by ADP, and then ATP.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phase A & B equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_sample Prepare Sample inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect UV Detection (254 nm) run_gradient->detect acquire_data Acquire Chromatogram detect->acquire_data analyze_peaks Identify & Quantify Peaks acquire_data->analyze_peaks troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Poor Chromatographic Result peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks rt_shift Retention Time Shift start->rt_shift no_retention No Retention start->no_retention noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline solution1 solution1 peak_tailing->solution1 Check Mobile Phase pH Increase Ion-Pair Agent Conc. solution2 solution2 peak_fronting->solution2 Reduce Sample Concentration Check Injection Solvent solution3 solution3 split_peaks->solution3 Check for Column Void Inspect Injector solution4 solution4 rt_shift->solution4 Check Mobile Phase Prep Use Column Oven solution5 solution5 no_retention->solution5 Verify Mobile Phase Strength Confirm Ion-Pair Agent solution6 solution6 noisy_baseline->solution6 Degas Mobile Phase Purge Pump solution7 solution7 drifting_baseline->solution7 Ensure Column Equilibration Check Gradient Mixing

References

Preventing degradation of adenine phosphates during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of adenine phosphates (ATP, ADP, and AMP) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent adenine phosphate degradation during sample preparation?

A1: Adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) are central to cellular energy metabolism. The ratios of these molecules, often expressed as the adenylate energy charge (AEC), are a sensitive indicator of the cell's metabolic state. Rapid degradation of these molecules by enzymes like ATPases and phosphatases upon cell lysis can lead to an inaccurate assessment of the sample's true physiological condition, resulting in misleading experimental data.

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The main culprits are endogenous enzymes, specifically ATPases and phosphatases, which are released from cellular compartments during lysis.[1][2] These enzymes rapidly hydrolyze the phosphate bonds of ATP and ADP. Additionally, improper sample handling, such as delayed processing or inadequate temperature control, can contribute to degradation.[3]

Q3: What is "quenching," and why is it a crucial first step?

A3: Quenching is the rapid inactivation of metabolic activity to preserve the in-vivo concentrations of metabolites at the time of sampling. This is a critical first step to prevent enzymatic degradation of adenine phosphates. Effective quenching methods typically involve the use of cold solutions or liquid nitrogen to halt cellular processes instantaneously.

Q4: Which extraction method is best for my samples?

A4: The optimal extraction method depends on the sample type. For tissues with high protein concentrations, a phenol-based extraction method has been shown to yield significantly higher ATP recovery compared to acid-based methods.[4][5] For cultured cells, acid extractions with perchloric acid (PCA) or trichloroacetic acid (TCA), or organic solvent extractions with methanol are commonly used. The choice often involves a trade-off between extraction efficiency and the complexity of the procedure.

Q5: How should I store my samples to minimize degradation?

A5: For long-term storage, it is recommended to flash-freeze tissue samples in liquid nitrogen and store them at -80°C. Cell pellets should also be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to sample degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low ATP Yield Incomplete cell lysis.Ensure the chosen lysis method is appropriate for your sample type. For tough tissues, consider mechanical disruption (e.g., homogenization) in addition to chemical lysis.
Co-precipitation of ATP with proteins.This is more common with acid precipitation methods in high-protein samples. Consider using a phenol-based extraction method which has been shown to have higher recovery in such cases.
ATP degradation during extraction.Ensure all steps are performed on ice and that reagents are pre-chilled. Minimize the time between sample collection and extraction.
Inefficient quenching.Optimize your quenching protocol. Ensure rapid and thorough cooling of the sample to halt metabolic activity instantly.
High ADP/AMP to ATP Ratio Significant ATP hydrolysis during sample preparation.This indicates enzymatic activity was not sufficiently inhibited. Use a potent phosphatase and protease inhibitor cocktail in your lysis buffer. Ensure rapid quenching and extraction.
Delayed sample processing.Process samples immediately after collection. If immediate processing is not possible, ensure proper storage at -80°C.
Inconsistent Results Between Replicates Incomplete homogenization of tissue samples.Ensure tissue is thoroughly homogenized to a uniform consistency before taking aliquots for extraction.
Inaccurate cell counting for cultured cell samples.Use a consistent and accurate method for cell counting to ensure the starting material is the same for all replicates.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially when handling small volumes of reagents and samples.
Precipitate Formation After Neutralization of Acid Extracts Precipitation of potassium perchlorate (KClO4) after neutralizing perchloric acid (PCA) with a potassium-based buffer.This is a known issue with PCA extraction. Ensure thorough centrifugation to pellet the precipitate. Alternatively, consider using trichloroacetic acid (TCA) which does not form a precipitate upon neutralization.

Data Summary: Comparison of ATP Extraction Method Efficiency

Extraction MethodSample TypeKey AdvantagesKey DisadvantagesReported ATP Recovery/Yield
Perchloric Acid (PCA) Cultured Cells, TissuesEffective protein precipitation and enzyme inactivation.Can lead to co-precipitation of ATP with KClO4 upon neutralization; potential for ATP loss.Extraction of exogenous ATP is generally greater than 90%, but endogenous ATP levels may be lower than with methanol extraction.
Trichloroacetic Acid (TCA) Cultured Cells, TissuesEfficiently precipitates proteins and inactivates enzymes. Does not form a precipitate upon neutralization.Can be harsh and may lead to some ATP hydrolysis if not handled properly.ATP levels in tissues extracted with phenol-TE were over 17.8-fold higher than those extracted with TCA.
Cold Methanol (80%) Cultured CellsSimple and rapid procedure.May not be as effective for dense tissues.Yielded higher ATP content from cultured endothelial cells compared to PCA or TCA. Exogenous ATP recovery was generally greater than 90%.
Phenol-Based Reagents Tissues, Blood CellsSignificantly higher ATP recovery from high-protein tissues. No neutralization step required for luciferase assays.More complex and involves hazardous reagents.Over 17.8-fold higher ATP levels in various tissues compared to TCA extraction.

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Extraction of Adenine Phosphates from Cultured Cells
  • Quenching:

    • For adherent cells, aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and add ice-cold 0.6 M PCA.

    • For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the medium, and resuspend the pellet in a small volume of ice-cold PBS before adding ice-cold 0.6 M PCA.

  • Extraction:

    • Scrape the adherent cells in the PCA solution and transfer to a microcentrifuge tube. For suspension cells, vortex the cell suspension in PCA.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Neutralize the extract by adding a potassium-based buffer (e.g., 2 M KOH, 0.5 M MOPS) dropwise while vortexing until the pH reaches 6.5-7.0.

    • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

  • Final Steps:

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitate.

    • The resulting supernatant contains the adenine phosphates and is ready for analysis.

Protocol 2: Trichloroacetic Acid (TCA) Extraction of Adenine Phosphates from Tissues
  • Sample Preparation:

    • Excise the tissue of interest as quickly as possible and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Weigh the frozen tissue powder and add 10 volumes of ice-cold 10% (w/v) TCA.

    • Homogenize the sample on ice using a tissue homogenizer.

    • Incubate the homogenate on ice for 20 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Neutralization and Clean-up:

    • Transfer the supernatant to a new tube.

    • To remove the TCA, perform a liquid-liquid extraction by adding an equal volume of a water-saturated diethyl ether solution. Vortex and then allow the phases to separate. The upper ether layer contains the TCA.

    • Carefully remove and discard the upper ether layer.

    • Repeat the ether extraction three more times.

    • The lower aqueous layer containing the adenine phosphates is now ready for analysis.

Protocol 3: Cold Methanol Extraction of Adenine Phosphates from Adherent Cells
  • Quenching and Extraction:

    • Aspirate the culture medium completely.

    • Quickly wash the cells with ice-cold saline (0.9% NaCl).

    • Aspirate the saline and immediately add ice-cold 80% methanol (-20°C).

    • Incubate the plate at -20°C for 15 minutes.

  • Cell Lysis and Collection:

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 1 minute.

  • Final Steps:

    • Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the adenine phosphates to a new tube for analysis.

Visualizations

Adenine Nucleotide Metabolism and Degradation Pathway

Adenine_Metabolism ATP ATP ADP ADP ATP->ADP ATPase ADP->ATP ATP Synthase AMP AMP ADP->AMP Adenylate Kinase AMP->ADP Adenylate Kinase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Adenosine->AMP Adenosine Kinase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase IMP IMP Hypoxanthine->IMP HGPRT UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase IMP->AMP Adenylosuccinate Synthetase & Lyase Adenine Adenine Adenine->AMP APRT Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Tissue, Cultured Cells) Quenching 2. Quenching (e.g., Liquid Nitrogen, Cold Saline) SampleCollection->Quenching Extraction 3. Extraction (e.g., PCA, TCA, Methanol) Quenching->Extraction Neutralization 4. Neutralization/Cleanup (if applicable) Extraction->Neutralization Analysis 5. Quantification (e.g., HPLC, Luciferase Assay) Neutralization->Analysis

References

Common interferences in metabolic flux analysis experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental and computational aspects of MFA, particularly 13C-MFA.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your MFA experiments.

Sample Preparation and Handling

Q1: My metabolomics data is inconsistent. Could my cell harvesting technique be the issue?

A1: Yes, the method of cell collection can significantly impact your results. For adherent cell cultures, it is generally recommended to scrape the cells using a sterile spatula after removing the medium.[1] Trypsin-based dissociation is not recommended as it can disrupt the cell membrane, leading to the leakage of intracellular metabolites and lower extraction efficiency.[1] For suspension cultures, fast filtration is a preferred method to separate cells from the media quickly.[2]

Q2: I'm observing unexpected changes in metabolite levels. Could this be due to the quenching process?

A2: Absolutely. Quenching is a critical step to instantly halt metabolic activity, and improper quenching is a common source of error.[1] Two major problems can arise: perturbation of metabolite levels during harvesting and incomplete or slow termination of enzymatic activity.[2] For instance, residual enolase activity can lead to the conversion of 3-phosphoglycerate to phosphoenolpyruvate, and ATP can be converted to ADP if quenching is incomplete.

The ideal quenching solvent should immediately inhibit metabolism without causing cell membrane damage and metabolite leakage. While cold methanol is widely used, it can cause significant leakage of intracellular metabolites, especially in certain organisms like cyanobacteria.

Here are some key considerations for quenching:

  • Speed is crucial: The turnover rate for some metabolites like ATP can be on the order of seconds.

  • Avoid cold shock: Using cold phosphate-buffered saline (PBS) for washing can lead to the leakage of intracellular metabolites.

  • Solvent choice matters: Using 100% methanol alone is not recommended as it can cause metabolite leakage. A common and effective quenching solvent is a cold mixture of organic solvent and water, such as acidic acetonitrile:methanol:water. For some applications, a chilled saline solution has been shown to mitigate leakage.

Q3: How can I be sure my quenching method is effective?

A3: You can experimentally track the effectiveness of your quenching method by spiking isotope-labeled standards into your quenching solvent. If you observe the transformation of these standards (e.g., labeled 3-phosphoglycerate converting to phosphoenolpyruvate), it indicates that enzymatic activity was not completely halted. The addition of an acid, such as formic acid, to the quenching solvent can help prevent such interconversions.

Isotopic Labeling

Q4: I'm not achieving the expected level of isotopic enrichment in my samples. What could be wrong?

A4: Incomplete labeling is a common issue in 13C-MFA. A fundamental assumption for standard 13C-MFA is that the system has reached an isotopic steady state, meaning the labeling of intracellular metabolites is no longer changing over time.

Troubleshooting Steps:

  • Extend Labeling Time: If the system is not at a steady state, you may need to extend the labeling period. For cultured cells, ensure they have undergone a sufficient number of doublings (e.g., at least 5-6 for SILAC) in the labeled medium to achieve high incorporation.

  • Verify Isotopic Enrichment of Tracer: Before starting your experiment, confirm the isotopic purity of your labeled substrate using high-resolution mass spectrometry (HR-MS) or NMR spectroscopy.

  • Check for Contamination: Ensure that your samples are not contaminated with unlabeled biomass or other carbon sources.

  • Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible for your experimental system, consider using INST-MFA methods which do not require this assumption.

Q5: What is metabolic scrambling and how can it affect my results?

Mass Spectrometry and Data Analysis

Q6: My mass spectrometer is showing poor signal intensity. What are the common causes?

A6: Poor signal intensity is a frequent issue in mass spectrometry and can be caused by several factors:

  • Sample Concentration: Your sample may be too dilute to produce a strong signal or too concentrated, causing ion suppression.

  • Ionization Efficiency: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your analytes.

  • Instrument Calibration and Maintenance: Regular tuning and calibration of the mass spectrometer are essential for peak performance.

  • System Clogs or Leaks: Check for any clogs in the system or leaks in the gas supply.

Q7: The confidence intervals for my calculated fluxes are very wide. What does this indicate and how can I improve them?

A7: Wide confidence intervals suggest that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated values. This can result from:

  • Insufficient Labeling Information: The chosen isotopic tracer may not be providing enough information to resolve the flux of interest. The selection of an optimal 13C tracer is crucial for the precision of the flux estimation.

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates. Performing biological and technical replicates can help in getting a better estimate of the measurement variance.

  • Redundant or Cyclic Pathways: The structure of the metabolic network itself can sometimes make it difficult to independently resolve certain fluxes.

Q8: My model shows a poor fit between the simulated and measured labeling data. How can I troubleshoot this?

A8: A high sum of squared residuals (SSR) indicates a poor fit and can be due to several factors.

Possible Causes and Solutions:

  • Incorrect or Incomplete Metabolic Model: The metabolic network model is a cornerstone of 13C-MFA. Errors such as missing reactions, incorrect atom transitions, or inaccurate representation of compartmentalization (e.g., cytosol vs. mitochondria) can lead to a poor fit.

    • Troubleshooting: Double-check all reactions for biological accuracy, verify atom mapping, and re-evaluate model assumptions.

  • Failure to Reach Isotopic Steady State: As mentioned earlier, this is a critical assumption for standard 13C-MFA.

  • Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data.

    • Troubleshooting: Check for sample contamination and verify the performance of your mass spectrometer or NMR instrument.

  • Incorrect Data Correction: Ensure that you have applied the necessary corrections for the natural abundance of 13C.

FAQs

Q: What is the minimum number of cells required for a metabolomics experiment?

A: While metabolites are abundant in cells, their content is relatively low. A minimum of 10^6 cells are typically required, but it is recommended to collect 10^7 cells to ensure that a sufficient amount of metabolites can be detected by the instrument.

Q: Should I wash my cells before quenching?

A: Washing with solutions like PBS can be a metabolic perturbation as it removes all nutrients from the media. Cold PBS is not necessarily better as it can induce cold shock and cause leakage of intracellular metabolites. Therefore, unless there is a compelling reason, it is often better to avoid washing. If a wash is necessary, a rapid rinse with saline may be a better option.

Q: How does repeated freeze-thawing affect my samples?

A: Repeated freeze-thawing can negatively impact metabolites due to the large temperature changes. It is best to minimize the number of freeze-thaw cycles.

Quantitative Data Summary

Table 1: Impact of Quenching Method on Metabolite Leakage
Quenching MethodKey FindingOrganismReference
Cold Methanol (60% v/v)Can cause significant leakage of intracellular metabolites.Chlamydomonas reinhardtii
Increasing Methanol ConcentrationHigher methanol concentration can lead to increased metabolite leakage.Chlamydomonas reinhardtii
Cold Saline SolutionMitigates metabolite leakage compared to cold methanol.Synechococcus sp. PCC 7002
80% Methanol/WaterResulted in less cell damage and lower leakage rates compared to 60% methanol/water or 80% methanol/glycerol.Lactobacillus bulgaricus
0.1 M Formic Acid in Extraction SolventPrevents interconversion of metabolites like 3-phosphoglycerate to phosphoenolpyruvate.HEK293T cells

Experimental Protocols

Protocol: Metabolite Extraction from Adherent Mammalian Cells

This protocol provides a general guideline for metabolite extraction from adherent cells in culture.

  • Cell Culture: Grow cells to the desired confluency in a culture dish (e.g., 6 cm dish or T25 flask).

  • Media Removal: Remove the cells from the incubator and quickly pour off the culture medium.

  • (Optional) Washing: Quickly wash the cells by adding 5 mL of PBS at 37°C, swirl, and pour off. Repeat this step once more.

  • Quenching:

    • Method A (Direct Solvent Addition): Immediately add 500 µL of ice-cold 80% methanol to the dish to cover the cells.

    • Method B (Liquid Nitrogen Snap-Freezing): Add approximately 10 mL of liquid nitrogen to cover all cells. Before all the liquid nitrogen has evaporated, add 500 µL of ice-cold 80% methanol.

  • Cell Lysis and Metabolite Extraction: Gently swirl the dish for at least 3 minutes, ensuring all cells are covered by the methanol.

  • Cell Harvesting: Use a pre-chilled cell scraper to mechanically detach the adherent cells into the methanol suspension.

  • Collection: On ice, pipette the resulting lysate, including cell debris, into a 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., >13,000 g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new clean tube.

  • Storage: Store the samples at -80°C until analysis.

Visualizations

Experimental_Workflow General Workflow for 13C Metabolic Flux Analysis cluster_experimental Experimental Phase cluster_computational Computational Phase A 1. Experimental Design (Select 13C Tracer) B 2. Isotopic Labeling (Cell Culture) A->B C 3. Quenching & Extraction B->C D 4. Sample Analysis (GC-MS or LC-MS) C->D E 5. Data Processing (Correct for Natural Abundance) D->E G 7. Flux Estimation E->G F 6. Metabolic Modeling F->G H 8. Statistical Analysis (Goodness-of-fit, Confidence Intervals) G->H

Caption: A generalized workflow for 13C Metabolic Flux Analysis experiments.

Troubleshooting_Quenching Troubleshooting Ineffective Quenching Start Problem: Unexpected Metabolite Conversion Quenching_Check Is quenching rapid and complete? Start->Quenching_Check Leakage_Check Is there metabolite leakage? Quenching_Check->Leakage_Check Yes Time_Issue Quenching process too slow Quenching_Check->Time_Issue No Solvent_Issue Inappropriate quenching solvent Leakage_Check->Solvent_Issue Yes Solution1 Use cold acidic solvent mixture (e.g., Acetonitrile:Methanol:Water with Formic Acid) Leakage_Check->Solution1 No, but conversion persists Solvent_Issue->Solution1 Solution2 Optimize solvent composition (e.g., increase methanol concentration or use saline) Solvent_Issue->Solution2 Solution3 Minimize time between harvesting and quenching Time_Issue->Solution3

Caption: A decision tree for troubleshooting common quenching issues.

Model_Fit_Troubleshooting Troubleshooting Poor Model Fit in 13C-MFA Start Problem: Poor fit between simulated and measured data (High SSR) Model_Check Is the metabolic model correct and complete? Start->Model_Check SteadyState_Check Was isotopic steady state reached? Model_Check->SteadyState_Check Yes Missing_Reactions Missing reactions or incorrect atom transitions Model_Check->Missing_Reactions No Data_Check Are there analytical errors in the data? SteadyState_Check->Data_Check Yes Insufficient_Time Labeling time too short SteadyState_Check->Insufficient_Time No Instrument_Error MS/NMR instrument issues or sample prep variability Data_Check->Instrument_Error Yes Solution_Model Verify all reactions, atom transitions, and compartmentalization Missing_Reactions->Solution_Model Solution_Time Extend labeling time or use INST-MFA Insufficient_Time->Solution_Time Solution_Data Verify instrument performance and run replicates Instrument_Error->Solution_Data

Caption: A logical guide for troubleshooting poor model fit in 13C-MFA.

References

Technical Support Center: Minimizing Background Luminescence in ATP Detection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background luminescence in their ATP detection assays.

I. FAQs: Understanding Background Luminescence

What is background luminescence in an ATP assay and why is it a problem?

Background luminescence is the light signal produced in an ATP assay that is not a result of the ATP from the sample of interest. This unwanted signal can originate from various sources, including contaminated reagents, assay plastics, or the luminometer itself.[1] A high background signal can obscure the true signal from your sample, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and inaccurate results.[2]

What are acceptable background RLU (Relative Light Unit) values?

Acceptable background Relative Light Unit (RLU) values are highly dependent on the specific luminometer, reagents, and assay conditions being used.[3] Therefore, there is no universal standard for acceptable background RLU. However, a general guideline is that the background reading should be less than 10-20 RLU.[1] It is more critical to ensure that the background is low relative to the signal generated by the experimental samples. A common practice is to establish a baseline for a clean, uncontaminated surface or a reagent blank and set an acceptable RLU limit above that baseline.[4]

What is the luciferin-luciferase reaction and how is it affected by contaminants?

The luciferin-luciferase reaction is the enzymatic basis of most ATP detection assays. In the presence of ATP and magnesium ions, the enzyme luciferase catalyzes the oxidation of the substrate D-luciferin, which results in the emission of light (bioluminescence). The intensity of the light produced is directly proportional to the amount of ATP present. Various contaminants can interfere with this reaction. For instance, residues from cleaning agents and sanitizers can inhibit the luciferase enzyme, leading to quenched (lower) signal, or in some cases, enhance the signal, causing falsely high readings. Similarly, dust, fingerprints, and microbial contamination on labware can introduce exogenous ATP, leading to a high background signal.

II. Troubleshooting Guide: High Background Luminescence

A. Contamination-Related Issues
1. My background RLU is high. Could my reagents be contaminated with ATP?

Yes, ATP contamination in reagents is a common cause of high background luminescence. ATP is a ubiquitous molecule found in all living organisms, and contamination can be introduced from various sources, including microbial growth in buffers or water, or cross-contamination from other samples. It is crucial to use ATP-free water and high-purity reagents.

2. How can I test my reagents for ATP contamination?

To test for ATP contamination, you can perform a blank reading by mixing your assay reagents (buffer, luciferase/luciferin) without adding any sample. If this reading is significantly high, it suggests one or more of your reagents are contaminated with ATP. You can then test each component individually to identify the source of the contamination.

3. What is the best way to prevent ATP contamination from my pipettes and tips?

Pipettes and pipette tips are common sources of ATP contamination. To prevent this, it is recommended to:

  • Use dedicated pipettes for ATP assays.

  • Regularly clean and maintain your pipettes according to the manufacturer's instructions.

  • Use sterile, ATP-free pipette tips with filters.

  • Avoid touching the pipette tip to any surface other than the intended reagent or sample.

4. Could my consumables (tubes, plates) be a source of background luminescence?

Yes, plastic consumables like assay tubes and microplates can contribute to background luminescence. White opaque plates, which are commonly used for luminescence assays to maximize signal, can absorb ambient light and then emit it during the measurement, a phenomenon known as phosphorescence. To minimize this, store plates in the dark before use and "dark adapt" them by incubating them in the luminometer for a few minutes before adding reagents. Always use sterile, ATP-free plasticware from a reputable supplier.

5. My luminometer seems to be giving high background readings. What should I do?

A dirty luminometer can be a source of high background readings. Regularly clean the sample chamber according to the manufacturer's instructions. Also, ensure that the luminometer is not placed near sources of radio frequency interference, such as mobile phones or other electronic equipment, as this can lead to artificially high RLU readings.

B. Environmental and Procedural Issues
1. Can environmental factors like light and temperature affect my background readings?

Yes, both light and temperature can significantly impact your results.

  • Light: Assay tubes are often light-sensitive. Exposure to bright light can cause the plastic to emit its own light, leading to high background RLU. It is best to work in subdued lighting and keep the luminometer lid closed as much as possible.

  • Temperature: The luciferase enzyme is temperature-sensitive. It is crucial to allow all reagents and samples to equilibrate to room temperature before starting the assay to ensure consistent and optimal enzyme activity. Performing assays with cold reagents can lead to lower and more variable readings.

2. How does the choice of buffer and pH affect the luciferase reaction and background?

The luciferase enzyme has an optimal pH range for activity, typically between 7.6 and 7.8. Using a buffer with a pH outside of this range can significantly reduce enzyme activity and affect the luminescence signal. High salt concentrations in buffers can also inhibit luciferase activity.

3. I've noticed my RLU readings are fluctuating over time. What could be the cause?

Fluctuating RLU readings can be due to the instability of the luciferase enzyme and ATP in the reaction mixture. The luminescent signal in many ATP assays decays over time. Therefore, it is important to be consistent with the timing of your measurements after adding the reagents. Using a luminometer with an automated injector can help improve consistency.

4. Can detergents or sanitizers from my cleaning procedures interfere with the assay?

Yes, residues of detergents and sanitizers can significantly interfere with the luciferase reaction. Some chemicals can inhibit the enzyme, leading to falsely low RLU values (quenching), while others can enhance the signal, causing falsely high readings. It is essential to thoroughly rinse surfaces after cleaning and ensure they are dry before performing ATP testing.

III. Experimental Protocols

Protocol for Preparing ATP-Free Water and Buffers

Objective: To prepare water and buffers with minimal ATP contamination.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer components (e.g., Tris, HEPES)

  • Glassware, cleaned and autoclaved

  • Activated charcoal

  • 0.22 µm sterile filter

Methodology:

  • Charcoal Treatment:

    • Add 10 g of activated charcoal per liter of high-purity water or buffer solution.

    • Stir the solution for 1-2 hours at room temperature. Activated charcoal will bind ATP and other organic molecules.

    • Allow the charcoal to settle.

  • Filtration:

    • Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining charcoal particles and to sterilize the solution.

  • Storage:

    • Store the ATP-free water or buffer in sterile, sealed containers at 4°C.

Protocol for Decontaminating Reagents from ATP using Apyrase

Objective: To remove contaminating ATP from a reagent solution.

Materials:

  • Apyrase (from potato)

  • Reagent to be decontaminated

  • Reaction buffer compatible with apyrase (e.g., 20 mM MES, 50 mM NaCl, 5 mM CaCl₂, pH 6.5)

  • Water bath or heat block

Methodology:

  • Apyrase Addition:

    • Add apyrase to the reagent solution at a final concentration of 1-2 U/mL.

    • The optimal concentration may need to be determined empirically.

  • Incubation:

    • Incubate the solution at 30-37°C for 15-30 minutes. This allows the apyrase to hydrolyze any contaminating ATP.

  • Heat Inactivation (Optional but Recommended):

    • Inactivate the apyrase by heating the solution to 65°C for 20 minutes. This prevents the apyrase from degrading the ATP in your samples during the assay.

  • Storage:

    • Cool the solution to room temperature and store it appropriately.

General Protocol for Performing an ATP Detection Assay

Objective: To measure the ATP concentration in a sample.

Materials:

  • ATP assay kit (containing luciferase/luciferin reagent, buffer, and ATP standard)

  • Samples for ATP measurement

  • ATP-free water or buffer for dilutions

  • White opaque 96-well plates

  • Luminometer

Methodology:

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.

    • Reconstitute the luciferase/luciferin reagent according to the kit instructions. Protect from light.

  • Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting the ATP standard stock solution in ATP-free water or an appropriate buffer.

  • Sample Preparation:

    • If measuring intracellular ATP, lyse the cells using a lysis reagent compatible with the ATP assay.

    • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube.

  • Assay Procedure:

    • Pipette a specific volume of your samples and standards into the wells of a white opaque 96-well plate.

    • Add the luciferase/luciferin reagent to each well. The use of a multi-channel pipette or an automated injector is recommended for consistency.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background RLU (from a well with no ATP) from all readings.

    • Generate a standard curve by plotting the RLU values of the ATP standards against their known concentrations.

    • Determine the ATP concentration of your samples by interpolating their RLU values on the standard curve.

IV. Data Summaries

Table 1: Common Sources of Background Luminescence and Recommended Solutions
Source of BackgroundPotential CauseRecommended Solution
Reagents Microbial contamination, inherent ATP in componentsUse high-purity, ATP-free water and reagents. Treat with apyrase if necessary.
Consumables ATP contamination on tubes/plates, phosphorescenceUse certified ATP-free plasticware. Dark-adapt plates before use.
Equipment Dirty luminometer chamber, contaminated pipettesRegularly clean luminometer and pipettes. Use dedicated pipettes for ATP assays.
Environment Ambient light, radio frequency interferenceWork in subdued light. Keep luminometer away from electronic devices.
Procedure Inconsistent timing, temperature fluctuationsUse automated injectors. Equilibrate all reagents to room temperature.
Table 2: Effect of Common Laboratory Chemicals on Luciferase Activity
Chemical ClassExample CompoundConcentrationEffect on RLUReference
Anionic Detergents Sodium Dodecyl Sulfate (SDS)-Inhibitory
Cationic Detergents --Increased reaction rate, but enzyme inactivation
Non-ionic Detergents Triton X-100-Stimulatory
Quaternary Ammonium -MRL or aboveIncreased RLU
Chlorinated Sanitizer -Dose-dependentDecreased RLU
Acidic Peroxygen -MRL or aboveDecreased RLU
Lactic Acid -0.5% and higher75% reduction in RLU
Hydrogen Peroxide -1%~60% decrease in RLU
Trisodium Phosphate ->1%~60% reduction in RLU

MRL = Manufacturer's Recommended Level

V. Visual Guides

Diagram 1: The Luciferin-Luciferase Signaling Pathway

G ATP ATP Intermediate Luciferyl-AMP Intermediate ATP->Intermediate + Mg²⁺ Luciferin D-Luciferin Luciferin->Intermediate O2 Oxygen (O₂) Luciferase Luciferase (Enzyme) Luciferase->Intermediate Light Light (Photon) Intermediate->Light + O₂ Products Oxyluciferin + AMP + PPi + CO₂ Light->Products

Caption: The enzymatic reaction of firefly luciferase used in ATP detection assays.

Diagram 2: Troubleshooting Workflow for High Background Luminescence

G Start High Background Luminescence Detected CheckReagents Test Reagents Blank (No Sample) Start->CheckReagents HighBlank Blank is High CheckReagents->HighBlank Yes LowBlank Blank is Low CheckReagents->LowBlank No IsolateReagent Isolate and Test Each Reagent HighBlank->IsolateReagent CheckConsumables Check Consumables (Plates/Tubes) LowBlank->CheckConsumables ReplaceReagent Replace/Treat Contaminated Reagent IsolateReagent->ReplaceReagent End Problem Resolved ReplaceReagent->End DarkAdapt Dark Adapt Plates & Use ATP-Free Plastics CheckConsumables->DarkAdapt Issue Found CheckEnvironment Check Environment & Procedure CheckConsumables->CheckEnvironment No Issue DarkAdapt->End ReviewProcedure Review Procedure: Temp, Light, Timing CheckEnvironment->ReviewProcedure Procedural Issue CleanLuminometer Clean Luminometer & Check for RF Interference CheckEnvironment->CleanLuminometer Environmental Issue ReviewProcedure->End CleanLuminometer->End

Caption: A logical workflow for troubleshooting high background luminescence.

Diagram 3: Experimental Workflow for an ATP Detection Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Equilibrate Reagents to Room Temp Plating Plate Standards and Samples ReagentPrep->Plating StandardPrep Prepare ATP Standard Curve StandardPrep->Plating SamplePrep Prepare Samples (e.g., Cell Lysis) SamplePrep->Plating AddReagent Add Luciferase Reagent Plating->AddReagent ReadLumi Read Luminescence (RLU) AddReagent->ReadLumi SubtractBG Subtract Background RLU ReadLumi->SubtractBG PlotCurve Plot Standard Curve SubtractBG->PlotCurve CalcATP Calculate Sample ATP Concentration PlotCurve->CalcATP

References

Stability of adenine phosphates in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of adenine phosphates (ATP, ADP, and AMP) in various buffer solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of ATP, ADP, and AMP in solution?

A1: The stability of adenine phosphates is primarily influenced by three main factors:

  • pH: ATP is most stable in a neutral pH range, typically between 6.8 and 7.4.[1] At extreme acidic or alkaline pH, the rate of hydrolysis to ADP and inorganic phosphate increases significantly.

  • Temperature: Higher temperatures accelerate the degradation of adenine phosphates. For long-term storage, it is recommended to keep solutions frozen. Neutral ATP solutions can be stable for at least a year when stored frozen, while refrigerated solutions are stable for about a week.[2]

  • Divalent Cations: Divalent cations, particularly Mg²⁺, play a crucial role in stabilizing ATP.[3] Magnesium ions chelate the negatively charged phosphate groups, reducing electrostatic repulsion and making the molecule less susceptible to hydrolysis.

Q2: Which is more stable in solution: ATP, ADP, or AMP?

A2: The stability of adenine phosphates follows the order: AMP > ADP > ATP. ATP is the most labile due to the high-energy phosphoanhydride bonds between its three phosphate groups. The electrostatic repulsion between these negatively charged groups makes the terminal phosphate group susceptible to hydrolysis, releasing energy and forming ADP. ADP is subsequently more stable than ATP but can still be hydrolyzed to AMP. AMP, having only one phosphate group, is the most stable of the three.

Q3: Can the choice of buffer significantly impact the stability of my adenine phosphate solutions?

  • Buffering Capacity and pH Control: Maintaining a stable pH is crucial. Buffers with a pKa close to the desired neutral pH range (e.g., phosphate buffer with a pKa around 7.2) are effective at preventing pH fluctuations that could accelerate hydrolysis.

  • Interaction with Divalent Cations: Some buffers can interact with and chelate divalent cations like Mg²⁺. This can reduce the effective concentration of these stabilizing ions, potentially leading to increased ATP degradation.

  • Direct Participation in Reactions: While less common in non-enzymatic hydrolysis, buffer components can sometimes participate in or inhibit enzymatic reactions involving ATP. For instance, some enzymes are inhibited by phosphate buffer.[4]

Q4: How should I prepare and store my this compound stock solutions to ensure maximum stability?

A4: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Dissolve in a suitable buffer: Use a buffer that maintains a pH between 6.8 and 7.4, such as a phosphate or HEPES buffer.

  • Adjust pH: After dissolving the this compound salt, adjust the pH of the solution to the neutral range.

  • Add Divalent Cations: Include a source of divalent cations, such as MgCl₂, to a final concentration that is at least equimolar to the ATP concentration to enhance stability.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. Neutral ATP solutions stored frozen are stable for at least one year.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or low signal in ATP-dependent assays. ATP Degradation: The ATP in your reaction may have hydrolyzed to ADP or AMP, reducing the concentration of the active substrate.1. Verify Stock Solution Integrity: Prepare fresh ATP stock solutions regularly. Avoid using old stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.2. Check Buffer pH: Ensure your reaction buffer is within the optimal pH range of 6.8-7.4. The addition of acidic or basic components to your assay can shift the pH and accelerate ATP hydrolysis.3. Ensure Sufficient Divalent Cations: Confirm that your reaction buffer contains an adequate concentration of Mg²⁺ or other stabilizing divalent cations, at least equimolar to the ATP concentration.4. Maintain Appropriate Temperature: Keep all solutions on ice during experiment preparation and minimize the time that ATP-containing solutions are kept at room temperature.
High background signal in assays measuring phosphate release. Contamination of stock solutions with inorganic phosphate (Pi). 1. Use High-Purity Reagents: Purchase high-purity adenine phosphates and other reagents to minimize initial Pi contamination.2. Proper Storage: Store stock solutions properly to prevent hydrolysis, which releases Pi.3. Run a Blank: Always include a "no enzyme" or "time zero" control to measure the initial amount of Pi in your reaction mixture and subtract this background from your experimental values.
Variability between experimental replicates. Inconsistent handling of this compound solutions. 1. Standardize Procedures: Ensure consistent timing and temperature for all experimental steps, from solution preparation to measurement.2. Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of stock solutions.3. Thorough Mixing: Ensure complete mixing of all components in the reaction vessel.

Data Presentation

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityOptimal ConditionRationale
pH High and low pH increase hydrolysis rate.pH 6.8 - 7.4Minimizes acid- and base-catalyzed hydrolysis of the phosphoanhydride bonds.
Temperature Higher temperatures increase hydrolysis rate.Frozen storage (-20°C or -80°C)Reduces the kinetic energy of molecules, slowing the rate of chemical reactions.
Divalent Cations (e.g., Mg²⁺) Increase stability.≥ Equimolar concentration to ATPChelate negatively charged phosphate groups, reducing electrostatic repulsion.
Buffer Type Can indirectly affect stability.Phosphate, HEPES (pKa near 7)Maintains stable pH; potential for chelation of divalent cations should be considered.

Experimental Protocols

Protocol: Monitoring the Stability of Adenine Phosphates using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the degradation of ATP, ADP, and AMP in different buffer solutions over time.

1. Materials:

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Adenosine 5'-diphosphate (ADP) sodium salt

  • Adenosine 5'-monophosphate (AMP) free acid

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 3 mm × 150 mm, 2.7 µm particle size)

  • Mobile Phase: 50 mM potassium hydrogen phosphate, pH 6.80

2. Preparation of Stock Solutions:

  • Prepare 10 mM stock solutions of ATP, ADP, and AMP in ultrapure water.

  • Prepare 1 M stock solutions of Tris-HCl (pH 7.4) and potassium phosphate buffer (pH 7.4).

  • Prepare a 1 M stock solution of MgCl₂.

3. Experimental Setup:

  • For each buffer condition to be tested (e.g., Tris-HCl, phosphate buffer), prepare a reaction mixture containing the buffer at the desired final concentration (e.g., 50 mM), MgCl₂ (e.g., 5 mM), and ATP, ADP, or AMP at a final concentration of 1 mM.

  • Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C).

4. Sample Collection and Preparation:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a defined volume of cold perchloric acid (e.g., 100 µL of 0.6 M PCA) to precipitate proteins and stop any enzymatic activity.

  • Neutralize the samples by adding potassium carbonate.

  • Centrifuge the samples to pellet the precipitate.

  • Collect the supernatant for HPLC analysis.

5. HPLC Analysis:

  • Set up the HPLC system with the C18 column and the specified mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the prepared supernatant onto the column.

  • Monitor the elution of ATP, ADP, and AMP at 254 nm.

  • Create a standard curve using known concentrations of ATP, ADP, and AMP to quantify the amounts in your samples.

6. Data Analysis:

  • Calculate the concentration of ATP, ADP, and AMP at each time point.

  • Plot the concentration of each this compound as a function of time for each buffer condition.

  • Determine the degradation rate or half-life for each this compound in the different buffers.

Visualizations

ATP_Hydrolysis_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis Pi1 Pi (Inorganic Phosphate) ADP->Pi1 Pi2 Pi (Inorganic Phosphate) AMP->Pi2

Caption: The sequential hydrolysis pathway of ATP to ADP and then to AMP, with the release of inorganic phosphate at each step.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stocks Prepare Stock Solutions (ATP, ADP, AMP, Buffers) prep_mixtures Prepare Reaction Mixtures in Different Buffers prep_stocks->prep_mixtures incubate Incubate at Constant Temperature prep_mixtures->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (Perchloric Acid) sample->quench hplc HPLC Analysis quench->hplc analyze Data Analysis (Degradation Rates) hplc->analyze

Caption: A workflow diagram illustrating the key steps for monitoring this compound stability, from preparation to data analysis.

Troubleshooting_Logic start Inconsistent Assay Results check_atp Is ATP degradation a likely cause? start->check_atp check_buffer Check Buffer pH (6.8-7.4) check_atp->check_buffer Yes other_issues Investigate Other Experimental Factors check_atp->other_issues No check_mg Check [Mg²⁺] (≥ [ATP]) check_buffer->check_mg pH OK check_stocks Prepare Fresh ATP Stock check_buffer->check_stocks pH out of range check_temp Review Temperature Control check_mg->check_temp [Mg²⁺] OK check_mg->check_stocks [Mg²⁺] low check_temp->check_stocks Temp. OK check_temp->check_stocks Temp. issues

Caption: A logical troubleshooting workflow to diagnose issues related to this compound instability in experimental assays.

References

Technical Support Center: Optimizing Ion-Pairing Reagent Concentration for Nucleotide HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing ion-pairing reagent concentration in nucleotide High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of an ion-pairing reagent in nucleotide HPLC?

In reversed-phase HPLC, the stationary phase is hydrophobic, while nucleotides are highly polar, negatively charged molecules. This results in poor retention of nucleotides on the column. Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic group and a charged group. The hydrophobic part of the reagent interacts with the stationary phase, while the charged part is exposed to the mobile phase. This effectively creates a charged surface on the hydrophobic column, allowing for the separation of charged analytes like nucleotides based on the formation of neutral ion pairs. For separating negatively charged nucleotides, an acidic (positively charged) ion-pairing agent is used.

Q2: Which ion-pairing reagent should I choose for nucleotide analysis?

The choice of ion-pairing reagent depends on your specific application. Here are some commonly used options:

  • Triethylammonium Acetate (TEAA): A widely used and cost-effective choice, compatible with duplex oligonucleotides. However, it may offer limited resolution for some applications.[1]

  • Triethylamine-Hexafluoroisopropanol (TEA-HFIP): Provides increased resolution and predictable retention compared to TEAA. It is, however, more expensive and can be denaturing for duplex oligonucleotides.[1]

  • Hexylammonium Acetate (HAA): Offers similar or better resolution than TEA-HFIP and is non-denaturing, making it suitable for duplexes. It is also a more cost-effective alternative to HFIP-based mobile phases.

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS): Another effective ion-pairing agent for nucleotide separation.

Q3: What is a typical concentration range for an ion-pairing reagent?

The optimal concentration of the ion-pairing reagent is crucial for good separation. A general guideline is to use a concentration about ten times that of the nucleotides in your sample. Typical concentrations in the mobile phase are maintained between 0.5 to 20 mM. It's important to note that higher concentrations can lead to strong binding of the analytes, making elution difficult, while lower concentrations may result in inadequate retention.

Troubleshooting Guide

Q1: I am observing poor peak shapes (tailing or fronting). What should I do?

Poor peak shape is a common issue in ion-pair chromatography. Here are some potential causes and solutions:

  • Incomplete Ion-Pairing: The concentration of the ion-pairing reagent may be too low. Try incrementally increasing the concentration to ensure complete pairing with the nucleotide analytes.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can cause peak tailing. The ion-pairing reagent should help to mask these, but if tailing persists, you might need to adjust the mobile phase pH.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or injection volume.

  • Column Temperature: Adjusting the column temperature can sometimes resolve peak shape issues by influencing the adsorption of the ion-pairing reagent onto the stationary phase.

Q2: My retention times are drifting. How can I stabilize them?

Retention time drift is often related to column equilibration and mobile phase stability.

  • Insufficient Column Equilibration: Ion-pairing chromatography requires a long equilibration time, often 20-50 column volumes or more, for the ion-pairing reagent to fully adsorb onto the stationary phase. Ensure the column is thoroughly equilibrated before starting your analysis. It is best to confirm equilibration by repeatedly injecting a standard until you achieve constant retention times.

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. The pH of the mobile phase should be stable.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

Q3: I am not getting enough retention for my nucleotides. What could be the problem?

Insufficient retention means the nucleotides are eluting too quickly from the column.

  • Low Ion-Pairing Reagent Concentration: The concentration of your ion-pairing reagent may be too low to effectively neutralize the charge on the nucleotides and allow for interaction with the stationary phase. Gradually increase the concentration.

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical. For nucleotide separation, the pH is typically between 6.0 and 8.0. At a very low pH, nucleotides are not negatively charged and will not bind to the stationary phase. At a very high pH, the ion-pairing agent may be neutral and unable to interact with the nucleotides.

  • High Organic Solvent Concentration: The organic solvent (e.g., acetonitrile or methanol) in the mobile phase is used to elute the analytes. If the concentration is too high at the beginning of your gradient, the nucleotides will elute too quickly. Consider using a lower starting concentration of the organic solvent.

Q4: My MS signal is suppressed. How can I improve it?

Mass spectrometry (MS) signal suppression is a known issue with ion-pairing reagents.

  • High Ion-Pairing Reagent Concentration: While higher concentrations can improve chromatographic resolution, they can also suppress the MS signal. An optimal concentration needs to be found that balances retention and MS sensitivity.

  • Choice of Ion-Pairing Reagent: Some ion-pairing reagents are more MS-friendly than others. Volatile reagents are generally preferred. For example, using hexafluoroisopropanol (HFIP) as a buffering agent can improve ionization efficiency due to its low boiling point.

  • Type of Amine: The type of amine used as the ion-pairing agent can significantly affect MS data, including charge state and adduct formation. Experimenting with different amines may be necessary.

Data Presentation

Table 1: Common Ion-Pairing Reagents for Nucleotide HPLC and Their Typical Concentrations

Ion-Pairing ReagentAbbreviationTypical Concentration RangeNotes
Triethylammonium AcetateTEAA10 mM - 100 mMCost-effective, but may have limited resolution.
Triethylamine-HexafluoroisopropanolTEA-HFIPTEA: 15 mM - 16 mM, HFIP: 25 mM - 400 mMHigh resolution, but can be denaturing and more expensive.
Hexylammonium AcetateHAA10 mM - 100 mMGood resolution, non-denaturing, and cost-effective.
Tetrabutylammonium Hydrogen SulfateTBAHS~10x the concentration of nucleotidesEffective for nucleotide separation.
N,N-diisopropylethylamineDIEAAs low as 0.5 mMCan provide good separation and peak shapes.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Triethylammonium Acetate (TEAA)

  • Objective: To prepare a 100 mM TEAA stock solution (pH 7.0).

  • Materials:

    • Triethylamine (TEA)

    • Glacial Acetic Acid

    • HPLC-grade water

  • Procedure:

    • In a fume hood, add approximately 900 mL of HPLC-grade water to a 1 L glass beaker.

    • While stirring, slowly add 13.9 mL of TEA to the water.

    • Carefully add 5.7 mL of glacial acetic acid.

    • Adjust the pH to 7.0 by adding small increments of TEA or acetic acid as needed.

    • Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with HPLC-grade water.

    • Filter the buffer through a 0.22 µm membrane filter before use.

Protocol 2: HPLC Column Equilibration

  • Objective: To properly equilibrate the HPLC column with the ion-pairing mobile phase.

  • Materials:

    • HPLC system with a reversed-phase column

    • Mobile phase containing the ion-pairing reagent

  • Procedure:

    • Install the reversed-phase column into the HPLC system.

    • Set the pump flow rate to a low value (e.g., 0.1 mL/min).

    • Begin pumping the mobile phase containing the ion-pairing reagent through the column.

    • Gradually increase the flow rate to the desired analytical flow rate.

    • Continue to pump the mobile phase through the column for at least 20-50 column volumes. For a standard 4.6 x 250 mm column, this can take a significant amount of time.

    • To verify that the column is equilibrated, inject a standard sample repeatedly until the retention times of the peaks are stable and reproducible.

    • It is recommended to dedicate a column for use with a specific ion-pairing reagent due to the strong affinity of these reagents for the stationary phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Nucleotide HPLC cluster_peak_shape Peak Shape Solutions cluster_retention_drift Retention Drift Solutions cluster_low_retention Low Retention Solutions cluster_ms_suppression MS Suppression Solutions start Start Analysis issue Problem Encountered? start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Yes retention_drift Retention Time Drift issue->retention_drift Yes low_retention Insufficient Retention issue->low_retention Yes ms_suppression MS Signal Suppression issue->ms_suppression Yes end Successful Separation issue->end No ps_sol1 Adjust Ion-Pairing Reagent Concentration peak_shape->ps_sol1 rd_sol1 Ensure Thorough Column Equilibration retention_drift->rd_sol1 lr_sol1 Increase Ion-Pairing Reagent Concentration low_retention->lr_sol1 ms_sol1 Optimize Ion-Pairing Reagent Concentration ms_suppression->ms_sol1 ps_sol2 Check Mobile Phase pH ps_sol3 Reduce Sample Load ps_sol3->issue Re-evaluate rd_sol2 Check Mobile Phase Stability rd_sol3 Use Column Oven rd_sol3->issue Re-evaluate lr_sol2 Optimize Mobile Phase pH lr_sol3 Adjust Organic Solvent Gradient lr_sol3->issue Re-evaluate ms_sol2 Use MS-Friendly Reagents (e.g., with HFIP) ms_sol3 Test Different Amine Reagents ms_sol3->issue Re-evaluate

Caption: Troubleshooting workflow for common HPLC issues.

Concentration_Effect Effect of Ion-Pairing Reagent Concentration cluster_concentration Ion-Pairing Reagent Concentration cluster_effects Chromatographic & MS Effects low_conc Too Low low_retention Insufficient Retention Poor Peak Shape low_conc->low_retention optimal_conc Optimal good_separation Good Retention Symmetrical Peaks Optimal MS Signal optimal_conc->good_separation high_conc Too High excessive_retention Excessive Retention Potential for Peak Broadening MS Signal Suppression high_conc->excessive_retention

Caption: Impact of ion-pairing reagent concentration.

References

Troubleshooting variability in ADP/ATP ratio measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in ADP/ATP ratio measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in ADP/ATP ratio measurements?

Variability in ADP/ATP ratio measurements can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Cell Culture and Handling: Inconsistencies in cell culture conditions are a major contributor to variability.[1] This includes differences in cell passage number, cell density at the time of the assay, and the duration between passaging and the experiment.[1] Phenotypic drift can occur after several passages, leading to changes in the cell population.[1] It is crucial to obtain cells from trusted sources to avoid misidentified cell lines and to routinely test for contamination.[1]

  • Sample Preparation: The method of cell lysis and extraction of ADP and ATP is critical. Incomplete lysis can lead to an underestimation of total adenine nucleotides, while delays in sample processing can result in the degradation of ATP and a skewed ADP/ATP ratio.

  • Reagent Handling and Stability: Assay reagents, particularly enzymes like luciferase, are sensitive to temperature and handling.[2] Improper storage or multiple freeze-thaw cycles can reduce enzyme activity, leading to inconsistent results. It is also important to ensure that reagents have equilibrated to room temperature before use.

  • Assay Conditions: Minor variations in incubation times, pipetting volumes, and plate reader settings can introduce significant variability. Using calibrated pipettes and consistent timing for all steps is essential.

  • Plate Effects: "Edge effects" in multiwell plates can cause variability, where wells on the edge of the plate behave differently from those in the center. To mitigate this, it's recommended to avoid using the outer wells or to implement normalization strategies.

Q2: My Relative Light Unit (RLU) readings are fluctuating or consistently low. What are the likely causes?

Fluctuating or low RLU readings are common issues that can often be traced back to a few key areas:

  • Reagent Issues:

    • Degradation: Luciferase and other enzymes are sensitive and can lose activity if not stored correctly or if subjected to multiple freeze-thaw cycles. Ensure all kit components are stored at the recommended temperature, typically -20°C.

    • Improper Preparation: Reagents may not have been prepared correctly. For example, the luciferase/luciferin reagent may not have been fully reconstituted or allowed to equilibrate to room temperature before use.

    • Contamination: ATP is a common laboratory contaminant. Contamination of reagents, pipette tips, or plates with exogenous ATP can lead to high background and low signal-to-noise ratios.

  • Enzymatic Reaction Problems:

    • Low Enzyme Activity: The concentration of the enzyme might be too low, or the incubation time might be insufficient for the reaction to proceed optimally.

    • Inhibitors: Components of your sample or test compounds may inhibit the luciferase enzyme. It is advisable to run a positive control without test compounds to confirm enzyme activity.

  • Instrument Settings:

    • Incorrect Wavelength/Filters: Ensure the luminometer is set to the correct parameters for luminescence detection.

    • Gain/Sensitivity: The detector gain may be set too low. Optimizing the sensitivity settings on your plate reader can help improve signal detection.

  • Low Cell Number or Viability:

    • The number of cells per well may be too low to generate a detectable signal. A general recommendation is to use between 10,000 and 100,000 cells per assay.

    • If a significant portion of the cells are not viable, the ATP levels will be inherently low.

Q3: How can I minimize variability between replicate wells?

High variability between replicates can obscure real experimental effects. Here are some strategies to improve consistency:

  • Use Master Mixes: Prepare a master mix of your reagents (e.g., cell lysis buffer, luciferase reagent) to add to all replicate wells. This ensures that each well receives the same concentration of reagents.

  • Precise Pipetting: Use calibrated pipettes and be consistent with your pipetting technique. For multiwell plates, a multichannel pipette can help ensure simultaneous and uniform addition of reagents.

  • Consistent Cell Plating: Ensure a uniform suspension of cells when plating to avoid clumps and ensure an equal number of cells in each well.

  • Control for Plate Position Effects: As mentioned earlier, avoid using the outer wells of the plate, or distribute your replicates and controls across the plate to account for any positional effects.

  • Standardized Operating Procedures (SOPs): Establish and adhere to detailed SOPs for all aspects of the experiment, from cell culture to data collection. This includes standardizing cell passage numbers, confluency at the time of the experiment, and all incubation times and temperatures.

Q4: How should I interpret changes in the ADP/ATP ratio?

The ADP/ATP ratio is a key indicator of the cell's energy status and can provide insights into cell health and metabolic state. Here's a general guide to interpreting the results:

ObservationInterpretation
Low ADP/ATP Ratio (High ATP, Low ADP)Indicates proliferating or healthy cells with efficient energy production.
Slightly Increased ADP/ATP Ratio (Lower ATP, Higher ADP)Often associated with apoptosis or cellular stress.
Significantly Increased ADP/ATP Ratio (Very Low ATP, Very High ADP)Suggests necrosis or severe metabolic collapse.
Slightly Higher ATP with No Change in ADP Can indicate growth arrest.

It's important to note that the absolute ADP/ATP ratio can vary significantly between different cell types and experimental conditions. Therefore, it is crucial to include appropriate controls in your experiments for comparison.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during ADP/ATP ratio measurements.

Problem: High Variability Between Replicates

Possible CauseSuggested Solution
Inconsistent Cell Number Ensure cells are well-suspended before plating. Use a hemocytometer or automated cell counter to verify cell density.
Pipetting Errors Use calibrated pipettes. Prepare a master mix for reagents to be added to all wells. Use a multichannel pipette for simultaneous reagent addition.
Edge Effects Avoid using the outermost wells of the 96-well plate. Alternatively, fill the outer wells with media or a blank solution.
Inconsistent Incubation Times Use a timer and ensure all wells are incubated for the same duration.

Problem: Low or No Signal

Possible CauseSuggested Solution
Insufficient Cell Number Increase the number of cells per well. Optimize cell seeding density for your specific cell type.
Reagent Degradation Ensure reagents are stored at the correct temperature and are not expired. Avoid multiple freeze-thaw cycles. Prepare fresh reagents if degradation is suspected.
Incorrect Reagent Preparation Double-check the kit protocol to ensure all reagents were reconstituted and diluted correctly.
Enzyme Inhibition Test for potential inhibition by your sample matrix or test compounds by running a spike-in control with a known amount of ATP.
Incorrect Luminometer Settings Verify that the correct emission filters and integration times are being used. Increase the gain or sensitivity setting if the signal is consistently low.

Problem: High Background Signal

Possible CauseSuggested Solution
ATP Contamination Use ATP-free pipette tips and labware. Prepare reagents in a clean environment. Run a "reagent only" blank to check for contamination.
Autoluminescence of Compounds Test your compounds for inherent luminescence in the absence of the luciferase reaction.
Light Leakage Ensure the luminometer's reading chamber is properly sealed and not exposed to external light.
Using Clear Plates Use white, opaque-walled plates designed for luminescence assays to prevent crosstalk between wells.

Experimental Protocols

Protocol: Luciferase-Based ADP/ATP Ratio Assay

This protocol provides a general methodology for measuring the ADP/ATP ratio using a commercial bioluminescence assay kit. Specific details may vary depending on the kit manufacturer.

Materials:

  • ADP/ATP Ratio Assay Kit (containing ATP standards, luciferase/luciferin reagent, and ADP conversion enzyme)

  • White, opaque 96-well plates

  • Luminometer

  • Calibrated single and multichannel pipettes

  • Cultured cells

Methodology:

  • Cell Plating:

    • For adherent cells, seed them in a white, opaque 96-well plate at the desired density and culture overnight.

    • For suspension cells, plate the desired number of cells per well immediately before the assay.

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.

    • Reconstitute the luciferase/luciferin reagent and any other lyophilized components according to the kit's instructions. Protect the reconstituted reagent from light.

  • ATP Measurement (First Luminescence Reading):

    • Add the ATP detection reagent (containing cell lysis buffer and luciferase/luciferin) to each well.

    • Mix gently by tapping the plate or using an orbital shaker for 2 minutes to ensure complete cell lysis and release of adenine nucleotides.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence (RLU A) using a luminometer. This reading corresponds to the intracellular ATP concentration.

  • ADP to ATP Conversion and Measurement (Second Luminescence Reading):

    • Following the first reading, add the ADP conversion enzyme to each well. This enzyme will convert all the ADP in the sample to ATP.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence again (RLU B). This reading represents the total ATP (the initial ATP plus the ATP converted from ADP).

  • Calculation of ADP/ATP Ratio:

    • The amount of ADP is proportional to the difference between the second and first readings (RLU B - RLU A).

    • The ADP/ATP ratio is then calculated as: (RLU B - RLU A) / RLU A

Visualizations

ADP_ATP_Cycle Figure 1: The ADP/ATP Cycle ATP ATP (High Energy) ADP ADP + Pi (Lower Energy) ATP->ADP ATP Hydrolysis (Energy Release) Energy_Out Energy for Cellular Work (e.g., Muscle Contraction, Active Transport) ATP->Energy_Out ADP->ATP ATP Synthesis (Energy Input) Energy_In Energy from Catabolism (e.g., Glycolysis, Oxidative Phosphorylation) Energy_In->ADP

Caption: Figure 1: The ADP/ATP Cycle illustrates the central role of ATP in cellular energy transfer.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for ADP/ATP Assay Variability Start High Variability or Inconsistent Results Check_Cells Review Cell Culture and Handling Procedures Start->Check_Cells Check_Reagents Examine Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Verify Assay Protocol Execution Start->Check_Protocol Check_Instrument Check Luminometer Settings Start->Check_Instrument Standardize_Culture Standardize Passage #, Density, and Handling Check_Cells->Standardize_Culture Fresh_Reagents Prepare Fresh Reagents, Avoid Freeze-Thaw Check_Reagents->Fresh_Reagents Consistent_Pipetting Use Master Mixes and Calibrated Pipettes Check_Protocol->Consistent_Pipetting Optimize_Settings Optimize Gain and Integration Time Check_Instrument->Optimize_Settings Resolved Problem Resolved Standardize_Culture->Resolved Fresh_Reagents->Resolved Consistent_Pipetting->Resolved Optimize_Settings->Resolved

Caption: Figure 2: A logical workflow to diagnose and resolve common issues leading to variability in ADP/ATP ratio assays.

Experimental_Workflow Figure 3: Experimental Workflow for ADP/ATP Ratio Measurement Start Start: Prepare Cell Culture Plate_Cells Plate Cells in 96-Well Plate Start->Plate_Cells Add_ATP_Reagent Add ATP Detection Reagent (Lysis and Luciferase) Plate_Cells->Add_ATP_Reagent Incubate_1 Incubate 10 min at Room Temp Add_ATP_Reagent->Incubate_1 Read_ATP Read Luminescence (RLU A for ATP) Incubate_1->Read_ATP Add_ADP_Enzyme Add ADP Conversion Enzyme Read_ATP->Add_ADP_Enzyme Incubate_2 Incubate 10 min at Room Temp Add_ADP_Enzyme->Incubate_2 Read_Total Read Luminescence (RLU B for Total) Incubate_2->Read_Total Calculate Calculate Ratio: (RLU B - RLU A) / RLU A Read_Total->Calculate

Caption: Figure 3: A step-by-step overview of the experimental workflow for a typical luciferase-based ADP/ATP ratio assay.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Fluorescent ATP Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for fluorescent ATP assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find detailed guides and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it important in fluorescent ATP assays?

The signal-to-noise (S/N) ratio is a critical parameter that measures the strength of your experimental signal (fluorescence from the ATP-probe interaction) relative to the background noise (unwanted fluorescence). A high S/N ratio is essential for sensitive and reliable detection of ATP, especially at low concentrations. It ensures that the measured signal is truly representative of the ATP levels in your sample and not an artifact of background interference.

Q2: What are the primary sources of high background noise in fluorescent ATP assays?

High background noise can originate from several sources:

  • Autofluorescence: Biological samples, including cells and tissues, contain endogenous molecules like NADH and flavins that fluoresce naturally, particularly in the blue-green spectrum.[1][2][3]

  • Contaminated Reagents: Buffers, solvents, or enzyme preparations may be contaminated with fluorescent impurities or bacteria.

  • Non-specific Binding: The fluorescent probe may bind to other molecules in the sample or to the surface of the microplate.[4]

  • Reagent Aggregation: Fluorescent probes can sometimes form aggregates, leading to scattered light and increased background.

  • Sub-optimal Reagent Concentrations: Using a fluorescent probe at a concentration that is too high can lead to increased background signal.[4]

Q3: How can I reduce autofluorescence in my cell-based assays?

To minimize autofluorescence and improve your signal-to-noise ratio, consider the following strategies:

  • Use Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, is fluorescent and can significantly contribute to background noise.

  • Select Red-Shifted Dyes: Autofluorescence is most prominent at shorter wavelengths (blue and green). Using fluorescent probes that excite and emit in the red or far-red regions of the spectrum can help avoid this interference.

  • Optimize Fixation Methods: Aldehyde-based fixatives like formalin can induce autofluorescence. Consider using organic solvents like ice-cold methanol or ethanol for fixation. If aldehydes must be used, keep fixation times to a minimum and consider treatment with sodium borohydride to quench autofluorescence.

  • Remove Dead Cells: Dead cells are more autofluorescent than live cells. Use viability dyes and gating strategies in flow cytometry or density gradient centrifugation to remove dead cells from your sample.

  • Background Subtraction: Always include an unstained control sample to measure the baseline autofluorescence, which can then be subtracted from the measurements of your stained samples.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from your sample, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step
Autofluorescence of sample Image an unstained sample to determine the level of autofluorescence. Use red-shifted fluorescent probes to avoid the spectral region of most cellular autofluorescence.
Contaminated reagents or buffers Prepare fresh reagents using high-purity water and solvents. Filter-sterilize buffers to remove any microbial contamination.
Non-specific binding of the probe Increase the number and duration of wash steps after probe incubation. Include a blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer to reduce non-specific binding sites.
Probe concentration too high Perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio.
Light leakage in the plate reader Ensure that the plate reader's lid is securely closed during measurement. Use black opaque microplates for fluorescence assays to minimize well-to-well crosstalk and light scatter.
Issue 2: Low or No Signal

A weak or absent signal can be due to a variety of factors, from reagent issues to improper experimental setup.

Potential Cause Troubleshooting Step
ATP degradation ATP is labile; prepare samples fresh and keep them on ice. For long-term storage, snap-freeze samples in liquid nitrogen.
Inactive enzyme or probe Ensure proper storage and handling of enzymes and fluorescent probes as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Prepare fresh reagents for each experiment.
Incorrect filter sets or instrument settings Verify that the excitation and emission wavelengths on the plate reader are correctly set for your specific fluorescent probe. Optimize the gain setting to amplify the signal without increasing the noise.
Insufficient cell lysis If measuring intracellular ATP, ensure that the lysis buffer and protocol are effective for your cell type to release the ATP.
Sub-optimal pH of assay buffer The addition of ATP, which is acidic, can lower the pH of the assay buffer, potentially affecting enzyme activity. Verify the pH of your final reaction mixture and adjust if necessary.
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential Cause Troubleshooting Step
Inaccurate pipetting Use calibrated pipettes and ensure proper pipetting technique for dispensing small volumes. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding into the microplate wells to have a consistent number of cells in each well.
Edge effects Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer or media without cells.
Temperature gradients Ensure that the microplate is at a uniform temperature before reading. Allow the plate to equilibrate to room temperature if it was previously incubated at a different temperature.
Particulates in the sample Centrifuge samples to pellet any debris that could interfere with the optical path of the plate reader.

Experimental Protocols

Protocol 1: Generating an ATP Standard Curve

A standard curve is essential for quantifying the amount of ATP in your samples.

Materials:

  • ATP Standard (e.g., 10 mM stock solution)

  • ATP-free water or the same buffer as your samples

  • Microplate (black opaque for fluorescence)

Procedure:

  • Prepare a working stock of ATP: Dilute the ATP standard stock solution to a suitable starting concentration (e.g., 1 mM) with ATP-free water or assay buffer.

  • Perform serial dilutions: Create a series of dilutions from the working stock to generate a range of ATP concentrations. The example below is for a fluorometric assay.

StandardVolume of 0.1 mM ATPVolume of DiluentFinal ATP Concentration (µM)ATP per well (pmol in 50 µL)
110 µL90 µL10500
210 µL of Standard 190 µL150
310 µL of Standard 290 µL0.15
410 µL of Standard 390 µL0.010.5
5 (Blank)0 µL100 µL00
  • Aliquot standards to the microplate: Add a defined volume (e.g., 50 µL) of each standard dilution to triplicate wells of the microplate.

  • Add reaction mix: Add the fluorescent ATP assay reaction mix to each well according to the manufacturer's protocol.

  • Incubate: Incubate the plate for the recommended time, protected from light.

  • Measure fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Plot the standard curve: Subtract the average fluorescence of the blank from all other readings. Plot the corrected fluorescence values against the known ATP concentrations. Use a linear regression to determine the equation of the line, which can then be used to calculate the ATP concentration in your unknown samples.

Protocol 2: Determining the Optimal Fluorescent Probe Concentration

Optimizing the probe concentration is crucial for maximizing the signal-to-noise ratio.

Materials:

  • Fluorescent probe stock solution

  • Assay buffer

  • ATP standard at a concentration expected to give a mid-range signal

  • Blank buffer (no ATP)

  • Microplate

Procedure:

  • Prepare a dilution series of the fluorescent probe: In your assay buffer, create a series of dilutions of the fluorescent probe. The concentration range should span below and above the manufacturer's recommended concentration.

  • Set up the assay plate:

    • In one set of wells, add the probe dilutions to the assay buffer containing the mid-range ATP concentration.

    • In a parallel set of wells, add the probe dilutions to the blank buffer (no ATP).

  • Incubate and measure: Incubate the plate and measure the fluorescence as you would for a standard assay.

  • Calculate the signal-to-noise ratio: For each probe concentration, subtract the average fluorescence of the blank wells (noise) from the average fluorescence of the ATP-containing wells (signal). Then, divide the net signal by the noise to get the signal-to-noise ratio.

  • Determine the optimal concentration: Plot the signal-to-noise ratio as a function of the probe concentration. The optimal concentration is the one that gives the highest signal-to-noise ratio.

Visualizations

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Sample Prepare Samples (e.g., Cell Lysates) Dispense Dispense Samples & Standards to Plate Sample->Dispense Standards Prepare ATP Standard Curve Standards->Dispense Reagents Prepare Assay Reagent Mix AddReagent Add Assay Reagent to all wells Reagents->AddReagent Dispense->AddReagent Incubate Incubate at RT (Protected from Light) AddReagent->Incubate Measure Measure Fluorescence (Plate Reader) Incubate->Measure Analyze Calculate S/N Ratio & Determine ATP Concentration Measure->Analyze Luciferase_Reaction cluster_reactants Reactants cluster_products Products ATP ATP Luciferase Firefly Luciferase (Enzyme) ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O₂ O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin AMP AMP Luciferase->AMP PPi PPi Luciferase->PPi CO2 CO₂ Luciferase->CO2 Light Light (Signal) Luciferase->Light Troubleshooting_Logic Start Poor Signal-to-Noise Ratio HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No Autofluorescence Check for Autofluorescence HighBg->Autofluorescence Yes ATP_Deg Check for ATP Degradation LowSignal->ATP_Deg Yes End Improved S/N Ratio LowSignal->End No Contamination Check for Reagent Contamination Autofluorescence->Contamination ProbeConc Optimize Probe Concentration Contamination->ProbeConc ProbeConc->End Reagent_Activity Verify Reagent Activity ATP_Deg->Reagent_Activity Instrument Check Instrument Settings Reagent_Activity->Instrument Instrument->End

References

Addressing matrix effects in mass spectrometry analysis of adenine phosphates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of adenine phosphates (ATP, ADP, and AMP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of adenine phosphates?

A1: Matrix effects are the alteration of ionization efficiency for the target analytes (adenine phosphates) by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[1][3][4] The primary cause of matrix effects in biological samples is the presence of endogenous components like salts, phospholipids, and proteins that interfere with the ionization process at the mass spectrometer's ion source.

Q2: How can I identify if my analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence of matrix effects:

  • Post-Extraction Spike: This method compares the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix sample that has gone through the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: In this qualitative method, a constant flow of the analyte standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte indicates at which retention times matrix components are eluting and causing ion suppression or enhancement.

  • Calibration Curve Comparison: Comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched solvent can reveal the impact of the matrix. A difference in the slopes is indicative of matrix effects.

Q3: What are the most common sources of matrix effects in biological samples for adenine phosphate analysis?

A3: In biological matrices such as plasma, serum, tissue homogenates, and cell lysates, the most common sources of interference include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can suppress the ionization of adenine phosphates.

  • Proteins: Though often removed during sample preparation, residual proteins can still interfere with the analysis.

  • Other Endogenous Molecules: Various small molecules present in the biological sample can co-elute with the analytes and cause interference.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of adenine phosphates.

This issue is often a direct consequence of uncorrected matrix effects. The following troubleshooting steps can help mitigate these effects.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample protein_precip Protein Precipitation (e.g., Acetonitrile, Methanol) start->protein_precip Initial Cleanup spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode, Reversed-Phase) protein_precip->spe Further Cleanup lle Liquid-Liquid Extraction (LLE) (e.g., with immiscible organic solvents) protein_precip->lle dspe Dispersive SPE (dSPE) protein_precip->dspe is_spike Spike with Stable Isotope-Labeled Internal Standard spe->is_spike lle->is_spike dspe->is_spike lc_separation Chromatographic Separation (e.g., HILIC, Ion-Pairing RP-HPLC) is_spike->lc_separation ms_detection Mass Spectrometric Detection (ESI, MRM mode) lc_separation->ms_detection quantification Quantification (Correct for matrix effects using IS) ms_detection->quantification end Accurate Results quantification->end

Caption: General experimental workflow for addressing matrix effects.

Effective sample preparation is the most critical step to remove interfering matrix components before LC-MS/MS analysis.

Experimental Protocols:

  • Protein Precipitation (PPT): This is a simple and common first step.

    • Protocol: Add a 3:1 ratio of cold acetonitrile or methanol to the plasma or serum sample. Vortex vigorously to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins. The supernatant can be further processed or directly analyzed. While simple, PPT is often the least effective method for removing all matrix components.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by using a solid sorbent to selectively bind the analytes or the interferences.

    • Protocol (Mixed-Mode SPE): Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is highly effective at removing a broad range of interferences.

      • Conditioning: Condition the SPE cartridge with methanol followed by water.

      • Loading: Load the pre-treated sample (e.g., supernatant from PPT).

      • Washing: Wash the cartridge with a weak organic solvent to remove loosely bound interferences.

      • Elution: Elute the adenine phosphates with a suitable solvent mixture (e.g., containing a volatile buffer or modifier).

  • Dispersive Solid-Phase Extraction (dSPE): A variation of SPE where the sorbent is added directly to the sample extract.

    • Protocol: After an initial extraction (e.g., with aqueous methanol), a sorbent is added to the extract. The mixture is vortexed and then centrifuged. The cleaned supernatant is then collected for analysis. This method has been shown to efficiently reduce matrix effects for this compound analysis.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids.

    • Protocol: Adjust the pH of the aqueous sample to ensure the adenine phosphates are in a neutral form. Add an immiscible organic solvent (e.g., ethyl acetate). Vortex to facilitate the transfer of analytes to the organic phase. Separate the layers and evaporate the organic solvent before reconstituting in the mobile phase.

Quantitative Comparison of Sample Preparation Methods:

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
SLE-SPEAMP, ADP, ATPRoyal Jelly81.3 - 118.4Within ±20.1
SLE-dSPEAMP, ADP, ATPRoyal Jelly81.3 - 118.4Within ±26.4

The use of a SIL-IS is considered the gold standard for correcting matrix effects. A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, or ¹⁸O).

  • Principle: The SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the same matrix effects during ionization. By adding a known amount of the SIL-IS to each sample before analysis, any variation in the analyte's signal due to matrix effects will be mirrored by a similar variation in the SIL-IS signal. The ratio of the analyte signal to the SIL-IS signal is then used for quantification, which effectively cancels out the variability caused by the matrix.

  • Protocol:

    • Synthesize or purchase a stable isotope-labeled version of the this compound of interest (e.g., ¹³C₁₀-ATP, ¹⁵N₅-AMP).

    • Prepare a stock solution of the SIL-IS at a known concentration.

    • Spike a fixed amount of the SIL-IS into all calibration standards, quality controls, and unknown samples at the beginning of the sample preparation process.

    • Perform the analysis and calculate the peak area ratio of the analyte to the SIL-IS.

    • Construct the calibration curve and quantify unknown samples using these peak area ratios.

Examples of Internal Standards Used for this compound Analysis:

Analyte(s)Internal Standard UsedReference
ATP, ADP, AMP¹³C₁₀ ATP
Adenosineribose-¹³C₅-adenine
AMP, ADP, ATP¹⁵N₅ AMP
Issue 2: Poor chromatographic peak shape and retention for highly polar adenine phosphates.

Adenine phosphates are highly polar and can be challenging to retain on traditional reversed-phase columns, leading to elution in the solvent front where matrix effects are often most severe.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like adenine phosphates. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pairing Reversed-Phase HPLC: This technique adds an ion-pairing reagent (e.g., tributylamine or dimethylhexylamine) to the mobile phase. The reagent forms a neutral complex with the charged adenine phosphates, increasing their retention on a nonpolar C18 column.

  • Porous Graphitic Carbon (PGC) Columns: PGC columns can retain highly polar compounds and offer a different selectivity compared to silica-based columns.

This compound Signaling Pathway

Adenine phosphates are central to cellular energy metabolism and signaling. Understanding these pathways can provide context for the experimental analysis.

signaling_pathway cluster_energy Cellular Energy Cycle cluster_signaling Purinergic Signaling ATP ATP ADP ADP ATP->ADP Energy Release (e.g., Muscle Contraction, Active Transport) Extracellular_ATP Extracellular ATP ATP->Extracellular_ATP Cellular Release ADP->ATP Energy Storage (e.g., Oxidative Phosphorylation, Glycolysis) AMP AMP ADP->AMP Adenylate Kinase AMP->ADP Phosphorylation P2X_Receptors P2X Receptors (Ion Channels) Extracellular_ATP->P2X_Receptors Binds to P2Y_Receptors P2Y Receptors (GPCRs) Extracellular_ATP->P2Y_Receptors Binds to Cellular_Response Cellular Response (e.g., Inflammation, Neurotransmission) P2X_Receptors->Cellular_Response P2Y_Receptors->Cellular_Response

Caption: Overview of ATP/ADP/AMP energy cycle and signaling pathways.

References

Technical Support Center: Optimization of Cell Lysis Protocols for Accurate Nucleotide Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis protocols for the accurate measurement of intracellular nucleotides.

Troubleshooting Guides

This section addresses specific issues that may arise during cell lysis and nucleotide extraction, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Question Possible Causes Recommended Solutions
Low Nucleotide Yield Why is my nucleotide (e.g., ATP) yield consistently low?Incomplete Cell Lysis: The chosen lysis method may not be robust enough for your specific cell type.[1]- Optimize Lysis Conditions: Increase the intensity or duration of the lysis method (e.g., longer sonication, more freeze-thaw cycles).- Switch Lysis Method: Consider a more rigorous method. For cells with tough walls like yeast or bacteria, mechanical disruption (bead beating) or strong chemical lysis (e.g., with detergents like SDS) may be necessary.[2]
Enzymatic Degradation: Endogenous ATPases and nucleases released during lysis can rapidly degrade nucleotides.- Rapid Quenching: Immediately stop all enzymatic activity by snap-freezing the cell pellet in liquid nitrogen before lysis.[3] - Use of Inhibitors: Incorporate ATPase and nuclease inhibitors into your lysis buffer.[4] - Acid Precipitation: Methods like Trichloroacetic Acid (TCA) precipitation effectively denature and inactivate enzymes.[5]
Loss of Sample During Washing: Washing steps to remove extracellular contaminants can lead to cell loss.- Optimize Centrifugation: Ensure centrifugation speed and time are sufficient to pellet all cells without causing damage. - Minimize Wash Steps: If possible, reduce the number of washing steps or use a gentle washing buffer.
High Variability Between Replicates Why are my nucleotide measurements inconsistent across replicates?Inconsistent Quenching: Variations in the timing and temperature of quenching can lead to different levels of metabolic activity between samples.- Standardize Quenching Protocol: Ensure all samples are quenched at the exact same time point and temperature. For adherent cells, rapid aspiration of media followed by immediate addition of a cold quenching solution is critical.
Incomplete Enzyme Inactivation: Residual enzymatic activity can lead to variable degradation of nucleotides post-lysis.- Ensure Thorough Mixing with Lysis Buffer: Vortex or pipette mix thoroughly to ensure the lysis buffer and any included inhibitors reach all cells. - Verify Inhibitor Efficacy: Ensure your inhibitors are active and used at the recommended concentration.
Cell Number Variation: Inaccurate cell counting can lead to normalization errors.- Accurate Cell Counting: Use a reliable method for cell counting before lysis. - Normalize to Protein or DNA Content: As an alternative to cell number, normalize nucleotide levels to the total protein or DNA concentration in the lysate.
Interference with Downstream Assays Why are my downstream enzymatic assays (e.g., luciferase-based ATP assay) inhibited?Interference from Lysis Reagents: Components of the lysis buffer, such as strong detergents (e.g., SDS) or high salt concentrations, can inhibit enzymes used in detection kits.- Dilute the Lysate: Diluting the cell lysate can reduce the concentration of interfering substances to a non-inhibitory level. - Buffer Exchange/Desalting: Use spin columns or other methods to remove interfering components. - Choose a Compatible Lysis Method: Select a lysis method known to be compatible with your downstream assay. For example, for luciferase assays, some manufacturers provide specific lysis reagents.
Residual Organic Solvents: Incomplete removal of organic solvents like phenol or chloroform can inhibit enzymatic reactions.- Thorough Removal of Solvents: Ensure all traces of organic solvents are removed after extraction, for instance, by air-drying the nucleic acid pellet.
Poor Quality of Nucleic Acids Why is my extracted RNA/DNA degraded?Nuclease Activity: RNases and DNases released during cell lysis can degrade nucleic acids.- Use Nuclease-Free Reagents and Consumables: Work in an RNase-free environment. - Incorporate Nuclease Inhibitors: Add RNase and DNase inhibitors to your lysis buffer. - Rapid Denaturation: Use lysis methods that rapidly denature nucleases, such as those employing chaotropic agents (e.g., guanidinium thiocyanate) or phenol.
Harsh Lysis Conditions: Excessive sonication or harsh chemical treatments can shear nucleic acids.- Optimize Mechanical Lysis: Reduce the intensity and duration of sonication or bead beating. - Gentler Lysis Methods: Consider enzymatic lysis or the use of milder detergents.

Frequently Asked Questions (FAQs)

1. What is the most critical step for accurate nucleotide measurement?

The most critical step is the rapid and effective quenching of metabolic activity. Nucleotides, particularly ATP, have very high turnover rates. Failure to immediately halt all enzymatic processes at the point of sample collection will lead to inaccurate measurements that do not reflect the true intracellular nucleotide levels. Snap-freezing in liquid nitrogen is a highly effective method for quenching.

2. Which cell lysis method is best for my experiment?

The optimal cell lysis method depends on your cell type and the specific nucleotides you are measuring.

  • For mammalian cells , which lack a cell wall, milder methods such as detergent-based lysis (e.g., using Triton X-100 or NP-40), hypotonic lysis, or freeze-thaw cycles are often sufficient.

  • For bacteria and yeast , which have robust cell walls, more stringent methods are required. These include mechanical disruption (e.g., sonication, bead beating) or enzymatic lysis (e.g., with lysozyme for bacteria).

  • For tissues , homogenization is typically required to break down the complex tissue structure before cell lysis.

3. How can I inactivate enzymes like ATPases and nucleases during cell lysis?

Several methods can be employed to inactivate degradative enzymes:

  • Acid Precipitation: Using strong acids like trichloroacetic acid (TCA) or perchloric acid (PCA) denatures and precipitates proteins, including enzymes.

  • Detergents: Strong ionic detergents like sodium dodecyl sulfate (SDS) can effectively denature and inactivate many enzymes.

  • Chaotropic Agents: Guanidinium salts are potent protein denaturants that are commonly used in nucleic acid extraction protocols to inactivate nucleases.

  • Enzyme Inhibitors: A cocktail of specific inhibitors for proteases, nucleases, and ATPases can be added to the lysis buffer.

  • Heat: Heating the sample can denature and inactivate enzymes, but this may also degrade heat-labile nucleotides.

4. Can I use the same lysate for both nucleotide and protein/nucleic acid analysis?

This depends on the lysis method. Harsh methods like acid precipitation will denature proteins, making them unsuitable for functional protein assays. Organic extraction with phenol-chloroform is designed for nucleic acid purification and will separate them from proteins. If you require analysis of multiple components, consider splitting the sample or using a lysis buffer that is compatible with all intended downstream applications, often a detergent-based buffer with appropriate enzyme inhibitors.

5. How do I choose a quenching solvent?

An ideal quenching solvent should rapidly arrest metabolism without causing cell leakage. Cold methanol or acetonitrile solutions are commonly used. It's important that the quenching solution is ice-cold to ensure rapid temperature drop.

Data Presentation: Comparison of Lysis Methods

The following tables summarize the relative efficiencies and characteristics of common cell lysis methods for nucleotide extraction. The actual yield will vary depending on the cell type and specific protocol.

Table 1: Qualitative Comparison of Common Cell Lysis Methods

Lysis Method Principle Typical Cell Types Advantages Disadvantages
Trichloroacetic Acid (TCA) Precipitation Acid denaturation of proteinsMammalian, Bacteria, YeastRapid and effective enzyme inactivation.Denatures proteins; TCA can inhibit downstream assays and may need to be removed.
Organic Solvent Extraction (e.g., Phenol-Chloroform) Solubilization of lipids and denaturation of proteinsAllHigh purity of nucleic acids; effective nuclease inactivation.Use of hazardous chemicals; can be time-consuming.
Detergent-Based Lysis (e.g., SDS, Triton X-100) Disruption of cell membranesMammalian, BacteriaSimple and rapid; can be tailored for mild or stringent lysis.Detergents may interfere with downstream enzymatic assays.
Mechanical Disruption (Sonication, Bead Beating) Physical shearing of cell walls/membranesBacteria, Yeast, TissuesHighly effective for tough-to-lyse cells.Can generate heat, potentially degrading sensitive molecules; may shear nucleic acids.
Freeze-Thaw Cycles Disruption of membranes by ice crystal formationMammalianRelatively gentle; does not introduce interfering chemicals.May not be effective for cells with strong walls; can be slow.
Enzymatic Lysis (e.g., Lysozyme) Enzymatic digestion of cell wall componentsBacteriaHighly specific and gentle.Can be expensive; enzymes may need to be inactivated or removed.

Table 2: Illustrative Quantitative Comparison of ATP Yield

Note: These are representative values to illustrate potential differences. Actual yields are highly dependent on the specific cell line and experimental conditions.

Lysis Method Relative ATP Yield (%) Reference
Trichloroacetic Acid (5%)100Hypothetical Baseline
Sonication85-95
Bead Beating90-105
Detergent (Triton X-100)70-90
Freeze-Thaw (3 cycles)60-80

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Lysis for ATP Measurement

This protocol is suitable for the rapid inactivation of enzymes and extraction of small molecules like ATP from cultured cells.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Quenching:

    • Immediately place the culture dish or cell pellet on dry ice or snap-freeze in liquid nitrogen to quench metabolic activity.

  • Lysis and Deproteinization:

    • Add an appropriate volume of ice-cold 5-10% (w/v) TCA directly to the frozen cells.

    • For adherent cells, scrape the cells in the TCA solution. For pellets, resuspend by vortexing.

    • Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the nucleotides.

  • TCA Removal (Optional but Recommended):

    • TCA can interfere with downstream assays. To remove it, perform a solvent extraction by adding an equal volume of a water-saturated organic solvent (e.g., diethyl ether). Vortex, then allow the phases to separate. The upper organic phase contains the TCA. Carefully remove and discard the upper phase. Repeat this extraction 3-4 times.

    • Alternatively, neutralize the sample with a base such as potassium hydroxide (KOH).

  • Quantification:

    • The nucleotide-containing aqueous phase is now ready for analysis (e.g., by HPLC or a luciferase-based ATP assay).

Protocol 2: Organic Solvent Extraction for Nucleotides

This protocol is effective for obtaining high-purity nucleic acids and can be adapted for the analysis of other small polar molecules.

  • Cell Harvesting and Quenching:

    • Follow steps 1 and 2 from the TCA protocol.

  • Lysis and Extraction:

    • Add an ice-cold extraction solvent mixture, such as methanol:chloroform:water (2:1:0.8 v/v/v), to the frozen cell pellet.

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes with intermittent vortexing.

  • Phase Separation:

    • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to separate the phases.

    • You will observe three layers: an upper aqueous/polar phase (containing nucleotides), a protein interface, and a lower organic/lipid phase.

  • Collection of Aqueous Phase:

    • Carefully collect the upper aqueous phase without disturbing the protein interface.

  • Drying and Reconstitution:

    • Dry the collected aqueous phase, for example, using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable buffer for your downstream analysis.

Visualizations

Experimental_Workflow_TCA_Lysis start Cell Sample (Adherent or Suspension) harvest Harvest Cells (Aspirate/Centrifuge) start->harvest quench Quench Metabolism (Liquid Nitrogen) harvest->quench lysis Add Ice-Cold TCA (5-10%) quench->lysis incubate Incubate on Ice (10-15 min) lysis->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge pellet Protein/Debris Pellet (Discard) centrifuge->pellet supernatant Collect Supernatant (Contains Nucleotides) centrifuge->supernatant neutralize Neutralize/Remove TCA (Optional) supernatant->neutralize analysis Downstream Analysis (HPLC, Luciferase Assay) neutralize->analysis

Caption: Workflow for TCA-based cell lysis and nucleotide extraction.

Lysis_Method_Selection start Start: Select Cell Type mammalian Mammalian Cells start->mammalian bacteria_yeast Bacteria / Yeast start->bacteria_yeast tissue Tissue start->tissue sub_mammalian Lysis Method Options sub_bac_yeast Lysis Method Options sub_tissue Lysis Method Options detergent Detergent Lysis sub_mammalian->detergent freeze_thaw Freeze-Thaw sub_mammalian->freeze_thaw mechanical Mechanical Disruption (Sonication, Bead Beating) sub_bac_yeast->mechanical enzymatic Enzymatic Lysis sub_bac_yeast->enzymatic homogenization Homogenization + Lysis Buffer sub_tissue->homogenization

Caption: Decision tree for selecting a cell lysis method based on cell type.

References

Technical Support Center: Riboswitch Folding and Ligand Binding Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riboswitches. The information is designed to address specific issues encountered during in-vitro transcription, RNA folding, and ligand binding experiments.

Frequently Asked Questions (FAQs)

Q1: My in-vitro transcription yield of the riboswitch RNA is very low. What are the common causes and solutions?

A1: Low RNA yield during in-vitro transcription is a frequent issue. Common causes include poor quality of the DNA template, inactive T7 RNA polymerase, RNase contamination, or suboptimal reaction conditions.[1][2][3] To troubleshoot, ensure your DNA template is pure and correctly linearized.[2][3] Always use a positive control to verify enzyme activity. To prevent RNA degradation, maintain an RNase-free environment by using appropriate cleaning solutions, wearing gloves, and working on ice. If the template is GC-rich, premature termination might occur; lowering the reaction temperature to 30°C may help produce full-length transcripts.

Q2: I am not observing any ligand binding in my assay. What could be the problem?

A2: A lack of ligand binding can stem from several factors. The riboswitch may be misfolded, the ligand may be inactive or at an incorrect concentration, or the buffer conditions may not be suitable for binding. It is also possible that the chosen assay is not sensitive enough to detect the interaction. Some riboswitches require specific ion concentrations, particularly Mg2+, for proper folding and ligand recognition. Ensure the ligand is correctly prepared and tested across a range of concentrations. Verifying the folded state of the riboswitch using techniques like SHAPE-MaP can confirm if the binding pocket is accessible.

Q3: The results of my riboswitch folding experiments are inconsistent. What could be causing this variability?

A3: Inconsistent folding can be attributed to variations in buffer composition, temperature, and the presence of divalent cations like Mg2+, which are crucial for stabilizing RNA tertiary structures. Riboswitch folding can also be kinetically controlled, meaning the folding pathway can be influenced by the rate of transcription and the presence of the ligand during transcription. To improve consistency, precisely control all experimental parameters, including ion concentrations and temperature ramps for annealing. For co-transcriptional folding studies, the elongation rate of the RNA polymerase can be a critical variable to standardize.

Q4: How do I choose the right experimental technique to study my riboswitch-ligand interaction?

A4: The choice of technique depends on the specific question you are asking. For determining binding affinity (Kd), methods like Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), or fluorescence-based assays are suitable. To investigate structural changes upon ligand binding, techniques like SHAPE-MaP, Small-Angle X-ray Scattering (SAXS), or single-molecule FRET (smFRET) are powerful. For high-throughput screening of potential ligands, fluorescence polarization (FP) or FRET-based assays are often employed.

Troubleshooting Guides

In-Vitro Transcription of Riboswitch RNA
Problem Potential Cause Recommended Solution
No RNA transcript or very low yield RNase contamination.Maintain a strict RNase-free environment. Use RNase inhibitors.
Impure or incorrect DNA template.Purify the DNA template. Verify linearization by gel electrophoresis.
Inactive RNA polymerase.Use a fresh enzyme stock and include a positive control template.
Suboptimal nucleotide concentration.Ensure rNTP concentration is at least 12 µM.
Incomplete or truncated transcripts GC-rich template sequence causing premature termination.Decrease transcription temperature to 30°C.
Incorrectly linearized template.Confirm restriction sites and verify complete digestion on a gel.
Transcripts are longer than expected Incomplete linearization of the plasmid template.Ensure complete digestion of the plasmid by checking an aliquot on an agarose gel.
Template has a 3' overhang.Use a restriction enzyme that generates a 5' overhang or blunt ends.
Riboswitch Folding
Problem Potential Cause Recommended Solution
RNA misfolding or aggregation Incorrect buffer conditions (ions, pH).Optimize buffer components, especially MgCl2 concentration.
Improper annealing protocol.Use a heat-cool cycle: denature at 95°C for 2 min, then slow cool to room temperature.
Inconsistent folding between experiments Variability in experimental conditions.Strictly control temperature, buffer composition, and RNA concentration.
RNA degradation.Handle RNA in an RNase-free manner and store appropriately.
Riboswitch exists in multiple conformations Intrinsic structural dynamics of the riboswitch.This may be a natural feature. Use techniques like smFRET to study the different conformational states.
Ligand Binding Assays
Problem Potential Cause Recommended Solution
No detectable binding signal Misfolded RNA aptamer.Confirm RNA folding using structural probing methods like SHAPE-MaP.
Inactive or incorrect ligand concentration.Verify ligand integrity and test a wide range of concentrations.
Unsuitable buffer conditions for binding.Screen different buffer conditions (pH, salt, Mg2+ concentration).
Assay is not sensitive enough.Consider alternative, more sensitive techniques (e.g., fluorescence-based assays).
High background or non-specific binding Ligand interacts non-specifically with RNA.Include control experiments with a non-binding RNA or a scrambled sequence.
In ITC, large heats of dilution.Ensure precise buffer matching between the cell and syringe solutions.
Inconsistent binding affinity (Kd) values Experimental variability.Perform replicate experiments and ensure consistent sample preparation.
For ITC, incorrect concentration determination.Accurately determine the concentrations of both RNA and ligand.

Experimental Workflows & Methodologies

General Riboswitch Folding Workflow

This diagram outlines the typical workflow for ensuring proper riboswitch folding before conducting ligand binding experiments.

cluster_prep RNA Preparation cluster_folding Folding Protocol cluster_validation Structure Validation cluster_binding Ligand Binding Assay in_vitro In-Vitro Transcription purification Gel Purification in_vitro->purification denature Denaturation (95°C) purification->denature fold_buffer Add Folding Buffer (Mg2+, KCl, Buffer) denature->fold_buffer anneal Slow Cooling to RT shape_map SHAPE-MaP anneal->shape_map native_gel Native Gel Electrophoresis anneal->native_gel fold_buffer->anneal mst MST shape_map->mst itc ITC native_gel->itc fluorescence Fluorescence Assay native_gel->fluorescence

Caption: Workflow for riboswitch preparation, folding, and validation.

Troubleshooting Logic for No Ligand Binding

This decision tree illustrates a logical approach to troubleshooting experiments where no ligand binding is observed.

start No Ligand Binding Observed check_rna Is RNA correctly folded? start->check_rna check_ligand Is ligand active & at correct concentration? check_rna->check_ligand Yes refold Refold RNA, optimize buffer (Mg2+) check_rna->refold No check_buffer Are buffer conditions optimal? check_ligand->check_buffer Yes new_ligand Prepare fresh ligand, perform titration check_ligand->new_ligand No check_assay Is the assay sensitive enough? check_buffer->check_assay Yes optimize_buffer Screen pH, salt concentrations check_buffer->optimize_buffer No success Binding Observed check_assay->success Yes fail Problem Persists check_assay->fail No validate_fold Validate folding (SHAPE, Native Gel) refold->validate_fold validate_fold->start new_ligand->start optimize_buffer->start change_assay Switch to a more sensitive method

Caption: Decision tree for troubleshooting no ligand binding.

Detailed Methodologies

SHAPE-MaP Protocol for Riboswitch Structure Probing

Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE), coupled with mutational profiling (MaP), is a powerful technique to probe RNA structure at single-nucleotide resolution.

  • RNA Folding :

    • Prepare 1-2 pmol of purified riboswitch RNA in 0.5x TE buffer.

    • Add 3.3x folding buffer (e.g., 333 mM K-HEPES pH 8.0, 333 mM NaCl, and the desired MgCl2 concentration).

    • Denature the RNA by heating at 95°C for 2 minutes and then snap-cool on ice.

    • Allow the RNA to fold by incubating at 37°C for 15-30 minutes.

  • Ligand Incubation (if applicable) :

    • Add the cognate ligand to the folded RNA at a saturating concentration and incubate for an additional 15 minutes at 37°C.

  • SHAPE Modification :

    • Prepare three reactions: (+) reagent, (-) reagent (DMSO control), and a denaturing control.

    • Add the SHAPE reagent (e.g., 1M7) to the (+) reaction and incubate for the recommended time (typically a few minutes).

    • Quench the reaction and purify the modified RNA via ethanol precipitation.

  • Reverse Transcription (MaP) :

    • Perform reverse transcription on the modified RNA using a reverse transcriptase that introduces mutations at the site of 2'-O-adducts. This is often done in the presence of Mn2+.

    • Use gene-specific primers for targeted analysis.

  • Sequencing and Data Analysis :

    • Prepare sequencing libraries from the resulting cDNA and perform massively parallel sequencing.

    • Analyze the sequencing data to calculate mutation rates for each nucleotide.

    • Subtract the background mutation rate from the (-) reagent control and normalize the data to generate a SHAPE reactivity profile, which can be used to model the RNA secondary structure.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation :

    • Prepare the riboswitch RNA and ligand in identical, extensively degassed buffer (e.g., 25–50 mM HEPES, pH 7.4, 50–150 mM KCl, and 1–20 mM MgCl2). Buffer mismatch is a common source of error.

    • The concentration of RNA in the sample cell should be chosen based on the expected dissociation constant (Kd), aiming for a 'c' value (c = n * [RNA] / Kd) between 10 and 1000 for optimal results.

  • ITC Experiment Setup :

    • Load the RNA solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., an initial 0.4 μL injection followed by 17 injections of 2 μL each) of the ligand into the RNA solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis :

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters Ka, ΔH, and n. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

References

Improving the encapsulation efficiency of adenine phosphates in nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and improve the encapsulation efficiency of adenine phosphates (e.g., ATP, ADP) in nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why is the encapsulation efficiency of adenine phosphates in polymeric nanoparticles typically low?

Adenine phosphates like ATP and ADP are highly hydrophilic (water-soluble) and have a low molecular weight.[1] This makes their encapsulation into hydrophobic polymers like Poly(lactic-co-glycolic acid) (PLGA) challenging. During common formulation processes, such as single emulsion or nanoprecipitation, the hydrophilic drug tends to rapidly partition from the organic polymer phase into the external aqueous phase before the nanoparticles can solidify, leading to significant drug loss and low encapsulation efficiency.[2][3]

Q2: What are the most common nanoparticle systems used for encapsulating hydrophilic molecules like adenine phosphates?

Several systems are used, each with its own advantages and challenges:

  • Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and offer sustained release. However, they often suffer from poor drug loading for hydrophilic molecules.[4] The water/oil/water (W/O/W) double emulsion method is typically required to improve encapsulation.[5]

  • Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles - SLNs): Liposomes, which have an aqueous core, are naturally suited for encapsulating hydrophilic molecules. SLNs can also be used, but may require formulation adjustments like using lipophilic surfactants to enhance entrapment.

  • Chitosan Nanoparticles: Chitosan is a cationic polymer that can form complexes with negatively charged molecules like adenine phosphates through electrostatic interactions. This method, often involving ionic gelation, can achieve high encapsulation efficiency.

  • Calcium Phosphate Nanoparticles: These inorganic nanoparticles are biocompatible and can effectively encapsulate nucleic acids and proteins. Co-precipitating adenine phosphates with calcium phosphate can significantly increase loading.

Q3: What is the difference between drug loading and encapsulation efficiency?

It is crucial to distinguish between these two parameters:

  • Encapsulation Efficiency (EE%) : This represents the percentage of the initial amount of drug used in the formulation that is successfully entrapped within the nanoparticles. It is a measure of how effective the process is at capturing the drug.

  • Drug Loading (DL%) : This refers to the weight percentage of the encapsulated drug relative to the total weight of the nanoparticle (drug + polymer/lipid). It quantifies how much drug is present in the final formulation.

A high EE% is desirable as it minimizes drug wastage, while a high DL% is important for delivering a therapeutic dose with a reasonable amount of the carrier material.

Q4: How can I accurately measure the amount of encapsulated adenine phosphate?

Quantification typically involves separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug.

  • Separation : The nanoparticle suspension is centrifuged at high speed. The nanoparticles form a pellet, and the supernatant contains the free drug.

  • Quantification : The amount of free drug in the supernatant is measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).

  • Calculation : The encapsulation efficiency is then calculated indirectly by subtracting the amount of free drug from the total amount of drug initially added.

Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

Direct methods, which involve dissolving the nanoparticles and measuring the entrapped drug, can also be used but may be more complex.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide addresses common issues encountered when encapsulating adenine phosphates using the W/O/W double emulsion method with PLGA, a frequent challenge for researchers.

Problem: Very Low Encapsulation Efficiency (<20%)
Possible Cause
1. Drug Partitioning to External Phase: The hydrophilic this compound rapidly leaks from the internal water phase (W1) to the external water phase (W2) during the second emulsification step.
2. Instability of the Primary Emulsion (W/O): If the initial W/O emulsion is not stable, the small aqueous drug-containing droplets can coalesce or be expelled before the polymer shell solidifies.
3. Rapid Polymer Precipitation: If the organic solvent evaporates too quickly, the polymer may precipitate before proper nanoparticle formation and drug entrapment can occur.
4. Inappropriate Surfactant Concentration: The concentration of the surfactant (e.g., PVA) in the external aqueous phase (W2) is critical for stabilizing the final nanoparticles.
5. pH Mismatch: The charge of adenine phosphates is pH-dependent. If the pH of the aqueous phases does not favor interaction with the nanoparticle matrix, encapsulation can be poor.

Quantitative Data Summary

The following tables summarize quantitative data from literature, showcasing how different parameters can influence the characteristics of nanoparticles loaded with hydrophilic molecules.

Table 1: Effect of Preparation Method on ATP Encapsulation in Liposomes

Preparation MethodLiposome CompositionEncapsulation Efficiency (mol%)Reference
Thin Lipid Film HydrationPhosphatidylcholine, Cholesterol~5%
pH Gradient MethodPhosphatidylcholine, Cholesterol~10%
Reverse Phase EvaporationPhosphatidylcholine, Cholesterol36-38%
Freezing-Thawing Method Phosphatidylcholine, Cholesterol ~40%

Table 2: Influence of Formulation Parameters on Chitosan Nanoparticle Properties for Gene (Nucleic Acid) Delivery

Parameter VariedEffect on NanoparticlesRationaleReference
Chitosan Molecular Weight (MW) Higher MW leads to larger, more stable particles.Longer polymer chains allow for more extensive cross-linking and complexation.
Degree of Deacetylation (DD) Higher DD (>80%) increases binding efficacy and cellular uptake.A higher DD means more protonated amine groups are available to interact with the negatively charged phosphates of the cargo.
N/P Ratio (Chitosan Amine/Cargo Phosphate) A higher N/P ratio improves stability and transfection efficiency.Excess positive charge from chitosan ensures full complexation of the nucleic acid and facilitates interaction with negatively charged cell membranes.
Cross-linker Type Varies; TPP is a common choice.The structure and charge density of the polyanion cross-linker (like TPP) affect the ionic gelation process, influencing particle size and loading capacity.

Visualizations and Workflows

Logical Troubleshooting Workflow for Low Encapsulation Efficiency

This diagram provides a step-by-step decision-making process for researchers facing low encapsulation efficiency (EE) with a W/O/W double emulsion method.

TroubleshootingWorkflow start_node Low EE Detected (<20%) process_node Analyze Primary Emulsion (W/O) start_node->process_node decision_node1 Is W/O emulsion stable? process_node->decision_node1 decision_node2 Is drug leaking to W2? decision_node1->decision_node2 Yes solution_node1 Optimize Sonication: - Shorter duration - Higher power decision_node1->solution_node1 No solution_node2 Increase Polymer Conc. decision_node1->solution_node2 No solution_node3 Increase Osmolarity of W1 (add NaCl, Sucrose) decision_node2->solution_node3 Yes solution_node4 Increase Viscosity of W1/Oil Phase decision_node2->solution_node4 Yes solution_node5 Reduce Volume of W2 decision_node2->solution_node5 Yes end_node Re-evaluate EE decision_node2->end_node No solution_node1->end_node solution_node2->end_node solution_node3->end_node solution_node4->end_node solution_node5->end_node

Caption: Troubleshooting flowchart for low encapsulation efficiency.

Experimental Workflow: W/O/W Double Emulsion Method

This diagram illustrates the key steps in the widely used double emulsion solvent evaporation technique for encapsulating hydrophilic drugs like adenine phosphates.

Caption: Workflow for the W/O/W double emulsion solvent evaporation method.

Key Experimental Protocols

Protocol 1: Preparation of ATP-Loaded PLGA Nanoparticles (W/O/W Double Emulsion)

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLGA 50:50)

  • Dichloromethane (DCM)

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Poly(vinyl alcohol) (PVA), 87–89% hydrolyzed

  • Deionized (DI) water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • High-speed refrigerated centrifuge

Methodology:

  • Prepare Solutions:

    • Organic Phase (O): Dissolve 20 mg of PLGA in 2 mL of DCM.

    • Internal Aqueous Phase (W1): Dissolve ATP in DI water to a concentration of 10 mg/mL.

    • External Aqueous Phase (W2): Prepare a 2% (w/v) PVA solution in DI water.

  • Form Primary Emulsion (W/O):

    • Add 100 µL of the W1 phase to the 2 mL organic phase.

    • Emulsify using a probe sonicator at 40% amplitude for 30 seconds on an ice bath to prevent overheating. The mixture should become a stable, milky white emulsion.

  • Form Secondary Emulsion (W/O/W):

    • Immediately add the primary emulsion dropwise into 4 mL of the W2 phase while vortexing.

    • Sonicate the resulting mixture at 40% amplitude for 60 seconds on an ice bath.

  • Nanoparticle Hardening:

    • Transfer the W/O/W emulsion to a beaker and stir gently on a magnetic stirrer at room temperature for at least 3 hours to allow the DCM to evaporate completely. This will cause the PLGA nanoparticles to harden.

  • Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the unencapsulated "free" ATP, for analysis.

    • Wash the nanoparticle pellet by resuspending it in DI water and centrifuging again. Repeat this washing step twice to remove residual PVA and free ATP.

  • Storage:

    • Resuspend the final nanoparticle pellet in a small amount of DI water containing a cryoprotectant (e.g., 5% sucrose).

    • Flash-freeze the suspension and lyophilize (freeze-dry) overnight to obtain a dry powder for storage.

Protocol 2: Determination of ATP Encapsulation Efficiency by HPLC

Materials:

  • ATP-loaded nanoparticle suspension (before washing) and supernatant (collected in Protocol 1, Step 5).

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • ATP standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Methodology:

  • Prepare ATP Standard Curve:

    • Inject known concentrations of ATP standards into the HPLC system.

    • Record the peak area at the characteristic wavelength for ATP (typically ~259 nm).

    • Plot a calibration curve of peak area versus ATP concentration.

  • Measure Free ATP in Supernatant:

    • Take the supernatant collected during the first centrifugation step (Protocol 1, Step 5).

    • If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any stray nanoparticles.

    • Inject a known volume of the supernatant into the HPLC system.

    • Determine the concentration of ATP in the supernatant by comparing its peak area to the standard curve.

  • Calculate Encapsulation Efficiency (EE%):

    • Calculate Total Mass of Free ATP:

      • Mass_free = Concentration_supernatant x Total_Volume_supernatant

    • Calculate Initial Mass of ATP:

      • This is the total amount of ATP you added in Protocol 1, Step 2.

    • Calculate EE% using the formula:

      • EE% = [(Mass_initial - Mass_free) / Mass_initial] x 100

References

Validation & Comparative

A Researcher's Guide to Commercial ATP Assay Kits: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of cell biology, drug discovery, and toxicology, the accurate measurement of cell viability and cytotoxicity is paramount. Adenosine triphosphate (ATP), the universal energy currency of living cells, serves as a direct indicator of metabolic activity. Consequently, ATP quantification has become a cornerstone for assessing cell health. A multitude of commercial ATP assay kits are available, each employing distinct chemistries and offering varied performance characteristics. This guide provides a comparative analysis of prominent commercial ATP assay kits, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

The majority of commercially available ATP assays rely on the bioluminescent reaction catalyzed by firefly luciferase. In this reaction, luciferase utilizes ATP to oxidize D-luciferin, resulting in the emission of light. The intensity of this luminescence is directly proportional to the ATP concentration, and by extension, the number of viable cells.

Principle of Luciferase-Based ATP Detection

The fundamental principle of the most common ATP assays is the firefly luciferase reaction. This enzymatic process occurs in two main steps, consuming ATP to produce a quantifiable light signal.

ATP_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O₂ O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin Mg²⁺ AMP AMP Luciferase->AMP PPi PPi Luciferase->PPi Light Light (~560 nm) Luciferase->Light

Figure 1. Simplified reaction pathway of a firefly luciferase-based ATP assay.

Comparative Performance of Commercial ATP Assay Kits

Several companies offer ATP assay kits, with the most prominent players being Promega, PerkinElmer, Abcam, and Thermo Fisher Scientific (Invitrogen). While most are based on the luciferase reaction, they differ in reagent formulation, which impacts signal stability, sensitivity, and suitability for high-throughput screening (HTS).

FeaturePromega CellTiter-Glo® 2.0PerkinElmer ATPlite™ 1stepAbcam (ab83355)Thermo Fisher Invitrogen™ (A22066)
Detection Method LuminescenceLuminescenceColorimetric or FluorometricLuminescence
Assay Principle Luciferase-basedLuciferase-basedGlycerol PhosphorylationLuciferase-based
Limit of Detection As few as 15 cells[1]Not explicitly stated< 1 µM (Fluorometric)[2]0.1 picomole[3]
Signal Stability "Glow" type, half-life >5 hours[4][5]"Glow" type, half-life >5 hoursStable for at least 2 hours"Flash" type, signal decreases within minutes
Assay Time ~10 minutes~12 minutes30 minutes< 5 minutes
Format Single reagent additionSingle reagent additionMulti-step with background controlMulti-step
HTS Compatibility Excellent, "add-mix-measure" formatHigh, no signal stabilization neededAdaptable, praised for HTS capabilitiesLess suitable due to "flash" signal

Experimental Protocols: A Generalized Workflow

While specific incubation times and reagent volumes may vary between kits, the general experimental workflow for a luciferase-based ATP assay is conserved. The following diagram and protocol outline the typical steps for assessing ATP levels in cultured cells.

ATP_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Signal Detection A1 Seed cells in a multi-well plate A2 Treat cells with compounds/stimuli A1->A2 A3 Incubate for desired period A2->A3 B1 Equilibrate plate to room temperature A3->B1 B2 Add ATP Reagent (Lysis + Luciferase/Luciferin) B1->B2 B3 Mix on orbital shaker (e.g., 2 minutes) B2->B3 B4 Incubate at RT (e.g., 10 minutes) B3->B4 C1 Read luminescence on a plate reader B4->C1

Figure 2. A typical experimental workflow for a homogeneous ATP assay.
Detailed Methodology

  • Cell Plating and Treatment:

    • Culture cells in a white, opaque multi-well plate suitable for luminescence assays. The cell density should be optimized to fall within the linear range of the chosen assay kit.

    • Apply experimental treatments (e.g., drugs, toxins) to the appropriate wells. Include untreated control wells and background wells (medium only).

    • Incubate the plate for the desired treatment duration under standard cell culture conditions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures consistent enzyme kinetics.

    • Prepare the ATP assay reagent according to the manufacturer's instructions. For kits like Promega's CellTiter-Glo®, this involves reconstituting a lyophilized substrate with a buffer. For others, the reagent is ready to use.

    • Add a volume of the ATP reagent equal to the volume of cell culture medium in each well (typically a 1:1 ratio). This is often referred to as a homogeneous "add-mix-measure" format.

    • Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis and ensure a complete reaction.

    • Incubate the plate at room temperature for about 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate luminometer. For "flash" type assays, like the Invitrogen kit, the reading must be taken within a few minutes of reagent addition, often requiring a luminometer with injectors. For "glow" type assays, the extended signal half-life provides flexibility for batch processing of multiple plates.

  • Data Analysis:

    • Subtract the average luminescence value of the background control wells from all experimental wells.

    • The resulting relative light units (RLU) are directly proportional to the ATP concentration and, therefore, the number of viable cells in the well.

Choosing the Right Kit

The selection of an appropriate ATP assay kit depends heavily on the specific experimental requirements.

  • For High-Throughput Screening (HTS): Kits with a simple, one-step "add-mix-measure" protocol and a stable "glow" luminescence signal are ideal. Promega's CellTiter-Glo® and PerkinElmer's ATPlite™ are excellent choices due to their long signal half-life, which provides flexibility in read times and eliminates the need for reagent injectors.

  • For Maximum Sensitivity: When working with low cell numbers or expecting subtle changes in viability, a highly sensitive luminescent assay is preferable. The Invitrogen™ kit boasts a high sensitivity of 0.1 picomole of ATP, though its "flash" kinetics make it less suitable for HTS.

  • For Multi-Modal Readouts: If a luminometer is not available, or if a complementary readout is desired, Abcam's Colorimetric/Fluorometric kit (ab83355) offers a viable alternative. However, it's important to note that colorimetric and fluorometric assays are generally less sensitive than their luminescent counterparts.

References

A Comparative Guide to Validating Kinase Inhibition Assays: Non-Hydrolyzable ATP Analogs vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of kinase inhibition assays is a cornerstone of robust and reproducible research. This guide provides an objective comparison of methodologies, focusing on the use of non-hydrolyzable ATP analogs and contrasting them with other widely employed techniques. Experimental data is presented to support these comparisons, alongside detailed protocols for key experiments.

The inhibition of protein kinases is a critical area of drug discovery, with numerous inhibitors approved for treating diseases like cancer and inflammatory conditions.[1][2] Validating the efficacy and specificity of these inhibitors requires reliable assay methods. Non-hydrolyzable ATP analogs, which mimic ATP by binding to the kinase active site but resist enzymatic cleavage, are invaluable tools in this process.[3] They effectively "trap" the enzyme in an ATP-bound state, facilitating the study of inhibitor binding and mechanism of action.[4]

Comparison of Kinase Assay Validation Methods

The validation of kinase inhibition can be approached through various biochemical assays, each with distinct advantages and limitations. The primary methods include radiometric assays, fluorescence-based assays, luminescence-based assays, and assays employing non-hydrolyzable ATP analogs.

Assay Method Principle Advantages Disadvantages
Non-Hydrolyzable ATP Analog Assays Utilize ATP analogs (e.g., AMP-PNP, ATP-γ-S) that bind to the kinase but are not readily hydrolyzed.[3] This allows for the study of competitive inhibition without the confounding factor of ATP consumption.- Directly probes the ATP-binding site. - Enables determination of inhibitor binding kinetics (Ki). - Suitable for structural and biophysical studies.- Indirect measure of kinase activity. - May not be suitable for all kinases. - Analogs can have different binding affinities than ATP.
Radiometric Assays Measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.- Considered the "gold standard" for direct measurement of kinase activity. - High sensitivity and reliability. - Not prone to interference from fluorescent compounds.- Requires handling of radioactive materials. - Generates radioactive waste. - Lower throughput compared to other methods.
Fluorescence-Based Assays Employ fluorescent probes that change in intensity or polarization upon phosphorylation or ATP depletion (e.g., Z'-LYTE™, TR-FRET).- High-throughput and non-radioactive. - Readily adaptable to standard plate readers. - Real-time monitoring is possible.- Prone to interference from fluorescent compounds. - Can be an indirect measurement of kinase activity.
Luminescence-Based Assays Measure the depletion of ATP or the generation of ADP using a luciferase-luciferin reaction (e.g., Kinase-Glo®, ADP-Glo®).- High-throughput and sensitive. - Applicable to a wide range of kinases.- Indirect measurement of phosphorylation. - Susceptible to interference from compounds that inhibit luciferase.

Quantitative Comparison of Non-Hydrolyzable ATP Analogs

Different non-hydrolyzable ATP analogs exhibit distinct properties that make them suitable for specific applications. The choice of analog can significantly impact the experimental outcome.

Analog Chemical Modification Primary Application Key Quantitative Parameter Reference Enzyme (Example)
AMP-PNP Nitrogen replaces the bridging oxygen between the β and γ phosphates.True competitive inhibitor for structural and binding studies.Kᵢ (Inhibitory Constant)Sea Urchin Sperm Dynein
ATP-γ-S A sulfur atom replaces a non-bridging oxygen on the γ-phosphate.Slow substrate for identifying kinase substrates and non-radioactive activity assays.Kₘ (Michaelis Constant), kcat (Catalytic Rate)eIF4A (RNA Helicase)
AMP-PCP Carbon replaces the bridging oxygen between the β and γ phosphates.Competitive inhibitor, similar to AMP-PNP.Kᵢ,app (Apparent Inhibitory Constant)Human NPP1

Note: Kᵢ, Kₘ, and kcat values are highly enzyme-specific.

Experimental Protocols

Determining Inhibitor Potency (Kᵢ) using AMP-PNP in a Fluorescence-Based Competition Assay

This protocol describes a general method to determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a fluorescent ATP analog.

Materials:

  • Kinase of interest

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Non-hydrolyzable ATP analog (AMP-PNP)

  • Test inhibitor compound

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the kinase in assay buffer.

    • Prepare a stock solution of TNP-ATP. The final concentration used should be at or near its dissociation constant (Kd) for the kinase.

    • Prepare a serial dilution of AMP-PNP in assay buffer.

    • Prepare a serial dilution of the test inhibitor compound.

  • Assay Setup:

    • In a microplate, add the kinase to each well.

    • Add a fixed concentration of TNP-ATP to each well.

    • Add the varying concentrations of the test inhibitor or AMP-PNP (as a control) to the wells.

    • Include control wells with no inhibitor (100% activity) and no kinase (background).

  • Measurement:

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity. As the inhibitor or AMP-PNP displaces TNP-ATP, the fluorescence will decrease.

  • Data Analysis:

    • Plot the decrease in fluorescence as a function of the inhibitor concentration.

    • Fit the data to a suitable binding isotherm to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Non-Radioactive Kinase Activity Assay using ATP-γ-S

This protocol outlines a method to measure kinase activity by detecting the thiophosphorylation of a substrate.

Materials:

  • Kinase of interest

  • Substrate peptide or protein

  • ATP-γ-S

  • Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • Biotinylation reagent reactive with the thiophosphate group (e.g., iodoacetyl-biotin)

  • Streptavidin-conjugated detection molecule (e.g., HRP, fluorophore)

  • Microplate

Procedure:

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and kinase buffer.

    • Initiate the reaction by adding ATP-γ-S.

    • Incubate to allow for thiophosphorylation of the substrate.

  • Biotinylation:

    • Stop the kinase reaction and add the iodoacetyl-biotin reagent to specifically label the thiophosphorylated substrate.

  • Detection:

    • Add the streptavidin-conjugated detection molecule.

    • Measure the resulting signal (e.g., absorbance, fluorescence) which is proportional to the amount of thiophosphorylated substrate.

  • Data Analysis:

    • To test for inhibition, perform the assay in the presence of varying concentrations of an inhibitor.

    • Calculate the percentage of kinase activity relative to a no-inhibitor control to determine the IC₅₀.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Kinase Inhibition Assay Workflow reagents Prepare Reagents (Kinase, Substrate, ATP/Analog, Inhibitor) incubation Incubate Reaction Mixture reagents->incubation Initiate Reaction detection Signal Detection (Radioactivity, Fluorescence, Luminescence) incubation->detection Stop Reaction analysis Data Analysis (IC50 / Ki Determination) detection->analysis

Caption: A generalized workflow for a kinase inhibition assay.

G ATP ATP Kinase_ATP Kinase:ATP Complex ATP->Kinase_ATP Binds Product Phosphorylated Substrate + ADP Kinase_ATP->Product Phosphorylation Substrate Substrate Substrate->Product Inhibitor ATP-Competitive Inhibitor Kinase_Inhibitor Kinase:Inhibitor Complex (Inactive) Inhibitor->Kinase_Inhibitor Binds AMPPNP AMP-PNP (Non-hydrolyzable) Kinase_AMPPNP Kinase:AMP-PNP Complex (Trapped) AMPPNP->Kinase_AMPPNP Binds

Caption: Competitive inhibition of a kinase by an inhibitor and a non-hydrolyzable ATP analog.

G cluster_1 ATP-γ-S Assay Principle start Kinase + Substrate + ATP-γ-S thiophosphorylation Thiophosphorylation start->thiophosphorylation biotinylation Biotinylation of Thiophosphate thiophosphorylation->biotinylation detection Detection with Streptavidin Conjugate biotinylation->detection end Signal Proportional to Kinase Activity detection->end

References

A Researcher's Guide to Cross-Validation of Metabolic Flux Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of in silico metabolic models is a critical step in ensuring the accuracy and predictive power of their findings. This guide provides a comprehensive comparison of leading methodologies for the cross-validation of metabolic flux models with experimental data, offering insights into their quantitative performance, experimental workflows, and the software tools that enable these analyses.

Metabolic flux analysis is a powerful technique for dissecting the complex network of biochemical reactions within a cell. By quantifying the rates of these reactions, researchers can gain a deeper understanding of cellular physiology, identify metabolic bottlenecks, and rationally engineer organisms for applications ranging from biofuel production to targeted drug development. However, the reliability of any metabolic model hinges on its validation against real-world experimental data.

This guide focuses on the gold-standard technique of 13C Metabolic Flux Analysis (13C-MFA) and compares it with the widely used constraint-based modeling approach, Flux Balance Analysis (FBA). We delve into the experimental protocols that underpin these methods and provide a comparative overview of the software tools available to researchers.

Comparing Flux Analysis Methodologies: 13C-MFA vs. FBA

The choice of method for metabolic flux analysis significantly influences the resolution and accuracy of the resulting flux map. 13C-MFA and FBA are two of the most prominent techniques, each with distinct principles, data requirements, and outcomes.

Feature13C-Metabolic Flux Analysis (13C-MFA)Flux Balance Analysis (FBA)
Principle Utilizes stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways.[1]A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[1]
Data Input Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular uptake and secretion rates.[1]Stoichiometric model of the metabolic network, definition of an objective function, and constraints on exchange fluxes.[1]
Resolution High; provides a precise and unique flux value for a large number of reactions in the central carbon metabolism.Variable; often provides a range of possible flux values for many reactions, particularly in the core metabolism.
Predictive Power Provides a snapshot of the actual metabolic state under specific experimental conditions.Predicts an optimal metabolic state based on a defined objective; its accuracy depends on the validity of the chosen objective.
Experimental Effort High; requires specialized equipment for isotope tracing and mass spectrometry.[1]Low; primarily a computational method, though experimental data is needed for constraints.
Cost High, due to the cost of ¹³C-labeled substrates and analytical instrumentation.Low; primarily computational costs.

The Gold Standard: 13C-Metabolic Flux Analysis (13C-MFA) Experimental Protocol

Detailed and meticulous experimental design is paramount for obtaining high-quality data for 13C-MFA. The following protocol outlines the key steps for a typical steady-state 13C labeling experiment.

1. Cell Culture and Isotope Labeling:

  • Culture the cells of interest (e.g., E. coli, S. cerevisiae, or mammalian cells) in a chemically defined medium to ensure precise control over nutrient sources.

  • In the exponential growth phase, switch the cells to a medium containing a ¹³C-labeled substrate. The choice of tracer (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) is critical and depends on the pathways of interest.

  • Allow the culture to reach a metabolic and isotopic steady state. This is a crucial assumption for this type of analysis.

2. Metabolite Quenching and Extraction:

  • Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is often achieved by rapidly cooling the cells, for instance, with cold methanol.

  • Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

3. Sample Derivatization and Analysis:

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.

  • Analyze the isotopic labeling patterns of key metabolites, such as proteinogenic amino acids, using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shifts in the fragment ions reveal the extent and position of ¹³C incorporation.

4. Data Analysis and Flux Calculation:

  • Utilize specialized software to perform the computational analysis.

  • The software employs an iterative process to fit the experimentally measured mass isotopomer distributions to a metabolic model, thereby estimating the intracellular fluxes that best explain the observed labeling patterns.

5. Statistical Validation:

  • The goodness-of-fit between the experimental data and the model predictions is assessed using statistical tests, most commonly the chi-square (χ²) test. This test determines if the deviations between the measured and simulated labeling patterns are statistically significant.

G 13C-MFA Experimental and Computational Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture & Isotope Labeling B Metabolite Quenching & Extraction A->B C Sample Derivatization & MS Analysis B->C D Mass Isotopomer Distribution Data C->D F Flux Estimation (Software) D->F E Metabolic Network Model E->F G Goodness-of-Fit Test (χ²) F->G G->E Model Refinement H Flux Map & Confidence Intervals G->H

A flowchart of the 13C-MFA experimental and computational workflow.

Software Tools for Metabolic Flux Analysis

A variety of software packages are available to researchers for performing the complex calculations required for 13C-MFA. The choice of software often depends on the specific needs of the study, the user's programming expertise, and the available computational resources.

SoftwarePlatformKey FeaturesAccessibility
INCA MATLABUser-friendly GUI, supports both steady-state and isotopically non-stationary MFA (INST-MFA). Can integrate both MS and NMR datasets.Commercial/Academic License
13CFLUX2 C++/Command-lineHigh-performance, suitable for large-scale models, and uses the FluxML format for model exchange.Open Source
Metran MATLABBased on the Elementary Metabolite Unit (EMU) framework, with a strong focus on statistical analysis and experimental design.Academic License
OpenFlux MATLABOpen-source, flexible, and user-friendly, with a parser for easy model creation.Open Source
FreeFlux PythonOpen-source package for both steady-state and isotopically non-stationary MFA, designed for computational efficiency.Open Source

Model Validation: Ensuring the Reliability of Your Flux Map

The validation of a metabolic model is a critical step to ensure that the estimated fluxes are a true representation of the biological system. Several strategies are employed for this purpose.

  • Goodness-of-Fit Analysis: As mentioned, the chi-square (χ²) test is a widely used statistical method to assess the agreement between the measured and simulated isotopic labeling data. A statistically acceptable fit indicates that the model is consistent with the experimental data.

  • Parallel Labeling Experiments: This powerful technique involves conducting multiple experiments with different ¹³C-labeled tracers. A robust metabolic model should be able to simultaneously fit the data from all parallel experiments, providing a more rigorous validation of the model structure and the estimated fluxes.

  • Comparison with Independent Measurements: The flux values for certain reactions, such as substrate uptake or product secretion rates, can be measured independently through analytical techniques. Comparing the model-estimated fluxes for these reactions with the experimentally measured rates provides an external validation of the model's accuracy.

G Logical Flow of Metabolic Model Validation A Experimental Data (Isotopomer Distributions, Extracellular Rates) C Flux Estimation A->C B Metabolic Network Model B->C D Goodness-of-Fit Test (χ²) C->D E Statistically Acceptable Fit? D->E F Validated Flux Map E->F Yes G Model Refinement (e.g., add/remove reactions) E->G No G->B H Parallel Labeling Data H->C

References

A Head-to-Head Comparison of Fluorescent and Bioluminescent ATP Probes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenosine triphosphate (ATP) is critical for assessing cell viability, cytotoxicity, and metabolic activity. The two most prominent methods for ATP detection rely on fluorescence and bioluminescence. This guide provides an objective comparison of these two technologies, supported by experimental data, to aid in the selection of the most appropriate ATP probe for your research needs.

Principle of Detection: A Fundamental Difference

The core distinction between fluorescent and bioluminescent ATP probes lies in their mechanism of signal generation. Fluorescent probes require an external light source to excite a fluorophore, which then emits light at a longer wavelength. In contrast, bioluminescent probes generate light through an enzymatic reaction, typically involving luciferase, which catalyzes the oxidation of luciferin in the presence of ATP. This fundamental difference has significant implications for the sensitivity and application of each method.

Bioluminescence is a chemical process where light is produced by a living organism. In the context of ATP assays, the firefly luciferase enzyme is commonly used. This enzyme catalyzes the mono-oxidation of D-luciferin in a reaction that requires magnesium ions, oxygen, and ATP as co-substrates, resulting in the emission of photons.[1] Because mammalian cells do not have inherent background luminescence, this method offers a high signal-to-noise ratio, leading to exceptional sensitivity.[2]

Fluorescent ATP detection often employs chemosensors or aptamers that exhibit a change in their fluorescent properties upon binding to ATP.[3][4] These probes can be designed to be ratiometric or to show an increase or decrease in fluorescence intensity.[5] While fluorescent probes offer versatility in terms of color and application in microscopy, they can be susceptible to background fluorescence from cells and media components.

At a Glance: Key Performance Characteristics

FeatureFluorescent ATP ProbesBioluminescent ATP Probes
Principle Excitation by external light source, emission at a longer wavelength.Enzymatic reaction (luciferase) generates light in the presence of ATP.
Sensitivity (LOD) Nanomolar (nM) to Micromolar (µM) range.Picomolar (pM) to Attomolar (amol) range.
Dynamic Range Typically 2-3 orders of magnitude. Genetically encoded sensors like iATPSnFR2 offer a 5-6 fold dynamic range.Up to 5-6 orders of magnitude.
Signal-to-Background Ratio Lower, susceptible to autofluorescence from cells and media.Higher, minimal background as no external excitation is needed.
Signal Stability Generally stable, but susceptible to photobleaching."Flash" assays have a short signal duration, while "glow" assays have a signal half-life of over 5 hours.
Primary Applications Live-cell imaging, multiplexing, flow cytometry.High-throughput screening (HTS), cytotoxicity and cell viability assays.

Quantitative Performance Data

Sensitivity and Limit of Detection (LOD)

Bioluminescent assays are renowned for their exceptional sensitivity. Commercially available kits can detect as few as 10-15 cells. The limit of detection for ATP concentration can reach the attomolar range. For instance, the Promega CellTiter-Glo® assay can detect as few as 15 cells, while the BacTiter-Glo™ assay can detect as few as 10 bacterial cells.

Fluorescent probes, while highly sensitive, generally have detection limits in the nanomolar to micromolar range. For example, a fluorescent aptasensor has been reported with a detection limit of 33.85 nM. Another fluorescent probe demonstrated a detection limit of 1.0 µM.

Probe TypeReported Limit of Detection (LOD)
Bioluminescent (Commercial Kits) As low as 10-15 cells
Bioluminescent (ATP Concentration) 0.7 amol - 0.01 picomole
Fluorescent (Aptasensor) 33.85 nM
Fluorescent (G-quadruplex based) 0.22 µM
Fluorescent (AIE-based) 1.0 µM
Dynamic Range

Bioluminescent ATP assays typically offer a very wide linear dynamic range, often spanning several orders of magnitude, making them suitable for a broad range of cell numbers. The Promega CellTiter-Glo® assay, for example, demonstrates linearity over at least three logs of cell numbers.

The dynamic range of fluorescent probes can be more limited. However, recent advancements in genetically encoded fluorescent sensors, such as iATPSnFR2, have significantly improved this aspect, offering a 5-6 fold increase in dynamic range compared to previous versions and allowing for real-time monitoring of ATP levels in living cells with different affinities ranging from 4 µM to 500 µM.

Signaling Pathways and Experimental Workflows

Bioluminescent ATP Detection Pathway

The bioluminescent detection of ATP is a straightforward enzymatic reaction.

G ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O₂ O2->Luciferase Intermediate Luciferyl-AMP Intermediate Luciferase->Intermediate + Mg²⁺ Oxyluciferin Oxyluciferin Intermediate->Oxyluciferin + O₂ - AMP, CO₂, PPi Light Light (560 nm) Oxyluciferin->Light

Bioluminescent ATP detection pathway.
Fluorescent ATP Detection Mechanism (Aptamer-based)

A common mechanism for fluorescent ATP detection involves an aptamer that changes conformation upon binding to ATP, leading to a change in fluorescence.

G cluster_0 No ATP Present cluster_1 ATP Present Aptamer_Quenched Aptamer-Fluorophore-Quencher Complex (Fluorescence Quenched) ATP ATP Aptamer_Bound Aptamer binds ATP, conformational change ATP->Aptamer_Bound Fluorophore_Released Fluorophore separated from Quencher Aptamer_Bound->Fluorophore_Released Fluorescence Fluorescence Signal Fluorophore_Released->Fluorescence

Fluorescent ATP detection mechanism.
General Experimental Workflow for ATP Assays

The general workflow for both types of assays is similar, involving sample preparation, reagent addition, incubation, and signal detection.

G Start Start: Cells in Culture Plate Lysis Cell Lysis (to release intracellular ATP) Start->Lysis Reagent Add Detection Reagent (Fluorescent Probe or Luciferase/Luciferin) Lysis->Reagent Incubation Incubate at Room Temperature Reagent->Incubation Detection Measure Signal (Fluorescence or Luminescence) Incubation->Detection Analysis Data Analysis: Correlate signal to ATP concentration or cell number Detection->Analysis

References

A Comparative Guide to the Validation of Drug Loading and Release from Adenine Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective delivery of therapeutic agents to their target sites is a paramount challenge. Nanoparticle-based drug delivery systems offer a promising solution by enhancing bioavailability, improving stability, and enabling controlled release. Among the various molecules loaded into these carriers, adenine phosphates, particularly adenosine triphosphate (ATP), have garnered significant interest for their roles in cellular energy and signaling. This guide provides an objective comparison of different nanoparticle platforms for the loading and release of adenine phosphates, supported by experimental data and detailed methodologies.

Comparison of Nanoparticle Systems for Adenine Phosphate Delivery

The choice of nanoparticle carrier significantly influences the loading efficiency, capacity, and release kinetics of adenine phosphates. Below is a comparative summary of commonly investigated nanoparticle systems.

Nanoparticle SystemDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Release Profile HighlightsKey Advantages
Albumin-Based Nanoparticles ~39% for ATP[1]Up to 84.4% for ATP[1]Controlled release over several days with an initial burst.[2]Biocompatible, biodegradable, and well-tolerated.
Chitosan/Alginate Nanoparticles Not explicitly statedUp to 92.03% for ATPSustained release profile.Biocompatible, mucoadhesive properties.
Chitosan Nanoparticles Not explicitly stated40.6% - 69.5% for ATP[2]Rapid release, with up to 80% released in the first 24 hours.[2]Positive surface charge can enhance cellular uptake.
Lipid Nanoparticles (LNPs) Co-encapsulated with mRNAEnhances mRNA expression up to 24-fold in vivo.Designed for intracellular delivery of genetic material.Clinically approved for nucleic acid delivery.
Liposomes Variable~8% for ATPCan be tailored for sustained or triggered release.Versatile for encapsulating both hydrophilic and hydrophobic drugs.
Mesoporous Silica Nanoparticles VariableHigh, due to large surface areaStimuli-responsive release (e.g., ATP-responsive).Tunable pore size and surface chemistry for controlled loading and release.
Calcium Phosphate Nanoparticles VariableHigh affinity for phosphate-containing moleculespH-responsive release (dissolve in acidic endosomes).Biocompatible and biodegradable, with endogenous components.

Experimental Protocols

Accurate validation of drug loading and release is critical for the development of effective nanoparticle therapeutics. The following are detailed methodologies for key experiments.

Quantification of this compound Loading

The two primary methods for determining the amount of drug loaded into nanoparticles are the direct and indirect methods.

a) Indirect Method (Quantification of Non-Encapsulated Drug)

This is the more common approach and involves separating the nanoparticles from the loading solution and quantifying the amount of free, unloaded drug in the supernatant.

  • Protocol:

    • Prepare the this compound-loaded nanoparticle suspension.

    • Centrifuge the suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unloaded drug.

    • Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the following formulas:

      • EE (%) = ((Total Drug - Free Drug) / Total Drug) x 100

      • DLC (%) = ((Total Drug - Free Drug) / Weight of Nanoparticles) x 100

b) Direct Method (Quantification of Encapsulated Drug)

This method involves disrupting the nanoparticles to release the encapsulated drug and then quantifying the released drug.

  • Protocol:

    • Separate the this compound-loaded nanoparticles from the loading solution by centrifugation and wash them to remove any surface-adsorbed drug.

    • Lyophilize the nanoparticle pellet to obtain a dry powder.

    • Accurately weigh a known amount of the dried nanoparticles.

    • Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by:

      • Suspending the nanoparticles in a solvent that dissolves the nanoparticle matrix but not the drug.

      • Using physical methods like sonication.

    • Separate the dissolved nanoparticle components from the released drug (e.g., by centrifugation).

    • Quantify the amount of released drug in the resulting solution using an appropriate analytical method (UV-Vis, HPLC).

    • Calculate the Drug Loading Content (DLC%) directly.

In Vitro this compound Release Study

The dialysis bag method is a widely used technique to assess the in vitro release kinetics of drugs from nanoparticles.

  • Protocol:

    • Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

    • Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

    • Place the sealed dialysis bag in a larger volume of fresh release medium at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of this compound in the collected aliquots using a suitable analytical method.

    • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows and Biological Pathways

Graphical representations of experimental processes and biological interactions provide a clear and concise understanding of complex systems.

Drug_Loading_Validation_Workflow cluster_indirect Indirect Method cluster_direct Direct Method prep_indirect Prepare Drug-Loaded Nanoparticle Suspension centrifuge_indirect Centrifuge to Pellet Nanoparticles prep_indirect->centrifuge_indirect supernatant Collect Supernatant (Free Drug) centrifuge_indirect->supernatant quantify_indirect Quantify Free Drug (e.g., HPLC, UV-Vis) supernatant->quantify_indirect calc_indirect Calculate EE% and DLC% quantify_indirect->calc_indirect prep_direct Prepare and Wash Drug-Loaded Nanoparticles lyophilize Lyophilize to Dry Powder prep_direct->lyophilize disrupt Disrupt Nanoparticles to Release Drug lyophilize->disrupt quantify_direct Quantify Released Drug disrupt->quantify_direct calc_direct Calculate DLC% quantify_direct->calc_direct

Workflow for indirect and direct validation of drug loading.

In_Vitro_Release_Workflow start Suspend Nanoparticles in Release Medium dialysis Place in Dialysis Bag start->dialysis immerse Immerse in External Release Medium (37°C) dialysis->immerse sample Sample External Medium at Time Intervals immerse->sample quantify Quantify Released Drug in Samples sample->quantify plot Plot Cumulative Release vs. Time quantify->plot

Experimental workflow for in vitro drug release studies.

Extracellular ATP, when released from nanoparticles, can act as a signaling molecule by binding to purinergic receptors on the surface of target cells. This initiates downstream signaling cascades that can influence various cellular processes.

Extracellular_ATP_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell NP ATP-Loaded Nanoparticle ATP_released Released ATP NP->ATP_released Drug Release P2Y P2Y Receptor (GPCR) ATP_released->P2Y P2X P2X Receptor (Ion Channel) ATP_released->P2X PLC Phospholipase C P2Y->PLC Ion_influx Ion Influx (Na⁺, Ca²⁺) P2X->Ion_influx IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cell_response Cellular Response Ca_release->Cell_response Ion_influx->Cell_response

Extracellular ATP signaling pathways.

References

A Comparative Guide to Adenine Nucleotide Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenine nucleotides—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—is critical for understanding cellular energy metabolism and signaling. The choice of extraction method significantly impacts the yield, purity, and integrity of these molecules. This guide provides a comparative analysis of common extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Extraction Methods

The selection of an optimal extraction method for adenine nucleotides is contingent on the sample type, the required purity, and the downstream analytical technique. The most prevalent methods include acid extraction, solvent extraction, and solid-phase extraction (SPE). Each method presents distinct advantages and limitations in terms of recovery rates, procedural complexity, and potential for nucleotide degradation.

Extraction Method Principle ATP Recovery (%) ADP Recovery (%) AMP Recovery (%) Advantages Disadvantages Primary Reference(s)
Perchloric Acid (PCA) Extraction Protein precipitation and inactivation of cellular enzymes using a strong acid.>90VariableVariableEfficiently halts enzymatic activity, high recovery of ATP.Can cause hydrolysis of ATP to ADP and AMP, requires neutralization and removal of perchlorate ions which can interfere with downstream assays.[1][2][3][4][5]
Trichloroacetic Acid (TCA) Extraction Similar to PCA, it precipitates proteins and inactivates enzymes.HighHighHighConsidered to be highly effective in reflecting the actual cellular levels of ATP, ADP, and AMP.Requires a subsequent extraction step (e.g., with ether) to remove TCA, which can be cumbersome and may lead to sample loss.
Accelerated Solvent Extraction (ASE) Utilizes organic solvents (e.g., ethanol/water) at elevated temperature and pressure.87.6 - 94.287.6 - 94.287.6 - 94.2Rapid, can be automated, and is considered more environmentally friendly than acid extraction methods.Recovery and reproducibility are comparable to PCA, but the instrumentation can be a limiting factor.
Micro-Solid Phase Extraction (µ-SPE) with Activated Carbon Adsorption of adenine nucleotides onto a solid matrix, followed by elution.71.6121.8112.1Provides simultaneous extraction and purification, removing interfering compounds and improving the quality of the sample for analysis.Potential for ATP hydrolysis to ADP and AMP during the process, leading to artificially high recovery rates for ADP and AMP.

*Recovery values exceeding 100% for ADP and AMP in the µ-SPE method are attributed to the hydrolysis of ATP during the extraction and purification process.

Experimental Protocols

Perchloric Acid (PCA) Extraction Protocol

This protocol is adapted from established methods for the extraction of adenine nucleotides from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 0.6 M Perchloric Acid (PCA)

  • Ice-cold 1 M K2CO3

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vortex mixer

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 1 mL of ice-cold 0.6 M PCA to the dish.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex the lysate vigorously for 30 seconds.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Neutralize the supernatant by adding 1 M K2CO3 dropwise while vortexing. Monitor the pH until it reaches 6.5-7.0.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Collect the supernatant containing the adenine nucleotides for immediate analysis or store at -80°C.

Trichloroacetic Acid (TCA) Extraction Protocol

This protocol is a standard procedure for the precipitation of proteins and extraction of small molecules like nucleotides.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Ice-cold diethyl ether

  • Centrifuge capable of reaching 14,000 rpm at 4°C

  • Vortex mixer

Procedure:

  • Homogenize the cell or tissue sample in an appropriate volume of ice-cold buffer.

  • Add an equal volume of ice-cold 20% TCA to the homogenate to achieve a final concentration of 10% TCA.

  • Vortex the mixture thoroughly and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • To remove the TCA, add an equal volume of ice-cold diethyl ether to the supernatant, vortex, and allow the phases to separate.

  • Remove and discard the upper ether layer.

  • Repeat the ether extraction step three more times.

  • After the final extraction, gently bubble nitrogen gas through the aqueous phase to remove any residual ether.

  • The resulting aqueous solution contains the adenine nucleotides and is ready for analysis.

Micro-Solid Phase Extraction (µ-SPE) with Activated Carbon Protocol

This protocol describes a method for the purification of adenine nucleotides from a biological sample, such as a perchloric acid extract.

Materials:

  • µ-SPE cartridge with activated carbon as the stationary phase.

  • Conditioning solution: Acetonitrile

  • Equilibration solution: Ultrapure water

  • Washing solution: Ultrapure water

  • Elution buffer: Acetonitrile in 3% (v/v) formic acid (pH 9, 60:40)

  • Vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass 100 µL of acetonitrile through the µ-SPE cartridge.

  • Equilibration: Pass 100 µL of ultrapure water through the cartridge.

  • Sample Loading: Load the neutralized adenine nucleotide extract onto the cartridge.

  • Washing: Wash the cartridge with 100 µL of ultrapure water to remove unbound impurities.

  • Elution: Elute the bound adenine nucleotides with 100 µL of the elution buffer.

  • The eluate can then be dried and reconstituted in a suitable buffer for analysis by techniques such as HPLC.

Visualizing Key Cellular Processes

To provide a better context for the importance of adenine nucleotide extraction, the following diagrams illustrate a key signaling pathway where these molecules play a crucial role and a typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis cell_culture Cell Culture/ Tissue Sample lysis Cell Lysis/ Homogenization cell_culture->lysis acid_extraction Acid Extraction (PCA/TCA) lysis->acid_extraction neutralization Neutralization & Precipitate Removal acid_extraction->neutralization spe Solid-Phase Extraction (e.g., Activated Carbon) neutralization->spe hplc HPLC/ LC-MS Analysis neutralization->hplc spe->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: A generalized experimental workflow for adenine nucleotide extraction and analysis.

AMPK_signaling AMP AMP AMPK AMPK AMP->AMPK activates ATP ATP ATP->AMPK inhibits Energy_Consuming ATP-Consuming Pathways (e.g., Protein & Lipid Synthesis) AMPK->Energy_Consuming inhibits Energy_Producing ATP-Producing Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Energy_Producing activates LKB1 LKB1 LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Cellular_Stress Cellular Stress (e.g., Low Glucose, Hypoxia) Cellular_Stress->AMP increases Cellular_Stress->ATP decreases

Caption: The AMP-activated protein kinase (AMPK) signaling pathway.

References

Unveiling the Specificity of ATP Biosensors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Accurate measurement of adenosine triphosphate (ATP), the universal energy currency of the cell, is pivotal for researchers across various disciplines, from fundamental cell biology to drug development. A critical parameter in the selection of an ATP biosensor is its specificity—the ability to distinguish ATP from other structurally similar nucleotides. This guide provides a comprehensive comparison of the specificity of commonly used ATP biosensors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental needs.

The ideal ATP biosensor should exhibit a high affinity for ATP while demonstrating minimal cross-reactivity with other nucleotides such as adenosine diphosphate (ADP), adenosine monophosphate (AMP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). This high specificity is crucial for ensuring that the detected signal accurately reflects ATP levels, without confounding contributions from other molecules. This guide delves into the specificity profiles of three major classes of ATP biosensors: Förster Resonance Energy Transfer (FRET)-based, enzyme/protein-based, and aptamer-based sensors.

Comparative Analysis of Biosensor Specificity

The following table summarizes the specificity of various ATP biosensors based on available experimental data. The data is presented as the relative response or dissociation constant (Kd) for different nucleotides, providing a quantitative measure of cross-reactivity. A higher Kd value for a competing nucleotide indicates lower affinity and thus higher specificity of the biosensor for ATP.

Biosensor TypeBiosensor NameATPADPAMPGTPCTPUTPReference
FRET-Based ATeamHigh SpecificityVery Low ResponseVery Low ResponseVery Low ResponseVery Low ResponseVery Low Response[1]
iATPSnFR2High SpecificityLow Affinity (5.3 mM)----
ECATS2High Selectivity>25-fold lower affinity than ATP----
Enzyme/Protein-Based Rho-MatBKd: 6.4 µMKd: 428 µMNo Significant EffectNo Significant Effect--[2]
LuciferasePrimary SubstrateCan have an affinity-Other nucleotides can enhance turnoverOther nucleotides can enhance turnoverOther nucleotides can enhance turnover[3][4]
Aptamer-Based Aptasensor (various)High SpecificityLow AffinityLow AffinityNo Significant ResponseNo Significant ResponseNo Significant Response[5]

Note: "-" indicates data not available in the cited sources. The specificity of aptamer-based sensors can vary depending on the specific aptamer sequence selected.

Signaling Pathways and Experimental Workflow

The determination of biosensor specificity typically involves a systematic in vitro characterization. The general workflow for assessing the specificity of a fluorescent or bioluminescent ATP biosensor is depicted below. This process involves preparing the biosensor, adding a constant concentration of the biosensor to a multi-well plate, and then titrating with various concentrations of ATP and other nucleotides to measure the signal response.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis p1 Purify/Prepare Biosensor p2 Prepare Nucleotide Stock Solutions (ATP, ADP, AMP, GTP, CTP, UTP) a1 Aliquot Biosensor into Multi-well Plate p2->a1 Transfer to Assay a2 Add Buffer Solution a1->a2 a3 Add Test Nucleotide (ATP or other) at Various Concentrations a2->a3 m1 Incubate for a Defined Period a3->m1 Proceed to Measurement m2 Measure Signal (Fluorescence/Luminescence) m1->m2 m3 Plot Signal vs. Nucleotide Concentration m2->m3 m4 Calculate Specificity (e.g., Kd, relative response) m3->m4

References

A Researcher's Guide to Adenine Phosphate Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—is critical for understanding cellular energy metabolism and overall biological function. This guide provides a comprehensive comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The cellular energy charge, a concept reflecting the relative amounts of ATP, ADP, and AMP, is a key indicator of metabolic homeostasis. Its disruption is implicated in a wide range of conditions, including metabolic disorders, inflammatory diseases, and cancer. Consequently, the precise measurement of these adenine nucleotides is of paramount importance in various fields of biological and medical research. This guide focuses on the most prevalent and validated methods for adenine phosphate quantification: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Luciferase-Based Bioluminescence Assays.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of the most common methods based on data from various studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of a broad range of molecules, including adenine nucleotides.[1] Reversed-phase HPLC (RP-HPLC) is a common approach that allows for the rapid separation and quantitation of these molecules from cellular extracts.[2]

Table 1: Performance Characteristics of HPLC-UV Methods for this compound Quantification

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Recovery (%)Reference
ATP0.2 - 100.080.270.01 - 0.860.01 - 1.2271.6[1][3]
ADP0.2 - 100.270.910.01 - 0.860.01 - 1.22121.8[3]
AMP0.2 - 100.150.480.01 - 0.860.01 - 1.22112.1
Adenine7.81–125.00 µg/mL0.72 µg/mL2.39 µg/mL0.67 (retention time), 3.18 (peak area)-79.33 - 90.37

RSD: Relative Standard Deviation

Ion-pairing RP-HPLC is another variant that enhances the retention of highly polar nucleotides on the column, offering a robust analytical framework. For increased sensitivity, especially for low-level quantification in cell cultures, HPLC can be coupled with fluorescence detection.

Other Quantification Methods

Beyond HPLC, other powerful techniques are employed for this compound analysis. Mass spectrometry offers high sensitivity and specificity, while luciferase-based assays are known for their exceptional sensitivity in ATP detection.

Table 2: Overview of Other this compound Quantification Methods

MethodPrincipleAdvantagesDisadvantagesKey Applications
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity.Requires sophisticated instrumentation.Metabolomics, clinical diagnostics.
Luciferase-Based Assays Enzymatic reaction using luciferase produces light proportional to ATP concentration.Extremely high sensitivity for ATP. Dynamic quantification range.Indirectly measures ADP and AMP; can be expensive.Cell viability assays, real-time ATP monitoring.
Enzymatic Assays Coupled enzyme reactions leading to a measurable product (e.g., NADPH).Relatively simple and inexpensive.Can be less specific than other methods.Routine laboratory measurements.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.High separation efficiency, small sample volume.Can have lower sensitivity than other methods.Analysis of complex biological samples.

Experimental Protocols and Workflows

Detailed and standardized protocols are essential for reproducible and accurate results. Below are representative workflows for sample preparation and analysis using common techniques.

Sample Preparation from Biological Matrices

Proper sample preparation is critical to prevent the rapid degradation of adenine phosphates. Key steps often include rapid quenching of metabolic activity and efficient extraction.

G Figure 1: General Sample Preparation Workflow A Biological Sample (e.g., Blood, Tissue, Cells) B Rapid Quenching (e.g., Liquid Nitrogen, Cold Methanol) A->B Inhibit enzymatic activity C Cell Lysis & Extraction (e.g., Perchloric Acid, Trichloroacetic Acid) B->C D Protein Precipitation & Removal C->D E Neutralization D->E F Analysis (HPLC, MS, etc.) E->F G Figure 2: HPLC Analysis Workflow A Prepared Sample Injection B Isocratic or Gradient Elution with Mobile Phase A->B C Separation on Reversed-Phase C18 Column B->C D UV or Fluorescence Detection C->D E Chromatogram Generation D->E F Data Analysis (Peak Integration & Quantification) E->F G Figure 3: Role of Adenine Phosphates in Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P ADP1_out ADP F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate (x2) F16BP->G3P ADP2_out ADP BPG 1,3-Bisphosphoglycerate (x2) G3P->BPG Pyruvate Pyruvate (x2) BPG->Pyruvate ATP_out 2 ATP BPG->ATP_out ATP2_out 2 ATP Pyruvate->ATP2_out ATP1_in ATP ATP1_in->G6P ATP2_in ATP ATP2_in->F16BP ADP_in 2 ADP ADP_in->BPG ADP2_in 2 ADP ADP2_in->Pyruvate

References

A Researcher's Guide to Measuring Extracellular ATP: A Comparative Analysis of Novel and Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of extracellular adenosine triphosphate (eATP) is crucial for understanding a myriad of physiological and pathological processes. This guide provides a comprehensive comparison of a new generation of eATP detection methods against established techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Extracellular ATP, once solely recognized as the intracellular energy currency, is now established as a key signaling molecule involved in processes ranging from neurotransmission and inflammation to cell death and proliferation.[1] The growing interest in eATP as a biomarker and therapeutic target has driven the development of novel detection methods that offer significant advantages over traditional approaches. This guide will delve into the validation of these new methods, comparing their performance with established techniques.

Comparative Analysis of eATP Measurement Methods

The landscape of eATP detection has evolved from laborious, endpoint assays to sensitive, real-time methodologies. Below is a summary of the key performance characteristics of the most prominent techniques.

MethodPrincipleLimit of Detection (LOD)Dynamic RangeAssay TimeKey AdvantagesKey Disadvantages
Endpoint Luciferin-Luciferase Assay Bioluminescence produced by the reaction of ATP with luciferase and luciferin in a sample of cell supernatant.[2]~0.1 nM - 1 nM6-8 orders of magnitude[3]15-30 minutesHigh sensitivity, wide dynamic range, well-established.Prone to artifacts from pipetting and medium changes, endpoint measurement only, can be time and resource-consuming.[1][4]
RealTime-Glo™ Extracellular ATP Assay A genetically engineered thermostable luciferase and a cell-impermeant substrate are added directly to living cells, allowing for continuous measurement of eATP release.~1 nM4-5 orders of magnitudeReal-time, continuousKinetic data acquisition, reduced handling artifacts, suitable for high-throughput screening.Potential for reagent interference with cell physiology over long incubation times, lower dynamic range than endpoint assays.
Atomic Force Microscopy (AFM) A myosin-functionalized AFM tip detects ATP on the cell surface through ATP-myosin binding and hydrolysis, causing a measurable cantilever deflection.Single-molecule sensitivity (zeptomole range)N/A (local concentration mapping)Minutes to hoursHigh spatial resolution, allows for localization of ATP release sites, label-free.Technically demanding, low throughput, specialized equipment required, quantification can be complex.
Optical Biosensors An optical fiber coated with enzymes (e.g., glycerol kinase and glycerol-3-phosphate oxidase) that consume ATP, leading to a measurable change in oxygen concentration via a fluorescent reporter.~1 µM1 µM - 1.5 mMReal-timeContinuous measurement, suitable for in-situ tissue measurements.Lower sensitivity compared to luciferase-based assays, potential for oxygen-related artifacts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the implementation of these techniques in your laboratory.

Protocol 1: Endpoint Luciferin-Luciferase Assay for eATP Measurement

This protocol is adapted for the measurement of eATP from cell culture supernatants.

Materials:

  • Cells of interest cultured in a 96-well plate

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • ATP standard (1 mM stock solution)

  • ATP assay kit (e.g., from Promega, Sigma-Aldrich, Thermo Fisher Scientific) containing luciferase, luciferin, and assay buffer

  • Opaque-walled 96-well plates for luminescence reading

  • Luminometer

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Standard Curve Preparation: Prepare a series of ATP standards by serially diluting the 1 mM ATP stock solution in the same culture medium used for the cells. The concentration range should typically cover 1 nM to 10 µM.

  • Sample Collection: Carefully collect the cell culture supernatant without disturbing the cell monolayer. It is recommended to centrifuge the supernatant at low speed (e.g., 500 x g for 5 minutes) to remove any detached cells.

  • Assay Reagent Preparation: Prepare the luciferase-luciferin working solution according to the manufacturer's instructions. This typically involves reconstituting the lyophilized reagents with the provided assay buffer. Allow the reagent to equilibrate to room temperature before use.

  • Luminescence Measurement:

    • Pipette 100 µL of each standard and sample supernatant into separate wells of an opaque-walled 96-well plate.

    • Add 100 µL of the prepared luciferase-luciferin working solution to each well.

    • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from medium-only wells) from all readings. Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve. Use the standard curve to determine the eATP concentration in the experimental samples.

Protocol 2: Real-Time Measurement of eATP with RealTime-Glo™ Assay

This protocol outlines the use of the Promega RealTime-Glo™ Extracellular ATP Assay for kinetic monitoring of eATP release.

Materials:

  • Cells of interest

  • RealTime-Glo™ Extracellular ATP Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for cell culture

  • Plate-reading luminometer with temperature control

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to attach and equilibrate.

  • Reagent Preparation: Prepare the RealTime-Glo™ reagent by reconstituting the substrate with the assay buffer as per the manufacturer's instructions.

  • Assay Setup:

    • Add the desired stimuli or compounds to the cell culture wells.

    • Immediately add the prepared RealTime-Glo™ reagent to each well.

  • Kinetic Measurement:

    • Place the plate in a luminometer pre-warmed to 37°C.

    • Measure luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment (up to 24 hours or longer).

  • Data Analysis: Plot the luminescence readings over time to visualize the kinetics of eATP release. The luminescent signal is directly proportional to the eATP concentration in the well.

Visualizing Cellular Processes

To better understand the biological context and experimental workflows, the following diagrams have been generated.

Extracellular ATP Signaling Pathway

Extracellular ATP initiates a signaling cascade by binding to purinergic P2 receptors, which are broadly classified into P2X and P2Y receptor families. P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors. The signaling is terminated by the action of ectonucleotidases, such as CD39 and CD73, which hydrolyze ATP to ADP, AMP, and finally adenosine.

Extracellular_ATP_Signaling eATP Extracellular ATP P2X P2X Receptors (Ligand-gated ion channels) eATP->P2X Binds P2Y P2Y Receptors (GPCRs) eATP->P2Y Binds Ectonucleotidases Ectonucleotidases (CD39, CD73) eATP->Ectonucleotidases Hydrolyzed by Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_Influx Activates GPCR_Signaling G Protein Signaling (PLC, AC) P2Y->GPCR_Signaling Activates Downstream Downstream Signaling (MAPK, PI3K/Akt) Ion_Influx->Downstream GPCR_Signaling->Downstream Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Downstream->Cellular_Response Leads to Adenosine Adenosine Ectonucleotidases->Adenosine Produces

Caption: Extracellular ATP signaling cascade.

Experimental Workflow for Real-Time eATP Measurement

The workflow for a real-time eATP assay involves fewer steps and less sample manipulation compared to traditional endpoint assays, thereby reducing the risk of introducing artifacts.

RealTime_ATP_Workflow Start Start Seed_Cells Seed cells in opaque 96-well plate Start->Seed_Cells Add_Stimuli Add stimuli/compounds Seed_Cells->Add_Stimuli Add_Reagent Add RealTime-Glo™ reagent Add_Stimuli->Add_Reagent Incubate_Measure Incubate at 37°C and measure luminescence kinetically Add_Reagent->Incubate_Measure Data_Analysis Analyze kinetic data Incubate_Measure->Data_Analysis End End Data_Analysis->End

Caption: Workflow for real-time eATP measurement.

Conclusion

The development of novel methods for measuring extracellular ATP, particularly real-time bioluminescence-based assays, offers researchers powerful tools to investigate the dynamic role of this signaling molecule. While traditional endpoint assays remain valuable for their high sensitivity, the ability to kinetically monitor eATP release from living cells provides unprecedented insights into the temporal dynamics of purinergic signaling. The choice of method will ultimately depend on the specific research question, required sensitivity, throughput needs, and available instrumentation. This guide provides the necessary information to make an informed decision and to successfully implement the chosen method.

References

A Comparative Guide to the Stability of Natural ATP vs. Synthetic ATP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical processes. However, its inherent instability and rapid hydrolysis by enzymes like ATPases and kinases pose significant challenges for in vitro studies of ATP-dependent processes. To overcome this, researchers rely on synthetic ATP analogs that mimic the structure of ATP but exhibit greater resistance to cleavage of the terminal phosphate group. This guide provides an objective comparison of the stability of natural ATP against two widely used non-hydrolyzable analogs, Adenosine 5′-(γ-thio)triphosphate (ATPγS) and Adenylyl-imidodiphosphate (AMP-PNP), supported by experimental data and detailed protocols.

Structural Differences and Stability

The enhanced stability of ATP analogs stems from modifications to the triphosphate chain, which make the terminal phosphoanhydride bond more resistant to nucleophilic attack by water or enzymatic residues.

  • Natural ATP: Contains a standard P-O-P (phosphoanhydride) bond between its β and γ phosphates, which is readily hydrolyzed.

  • ATPγS: A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. This modification makes the bond less susceptible to hydrolysis, although some enzymes can still slowly process it.

  • AMP-PNP: The bridging oxygen between the β and γ phosphates is replaced by a nitrogen atom (an imido group). This P-N-P bond is significantly more resistant to enzymatic cleavage, making AMP-PNP a true competitive inhibitor for many ATP-dependent enzymes.

The following diagrams illustrate the key structural differences and a typical workflow for evaluating their stability.

ATP_Analogs_Structure cluster_ATP Natural ATP cluster_ATPyS ATPγS cluster_AMPPNP AMP-PNP ATP Adenosine-Ribose-Pα-Pβ-O-Pγ ATPyS Adenosine-Ribose-Pα-Pβ-O-Pγ(S) ATP->ATPyS O → S Substitution AMPPNP Adenosine-Ribose-Pα-Pβ-NH-Pγ ATP->AMPPNP O → NH Substitution Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare solutions of ATP and analogs in buffer Incubate_Enzyme Incubate with enzyme (e.g., ATPase) at 37°C Prep->Incubate_Enzyme Incubate_NoEnzyme Incubate without enzyme (control) at 37°C Prep->Incubate_NoEnzyme Timepoints Take aliquots at various time points Incubate_Enzyme->Timepoints Incubate_NoEnzyme->Timepoints Quench Quench reaction (e.g., with acid) Timepoints->Quench HPLC Quantify remaining compound and degradation products via HPLC Quench->HPLC Calculate Calculate hydrolysis rates and half-lives HPLC->Calculate P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP or Analog (e.g., ATPγS) P2X_Receptor_Closed P2X Receptor (Closed State) ATP->P2X_Receptor_Closed Binding P2X_Receptor_Open P2X Receptor (Open State) P2X_Receptor_Closed->P2X_Receptor_Open Conformational Change Ion_Influx Na⁺, Ca²⁺ Influx P2X_Receptor_Open->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Response

Comparative analysis of delivery efficiency for different adenine phosphate nanocarriers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of liposomal, polymeric, and inorganic nanocarriers for adenine phosphate delivery. This guide provides a detailed analysis of key performance metrics, experimental protocols, and relevant biological pathways.

The targeted delivery of adenine phosphates, such as adenosine triphosphate (ATP), holds significant therapeutic potential in various fields, including oncology, immunology, and regenerative medicine. Nanocarriers offer a promising strategy to protect these molecules from degradation and deliver them to specific sites of action. This guide provides a comparative analysis of the delivery efficiency of three major classes of nanocarriers: liposomes, polymeric nanoparticles, and inorganic nanoparticles.

Comparative Performance of this compound Nanocarriers

The selection of an appropriate nanocarrier is critical for the successful delivery of adenine phosphates. The following tables summarize key quantitative data for different nanocarrier systems, providing a basis for comparison. It is important to note that the presented values are derived from various studies and experimental conditions may differ.

Nanocarrier TypeCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)In Vitro Release Profile
Liposomes Phospholipids (e.g., PC), Cholesterol97.88 ± 2.96+6.36 ± 0.545 - 38~14.26Sustained release over 12 hours
Polymeric Nanoparticles Chitosan/Alginate~342-10~92.03Not ReportedSustained release
Chitosan~110+2040.6 - 69.5Not ReportedSustained release
PLGA250.90 ± 6.15-32.80 ± 2.26~21.93Not ReportedControlled release over 12 hours
Inorganic Nanoparticles Albumin (coated with erythrocyte membrane)98.3 ± 5.1-13.7 ± 2.9Not ReportedNot ReportedNot Reported
Calcium Phosphate (ATP-stabilized)Not ReportedNot ReportedHigh (qualitative)High (qualitative)pH-sensitive release
Chitosan-coated Mesoporous HydroxyapatiteNot ReportedNot ReportedNot ReportedNot ReportedpH-sensitive and controlled release

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of nanocarriers. The following sections outline common experimental protocols for the preparation and characterization of this compound-loaded nanocarriers.

Preparation of ATP-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve phospholipids (e.g., L-α-phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of ATP by gentle agitation. The ATP solution is encapsulated within the forming liposomes.

  • Sizing: To obtain unilamellar vesicles of a specific size, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove unencapsulated ATP by methods such as dialysis or size exclusion chromatography.

Preparation of ATP-Loaded Chitosan/Alginate Nanoparticles (Ionic Gelation Method)
  • Polymer Solution Preparation: Prepare separate aqueous solutions of chitosan and alginate.

  • ATP Incorporation: Dissolve ATP into the alginate solution.

  • Nanoparticle Formation: Add the chitosan solution dropwise to the alginate-ATP solution under constant stirring. The electrostatic interaction between the positively charged chitosan and the negatively charged alginate and ATP leads to the spontaneous formation of nanoparticles.

  • Purification: Separate the nanoparticles from the reaction medium by centrifugation, followed by washing to remove unreacted polymers and free ATP.

Characterization of Nanocarriers

Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS) [1][2][3][4][5].

  • Sample Preparation: Disperse the nanoparticle suspension in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to an appropriate concentration.

  • DLS Measurement: Place the sample in a cuvette and analyze it using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution.

  • Zeta Potential Measurement: The zeta potential, which indicates the surface charge and stability of the nanoparticles, is measured by applying an electric field to the sample and measuring the velocity of the particles using laser Doppler velocimetry. A high absolute zeta potential value (typically > ±30 mV) is indicative of good colloidal stability.

The amount of this compound successfully encapsulated within the nanocarriers is a critical parameter.

  • Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing unencapsulated ATP. This can be achieved by ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantification of Free Drug: Measure the concentration of ATP in the supernatant or dialysate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total amount of ATP - Amount of free ATP) / Total amount of ATP] x 100

    • Drug Loading Capacity (LC%) = [(Total amount of ATP - Amount of free ATP) / Total weight of nanoparticles] x 100

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the extracellular ATP signaling pathway and a general experimental workflow for nanocarrier evaluation.

Extracellular ATP Signaling Pathway

Extracellular ATP acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y) on the cell surface, triggering a cascade of intracellular events.

Extracellular_ATP_Signaling ATP Extracellular ATP P2X P2X Receptors (Ligand-gated ion channels) ATP->P2X Binds P2Y P2Y Receptors (G-protein coupled) ATP->P2Y Binds Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_Influx Opens PLC Phospholipase C (PLC) P2Y->PLC Activates Downstream Downstream Signaling Cascades Ion_Influx->Downstream IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Induces Ca_Release->Downstream Response Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) Downstream->Response

Extracellular ATP signaling pathway.
General Experimental Workflow for Nanocarrier Evaluation

The development and assessment of nanocarrier-based drug delivery systems follow a systematic workflow from synthesis to in vivo studies.

Nanocarrier_Workflow Synthesis 1. Nanocarrier Synthesis & Drug Loading Characterization 2. Physicochemical Characterization (Size, Zeta, EE%, LC%) Synthesis->Characterization InVitro_Release 3. In Vitro Drug Release Studies Characterization->InVitro_Release Cell_Uptake 4. In Vitro Cellular Uptake & Cytotoxicity Assays InVitro_Release->Cell_Uptake InVivo_Studies 5. In Vivo Studies (Pharmacokinetics, Biodistribution, Efficacy) Cell_Uptake->InVivo_Studies Data_Analysis 6. Data Analysis & Conclusion InVivo_Studies->Data_Analysis

Experimental workflow for nanocarrier evaluation.

References

Safety Operating Guide

Proper Disposal of Adenine Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of adenine phosphate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure a safe working environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Adenine and its derivatives can pose health risks; for instance, adenine is toxic if swallowed and poses a threat to aquatic ecosystems.[1][2] Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound being handled.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Nitrile, neoprene, or butyl rubber gloves.Provides a barrier against skin contact.[1][3]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from potential splashes.
Lab Coat A fully fastened, chemically resistant lab coat.Prevents contamination of personal clothing and skin.
Waste Container A clearly labeled, sealed, and chemically compatible container (e.g., polyethylene).Ensures safe containment of the waste, preventing leaks and reactions.

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as chemical waste and handled in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

  • Waste Segregation: Isolate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.

  • Containerization: Carefully transfer the this compound waste into a designated hazardous waste container made of a compatible material. Ensure the container is in good condition and has a secure, sealable lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name (e.g., "Adenosine Triphosphate Waste"), and the approximate quantity. All waste containers must be labeled with their contents.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong acids and bases.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all personnel not involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent materials such as vermiculite, dry sand, or earth to contain the spill. For solid spills, avoid creating dust.

  • Collect: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

AdeninePhosphateDisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill Event start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Other Waste Streams container->segregate transfer Transfer Waste to Container segregate->transfer seal_label Securely Seal and Ensure Proper Labeling transfer->seal_label store Store in Designated Hazardous Waste Area seal_label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Area collect->decontaminate report Report to Supervisor/EHS decontaminate->report report->store Dispose of Spill Waste

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adenine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Adenine Phosphate, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a systematic approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body Part Required PPE Specifications and Use
Hands Chemical-resistant glovesWear suitable gloves tested according to standards such as EN 374. Dispose of contaminated gloves after use.[1][2]
Eyes/Face Safety glasses with side-shields or gogglesUse eye protection that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for larger quantities or when there is a risk of splashing.
Body Protective clothing/Laboratory coatLong-sleeved lab coats are standard. For tasks with a higher risk of contamination, additional protective clothing may be required.[3][4]
Respiratory Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated. A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended for significant dust generation.

Operational Plan: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a fume hood or local exhaust ventilation is recommended, especially when dealing with powdered forms to prevent the formation of dust clouds.

  • Avoid Dust Generation: Minimize the creation of dust when handling the solid form. Avoid using compressed air for transferring the powder.

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which could ignite fine dust.

  • Hygiene Practices: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking. Do not eat, drink, or smoke in areas where this compound is handled.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Storage Conditions:

Parameter Requirement Rationale
Temperature Store in a cool, dry place. Some forms may require refrigeration at 2-8°C or freezing at -20°C.To maintain chemical stability and prevent degradation.
Container Keep in the original, tightly closed container.To prevent contamination and exposure to moisture and air.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.To prevent hazardous chemical reactions.
Light Protect from direct sunlight.To avoid potential degradation of the compound.

Emergency Response: First Aid and Spill Management

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

First Aid Measures:

Exposure Route Immediate Action
Inhalation Move the victim to fresh air and keep them at rest. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Spill Management Protocol:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area. Mark the danger area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup:

    • For solid spills, gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. Wetting the material can help prevent dust cloud formation.

    • Clean the contaminated surface thoroughly with an excess of water.

  • Personal Protection: Wear appropriate PPE as outlined above during the entire cleanup process.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.

  • Disposal Method: Dispose of waste material at an approved waste treatment plant. Do not dispose of it into the environment or down the drain.

  • Container Disposal: Empty containers should be taken for local recycling, recovery, or waste disposal. Empty containers may retain product residues and should be handled with care.

For small quantities, chemical neutralization may be an option for trained personnel in properly equipped laboratories. This typically involves oxidation to convert the phosphate moiety to a less reactive form, followed by pH neutralization before disposal as aqueous chemical waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

start Start: Prepare to Handle This compound assess_risk Assess Risks & Review SDS start->assess_risk don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_risk->don_ppe prepare_work_area Prepare Well-Ventilated Work Area (e.g., Fume Hood) don_ppe->prepare_work_area handle_chemical Handle this compound (Weighing, Transferring, etc.) Minimize Dust Generation prepare_work_area->handle_chemical spill Spill Occurs? handle_chemical->spill cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes no_spill Continue Experiment spill->no_spill No cleanup_spill->handle_chemical complete_task Task Completed no_spill->complete_task decontaminate Decontaminate Work Area & Equipment complete_task->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated PPE) Following Regulations decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenine phosphate
Reactant of Route 2
Adenine phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.